molecular formula C42H62N2O4S B606272 GSK3532795 CAS No. 1392312-45-6

GSK3532795

Numéro de catalogue: B606272
Numéro CAS: 1392312-45-6
Poids moléculaire: 691.0 g/mol
Clé InChI: XDMUFNNPLXHNKA-ZTESCHFWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

BMS-955176 is under investigation in clinical trial NCT02415595 (Dose-finding Study of BMS-955176 to Treat HIV-1 Infected Treatment-naive Adults).
BMS-955176 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
a betulin-derived HIV maturation inhibito

Propriétés

IUPAC Name

4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H62N2O4S/c1-28(2)31-14-19-42(43-22-23-44-24-26-49(47,48)27-25-44)21-20-40(6)33(36(31)42)12-13-35-39(5)17-15-32(29-8-10-30(11-9-29)37(45)46)38(3,4)34(39)16-18-41(35,40)7/h8-11,15,31,33-36,43H,1,12-14,16-27H2,2-7H3,(H,45,46)/t31-,33+,34-,35+,36+,39-,40+,41+,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMUFNNPLXHNKA-ZTESCHFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC=C(C5(C)C)C6=CC=C(C=C6)C(=O)O)C)C)NCCN7CCS(=O)(=O)CC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC=C(C5(C)C)C6=CC=C(C=C6)C(=O)O)C)C)NCCN7CCS(=O)(=O)CC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H62N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401336145
Record name BMS-955176
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

691.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392312-45-6
Record name BMS-955176
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392312456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-955176
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15193
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BMS-955176
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URL https://comptox.epa.gov/dashboard/DTXSID401336145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMS-955176
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CA9IAU7RJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GSK3532795

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3532795, formerly known as BMS-955176, is a second-generation HIV-1 maturation inhibitor.[1][2] This class of antiretroviral drugs presents a novel mechanism of action, targeting the final stages of the viral life cycle.[1] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular target, pharmacological effects, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Inhibition of Gag Polyprotein Cleavage

The primary mechanism of action of this compound is the inhibition of the HIV-1 Gag polyprotein processing, a critical step in the formation of mature, infectious virions.[1][3] Specifically, this compound targets and blocks the cleavage of the Gag polyprotein between the capsid (p24) and the spacer peptide 1 (SP1).[1][4] This cleavage is the final and rate-limiting step in the maturation process, which is mediated by the viral protease.[4]

By inhibiting this crucial cleavage, this compound induces the production of immature, non-infectious viral particles.[3] These particles are unable to form the condensed conical core characteristic of mature virions, rendering them incapable of infecting new cells.[4]

This compound demonstrated potent antiviral activity against both subtype B and subtype C HIV-1 and was generally well tolerated in clinical trials.[3] However, its development was discontinued due to gastrointestinal intolerability and the emergence of resistance to the nucleoside reverse transcriptase inhibitor (NRTI) backbone it was combined with.[4]

Signaling Pathway and Molecular Interaction

The HIV-1 Gag polyprotein is a precursor molecule that is cleaved by the viral protease into several structural proteins, including the matrix (MA), capsid (CA or p24), and nucleocapsid (NC) proteins, as well as smaller peptides like SP1 and SP2. The ordered cleavage of Gag is essential for the morphological rearrangement of the virion from an immature, non-infectious particle to a mature, infectious one.

This compound is thought to bind within a six-helix bundle formed by the C-terminal residues of the CA domain and a portion of the SP1 region.[4] This binding stabilizes the CA/SP1 six-helix bundle, which in turn reduces the ability of the HIV protease to access and cleave the peptide bond between CA and SP1.[4] This stabilization and subsequent inhibition of cleavage disrupt the maturation process.[4]

HIV_Maturation_Pathway cluster_host_cell Host Cell cluster_virion Immature Virion cluster_maturation Maturation Gag_Polyprotein Gag Polyprotein (Pr55Gag) Assembly Assembly at Plasma Membrane Gag_Polyprotein->Assembly Gag_Pol_Polyprotein Gag-Pol Polyprotein Gag_Pol_Polyprotein->Assembly Viral_RNA Viral RNA Viral_RNA->Assembly Budding Budding Assembly->Budding Immature_Virion Immature Virion (Non-infectious) Budding->Immature_Virion Protease_Activation Viral Protease Activation Immature_Virion->Protease_Activation Gag_Cleavage Sequential Gag Cleavage Protease_Activation->Gag_Cleavage p24_SP1_Cleavage p24-SP1 Cleavage (Final Step) Gag_Cleavage->p24_SP1_Cleavage Core_Condensation Core Condensation p24_SP1_Cleavage->Core_Condensation Mature_Virion Mature Virion (Infectious) Core_Condensation->Mature_Virion This compound This compound This compound->p24_SP1_Cleavage Inhibits

Caption: HIV-1 maturation pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the efficacy, safety, and in vitro activity of this compound.

Table 1: Efficacy of this compound in Treatment-Naïve HIV-1-Infected Adults (Phase IIb, Week 24) [1][2]

Treatment Group (in combination with TDF/FTC)Proportion of Patients with HIV-1 RNA < 40 copies/mL
This compound 60 mg QD76%
This compound 120 mg QD83%
This compound 180 mg QD80%
Efavirenz (EFV) 600 mg QD77%

Table 2: Adverse Events of Interest (Phase IIb, Week 24) [1][2]

Adverse EventThis compound (all doses)Efavirenz (EFV)
Serious Adverse Events5%9%
Adverse Events Leading to Discontinuation5%17%
Gastrointestinal Adverse Events3-4 fold higher than EFV-

Table 3: In Vitro Activity of this compound [5]

HIV-1 StrainEC50 (nM)
Wild-Type (WT)1.9
WT (in human serum)10.2
V370A Mutant2.7
ΔV370 Mutant13

Experimental Protocols

In Vitro Selection of this compound-Resistant Virus

Two primary methods were utilized for the in vitro selection of HIV-1 variants with reduced susceptibility to this compound.[4]

1. Low Concentration Selection:

  • Cell Line: MT-2 cells.

  • Virus: NL4-3 Gag P373S virus.

  • Protocol:

    • Infect 2 x 10^6 MT-2 cells with the virus at a multiplicity of infection (MOI) of 0.005.

    • Culture the infected cells at a density of 2 x 10^5 cells/mL in the presence of this compound at 1x or 2x the EC50 for the starting virus.

    • Monitor the culture for 100% cytopathic effect (CPE).

    • At the end of each passage (upon observing 100% CPE), transfer 25 µL of the culture supernatant to a fresh cell culture (10 mL, 2 x 10^5 cells/mL) with a 2-fold increased concentration of this compound.

    • Continue passaging until compound cytotoxicity is observed (terminated after passage 8 in the cited study).

    • A no-drug control is passaged in parallel.

2. High Concentration Selection:

  • Cell Line: Not explicitly stated, but likely MT-2 cells as in the low concentration protocol.

  • Virus: Not explicitly stated.

  • Protocol:

    • Perform virus breakthrough experiments in the presence of a fixed high concentration of this compound (30 x EC50).

    • Initiate infections at both low (0.005) and high (0.05) MOI.

    • Every 3-4 days, split the cultures 1:3 into fresh media containing the same concentration of the compound.

    • A no-drug control is cultured in parallel.

    • Virus breakthrough is defined as the observation of 100% CPE.

Resistance_Selection_Workflow cluster_low_conc Low Concentration Selection cluster_high_conc High Concentration Selection Start_Low Start with 1x or 2x EC50 CPE_Low Monitor for 100% CPE Start_Low->CPE_Low Passage_Low Passage with 2-fold increasing concentration Passage_Low->CPE_Low End_Low Terminate selection Passage_Low->End_Low Cytotoxicity observed CPE_Low->Passage_Low CPE observed Start_High Start with 30x EC50 CPE_High Monitor for 100% CPE Start_High->CPE_High Passage_High Split culture 1:3 with fresh media and compound Passage_High->CPE_High CPE_High->Passage_High No CPE End_High Virus Breakthrough CPE_High->End_High CPE observed

Caption: In vitro resistance selection experimental workflow.

PhenoSense™ Gag/PR Assay

The PhenoSense™ Gag/PR assay (Monogram Biosciences) is a phenotypic assay used to measure the susceptibility of HIV-1 to antiretroviral drugs, including maturation inhibitors. While a detailed proprietary protocol is not publicly available, the general steps are as follows:

  • Viral RNA Isolation and Amplification: Gag and protease (PR) coding regions are amplified from patient-derived HIV-1 RNA using reverse transcription-polymerase chain reaction (RT-PCR).

  • Recombinant Virus Construction: The amplified Gag-PR sequences are inserted into a proviral DNA vector that lacks the corresponding region of a laboratory-adapted HIV-1 strain. This vector also contains a reporter gene, such as luciferase.

  • Virus Production: The recombinant vector is transfected into host cells to produce infectious virus particles that contain the patient-derived Gag-PR sequences.

  • Drug Susceptibility Testing: The recombinant viruses are used to infect target cells in the presence of serial dilutions of the antiretroviral drug being tested (e.g., this compound).

  • Quantification of Viral Replication: After a set incubation period, viral replication is quantified by measuring the expression of the reporter gene (e.g., luciferase activity).

  • IC50 Determination: The drug concentration that inhibits viral replication by 50% (IC50) is calculated. The fold-change in IC50 for the patient-derived virus is determined by comparing its IC50 to that of a wild-type reference virus.

Conclusion

This compound is a potent, second-generation HIV-1 maturation inhibitor that acts by specifically blocking the cleavage of the Gag polyprotein between the p24 capsid and SP1. This inhibition leads to the production of non-infectious virions. While its clinical development was halted, the study of this compound has provided valuable insights into the HIV-1 maturation process and has paved the way for the development of other maturation inhibitors. The experimental protocols and data presented in this guide offer a comprehensive technical overview for researchers in the field of HIV-1 drug development.

References

An In-depth Technical Guide to the Discovery and Development of GSK3532795

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3532795, formerly known as BMS-955176, is a second-generation HIV-1 maturation inhibitor that represents a novel therapeutic approach to combating HIV-1 infection.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and resistance profile of this compound. The information is intended for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action: Targeting HIV-1 Maturation

The final step in the HIV-1 life cycle, known as maturation, is crucial for the formation of infectious viral particles.[3] This process involves the viral protease cleaving the Gag polyprotein at specific sites, leading to a structural rearrangement and the formation of the mature viral core.[4] this compound specifically targets and inhibits the final cleavage event in Gag, which occurs between the capsid protein (p24) and the spacer peptide 1 (SP1).[5] By blocking this cleavage, this compound prevents the proper maturation of the virion, resulting in the production of immature, non-infectious virus particles.[5][6]

The binding of this compound is thought to stabilize the six-helix bundle formed by the C-terminal residues of the capsid and a portion of the SP1 region. This stabilization reduces the ability of the HIV protease to access and cleave the CA/SP1 junction.[3]

In Vitro Antiviral Activity

This compound has demonstrated potent antiviral activity against various strains of HIV-1 in vitro. The following table summarizes its 50% effective concentration (EC50) values against wild-type and mutant HIV-1 variants.

HIV-1 StrainEC50 (nM)
Wild-Type (WT)1.9[7][8]
Wild-Type (in human serum)10.2[7][8]
V370A Mutant2.7[7][8]
ΔV370 Mutant13[7][8]

Clinical Development: Phase II Studies

This compound has been evaluated in Phase II clinical trials to assess its safety, efficacy, and dose-response in treatment-naive HIV-1 infected adults.

This study evaluated this compound as monotherapy and in combination with atazanavir (ATV) with or without ritonavir (RTV).[5] The key findings are summarized below:

Treatment GroupDurationMedian HIV-1 RNA Decline (log10 copies/mL)
This compound Monotherapy (≥40 mg)Day 11>1.0[5][9]
This compound + ATV ± RTVDay 29>1.0[5][9]
This compound Monotherapy (40 mg) in Subtype CDay 11>1.0[9]
This compound Monotherapy (120 mg) in Subtype CDay 11>1.0[9]

The study concluded that this compound demonstrated potent antiviral activity and was generally well-tolerated.[5]

This randomized, active-controlled, double-blind trial compared different doses of this compound (in combination with tenofovir/emtricitabine - TDF/FTC) with efavirenz (EFV) plus TDF/FTC.[1] The primary endpoint was the proportion of participants with HIV-1 RNA <40 copies/mL at Week 24.[1]

Treatment ArmHIV-1 RNA <40 copies/mL at Week 24 (mITT)
This compound (60 mg) + TDF/FTC76-83%[1][4]
This compound (120 mg) + TDF/FTC76-83%[1][4]
This compound (180 mg) + TDF/FTC76-83%[1][4]
Efavirenz (600 mg) + TDF/FTC77%[1][4]

Safety and Tolerability from Phase IIb Study [1][4][10]

Adverse Event CategoryThis compoundEfavirenz
Serious Adverse Events5%9%
Adverse Events Leading to Discontinuation5%17%
Gastrointestinal Adverse Events3-4 fold higher than EFV-

Although this compound showed comparable efficacy to efavirenz, it was associated with a higher rate of gastrointestinal intolerability and treatment-emergent resistance to the NRTI backbone, which led to the discontinuation of its development.[1][2]

Resistance Profile

Resistance to this compound has been characterized through in vitro selection studies.[3][11] These studies identified key amino acid substitutions in the Gag polyprotein that reduce the susceptibility to the inhibitor.

Key Resistance-Associated Substitutions: [3][11][12][13][14]

  • Primary Substitutions: A364V, V362I

  • Secondary Substitutions:

    • Capsid C-terminal domain and SP1 region: R286K, A326T, T332S/N, I333V, V370A/M

    • Viral protease: R41G (occurred with V362I)

    • Capsid N-terminal domain (cyclophilin A binding domain): V218A/M, H219Q, G221E

The H219Q substitution was found to increase viral replication capacity and reduce the susceptibility of poorly growing viruses.[3][14]

Experimental Protocols

This assay is used to determine the in vitro efficacy of this compound against HIV-1.

  • Cell Culture: MT-2 cells are used for the assay.

  • Viral Infection: MT-2 cells are infected with HIV-1 at a multiplicity of infection (MOI) of 0.005.

  • Plating: The cell-virus mixture is seeded into 96-well plates containing serial dilutions of this compound. The final cell density is 10,000 cells per well.

  • Incubation: The plates are incubated for 4-5 days.

  • Quantification of Viral Yield: Virus production is quantified by measuring either cell-free reverse transcriptase (RT) activity using a scintillation proximity assay (SPA) or cell-associated Renilla luciferase activity using the Dual-Luciferase® Reporter Assay System.

This method is employed to identify viral mutations that confer resistance to this compound.

  • Initial Culture: MT-2 cells are infected with HIV-1 at an MOI of 0.005 and cultured in the presence of this compound at a starting concentration of 1x or 2x the EC50.

  • Serial Passage: The infected cells are monitored for cytopathic effect (CPE). Once significant CPE is observed, the supernatant containing the virus is used to infect fresh MT-2 cells.

  • Dose Escalation: With each subsequent passage, the concentration of this compound is doubled.

  • Control: A parallel culture of infected MT-2 cells is passaged without the drug to serve as a control.

  • Genotypic Analysis: At various passages, viral RNA is extracted, and the Gag gene is sequenced to identify amino acid substitutions.

Visualizations

HIV_Maturation_Pathway cluster_host_cell Infected Host Cell cluster_virion Virion Gag_Polyprotein Gag Polyprotein Immature_Virion Immature Virion Assembly Gag_Polyprotein->Immature_Virion Viral_Protease Viral Protease Gag_Cleavage Gag Cleavage (p24/SP1) Viral_Protease->Gag_Cleavage catalyzes Budding Budding Immature_Virion->Budding Maturation Maturation Budding->Maturation Mature_Virion Infectious Mature Virion Maturation->Mature_Virion Gag_Cleavage->Maturation This compound This compound This compound->Gag_Cleavage inhibits

Caption: HIV-1 Maturation Pathway and the inhibitory action of this compound.

Resistance_Selection_Workflow cluster_workflow In Vitro Resistance Selection Workflow Start Start: Infect MT-2 cells with HIV-1 Culture Culture with this compound (1-2x EC50) Start->Culture Observe_CPE Observe for Cytopathic Effect (CPE) Culture->Observe_CPE Observe_CPE->Culture No CPE Passage Passage virus to fresh cells Observe_CPE->Passage CPE observed Increase_Conc Double this compound concentration Passage->Increase_Conc Sequence_Gag Sequence Gag gene for mutations Passage->Sequence_Gag Increase_Conc->Culture End End: Identify resistance mutations Sequence_Gag->End Phase_IIb_Trial_Design cluster_trial Phase IIb Clinical Trial Design (205891) Patients Treatment-Naive HIV-1 Infected Adults Randomization Randomization (1:1:1:1) Patients->Randomization Arm_A This compound (60mg) + TDF/FTC Randomization->Arm_A Arm_B This compound (120mg) + TDF/FTC Randomization->Arm_B Arm_C This compound (180mg) + TDF/FTC Randomization->Arm_C Arm_D Efavirenz (600mg) + TDF/FTC Randomization->Arm_D Endpoint Primary Endpoint: HIV-1 RNA <40 copies/mL at Week 24 Arm_A->Endpoint Arm_B->Endpoint Arm_C->Endpoint Arm_D->Endpoint

References

GSK3532795: A Technical Guide to a Second-Generation HIV-1 Maturation Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3532795, formerly known as BMS-955176, is a second-generation HIV-1 maturation inhibitor that represents a significant advancement in the exploration of novel antiretroviral therapeutic targets. Unlike many existing antiretrovirals that target viral enzymes like reverse transcriptase, protease, or integrase, this compound disrupts the final stage of the viral lifecycle: maturation. This process is essential for the formation of infectious viral particles. This technical guide provides an in-depth overview of the core scientific and clinical data related to this compound, with a focus on its mechanism of action, quantitative in vitro and in vivo data, and the experimental protocols used for its characterization.

Mechanism of Action: Inhibition of Gag Polyprotein Cleavage

The primary target of this compound is the HIV-1 Gag polyprotein. During the late stages of the viral replication cycle, Gag polyproteins are trafficked to the host cell membrane, where they assemble into immature, non-infectious virions that bud from the cell. For the virion to become infectious, the Gag polyprotein must be systematically cleaved by the viral protease into its constituent functional proteins: matrix (MA), capsid (CA), nucleocapsid (NC), and p6, along with two spacer peptides, SP1 and SP2.

This compound specifically inhibits the final cleavage event in this cascade: the separation of the capsid protein (CA, or p24) from spacer peptide 1 (SP1).[1][2] By binding to a specific site on the Gag polyprotein, this compound stabilizes the CA-SP1 junction, preventing its recognition and cleavage by the viral protease.[3] This disruption of the ordered Gag processing cascade results in the production of aberrant, immature virions with defective cores that are non-infectious.[2][4] Time-of-addition studies have confirmed that this compound acts late in the viral life cycle, consistent with a maturation inhibitor.[3]

dot

HIV_Maturation_Inhibition cluster_host_cell Infected Host Cell cluster_virion Extracellular Virion Gag_Polyprotein Gag Polyprotein (Pr55Gag) Assembly Assembly at Plasma Membrane Gag_Polyprotein->Assembly Budding Budding Assembly->Budding Immature_Virion Immature Virion (Non-infectious) Protease_Cleavage Protease-mediated Gag Cleavage Immature_Virion->Protease_Cleavage Mature_Virion Mature Virion (Infectious) Protease_Cleavage->Mature_Virion This compound This compound Protease_Cleavage->this compound Inhibits CA-SP1 Cleavage

Caption: Mechanism of HIV-1 Maturation Inhibition by this compound.

Quantitative Data

In Vitro Antiviral Activity

This compound demonstrates potent antiviral activity against a broad range of HIV-1 subtypes and clinical isolates, including those with resistance to other classes of antiretroviral drugs. As a second-generation maturation inhibitor, it was specifically designed to be effective against viral strains with Gag polymorphisms that conferred resistance to the first-generation inhibitor, bevirimat.

HIV-1 Strain/Variant EC50 (nM) Fold Change vs. Wild-Type Reference
Wild-Type (WT) Laboratory Strains
NL4-3 (subtype B)0.7 - 111.0[3]
Bal (subtype B, CCR5-tropic)0.71.0[3]
MJ4 (subtype C)3~1.0[3]
Library of Subtype B Clinical Isolates
Median EC50 in PBMCs21N/A[1][5]
Mean EC50 against gag/pr recombinant viruses3.9 ± 3.4N/A[1]
Bevirimat-Resistant Gag Polymorphisms
V370A2.7~0.7[6]
ΔV37013~3.3[6]
Effect of Human Serum
40% Human Serum + 27 mg/ml HSA5.4-fold increaseN/A[1]
Clinical Efficacy (Phase IIb Study 205891/AI468038)

A Phase IIb, randomized, active-controlled, double-blind study evaluated the efficacy and safety of this compound in treatment-naive HIV-1-infected adults. Participants received this compound at doses of 60 mg, 120 mg, or 180 mg once daily, or efavirenz (EFV) 600 mg once daily, each in combination with tenofovir disoproxil fumarate/emtricitabine (TDF/FTC).[7][8]

Treatment Arm Virologic Response (HIV-1 RNA <40 copies/mL) at Week 24 Reference
This compound 60 mg + TDF/FTC76%[7][8]
This compound 120 mg + TDF/FTC83%[7][8]
This compound 180 mg + TDF/FTC81%[7][8]
Efavirenz 600 mg + TDF/FTC77%[7][8]

Despite comparable efficacy to efavirenz, the development of this compound was discontinued due to higher rates of gastrointestinal adverse events and the emergence of resistance to the nucleoside reverse transcriptase inhibitor (NRTI) backbone.[8][9]

Pharmacokinetic Parameters (Phase IIa Study AI468002)

In a Phase IIa dose-ranging study, the pharmacokinetic properties of this compound were evaluated in HIV-1 infected subjects. The following table summarizes key parameters after once-daily oral administration. Exposure increased in a less than dose-proportional manner.

Dose (mg) Cmax (ng/mL) AUC(TAU) (ng*h/mL) T1/2 (h) Reference
4011501850045.4[1]
8016202710044.2[1]
12016602770044.5[1]

Resistance Profile

Resistance to this compound has been characterized through both in vitro selection studies and analysis of viral isolates from clinical trial participants. The primary resistance-associated mutations are located in the Gag polyprotein, near the CA-SP1 cleavage site.

The two key substitutions that confer reduced susceptibility to this compound are A364V and V362I in the Gag sequence.[10][11] The V362I mutation often requires the presence of secondary mutations to significantly reduce susceptibility.[10][11]

Experimental Protocols

Antiviral Susceptibility Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines a method for determining the in vitro antiviral activity of this compound against HIV-1 in primary human PBMCs.

dot

Antiviral_Assay_Workflow A Isolate and stimulate PBMCs from healthy donors C Infect stimulated PBMCs with HIV-1 stock A->C B Prepare serial dilutions of this compound D Add drug dilutions to infected cell cultures B->D C->D E Incubate for 7 days D->E F Measure viral replication (e.g., p24 ELISA or RT assay) E->F G Calculate EC50 values F->G

Caption: Workflow for HIV-1 Antiviral Susceptibility Assay in PBMCs.

Methodology:

  • PBMC Isolation and Stimulation: Isolate PBMCs from the whole blood of healthy, HIV-seronegative donors using Ficoll-Paque density gradient centrifugation. Wash the isolated cells and stimulate them with phytohemagglutinin (PHA) in RPMI-1640 medium supplemented with fetal bovine serum (FBS) and interleukin-2 (IL-2) for 2-3 days to induce cell proliferation and increase susceptibility to HIV-1 infection.

  • Drug Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for the assay.

  • Infection: Infect the PHA-stimulated PBMCs with a laboratory-adapted or clinical isolate of HIV-1 at a predetermined multiplicity of infection (MOI).

  • Assay Setup: Plate the infected PBMCs in a 96-well plate. Add the serially diluted this compound to the wells in triplicate. Include control wells with no drug (virus control) and uninfected cells (cell control).

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 7 days.

  • Readout: After the incubation period, collect the culture supernatants and measure the extent of viral replication. This is typically done by quantifying the amount of HIV-1 p24 antigen using an enzyme-linked immunosorbent assay (ELISA) or by measuring reverse transcriptase (RT) activity.

  • Data Analysis: Calculate the percentage of inhibition of viral replication for each drug concentration relative to the virus control. Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Selection of Resistant HIV-1

This protocol describes a general method for selecting for HIV-1 variants with reduced susceptibility to this compound in cell culture.

Methodology:

  • Initial Infection: Infect a permissive T-cell line (e.g., MT-2 or Jurkat cells) or stimulated PBMCs with a wild-type HIV-1 strain at a low MOI.

  • Drug Pressure: Culture the infected cells in the presence of a low concentration of this compound (typically at or slightly above the EC50).

  • Virus Passage: Monitor the culture for signs of viral replication (e.g., cytopathic effect or p24 production). When viral replication is detected, harvest the cell-free supernatant containing the progeny virus.

  • Dose Escalation: Use the harvested virus to infect fresh cells, and culture them in the presence of a higher concentration of this compound (e.g., a 2-fold increase).

  • Repeat Passages: Repeat the process of virus passage and dose escalation for multiple rounds.

  • Isolation and Characterization of Resistant Virus: Once a viral strain that can replicate in the presence of high concentrations of this compound is obtained, isolate the viral RNA.

  • Genotypic Analysis: Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the Gag gene. Sequence the amplified DNA to identify mutations that have arisen during the selection process.

  • Phenotypic Analysis: Characterize the phenotype of the selected virus by performing an antiviral susceptibility assay to determine its EC50 for this compound and compare it to that of the parental wild-type virus.

Western Blot Analysis of Gag Processing

This method is used to directly visualize the effect of this compound on the cleavage of the Gag polyprotein.

Methodology:

  • Cell Culture and Treatment: Culture HIV-1 infected cells (or cells transfected with an HIV-1 proviral DNA clone) in the presence of varying concentrations of this compound.

  • Virion and Cell Lysate Preparation: After a suitable incubation period (e.g., 48 hours), harvest the cell culture supernatant and pellet the virions by ultracentrifugation. Lyse the cells to obtain cell-associated proteins.

  • Protein Quantification: Determine the protein concentration of the cell and virion lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins in the lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunodetection: Block the membrane to prevent non-specific antibody binding. Probe the membrane with a primary antibody specific for HIV-1 Gag (e.g., anti-p24 antibody). This antibody will detect the full-length Gag precursor (Pr55), the CA-SP1 cleavage intermediate (p25), and the mature CA protein (p24).

  • Secondary Antibody and Detection: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). After further washing, add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Compare the banding patterns in the lanes corresponding to different concentrations of this compound. An accumulation of the p25 band and a corresponding decrease in the p24 band with increasing drug concentration indicates inhibition of CA-SP1 cleavage.

Conclusion

This compound is a potent, second-generation HIV-1 maturation inhibitor with a novel mechanism of action that targets the final stages of viral assembly. It exhibits broad antiviral activity, including against strains with polymorphisms that confer resistance to earlier maturation inhibitors. While its clinical development was halted due to tolerability and the emergence of NRTI resistance, the study of this compound has provided invaluable insights into the HIV-1 maturation process and has validated Gag as a viable and important target for antiretroviral drug development. The data and methodologies presented in this guide serve as a comprehensive resource for researchers in the field of HIV-1 virology and antiviral drug discovery.

References

GSK3532795: A Technical Overview of its Antiviral Activity Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3532795 (formerly BMS-955176) is a second-generation HIV-1 maturation inhibitor that has demonstrated potent antiviral activity.[1][2] This technical guide provides a comprehensive overview of the known antiviral activity spectrum of this compound, with a focus on its mechanism of action, quantitative antiviral efficacy, and the experimental protocols used for its evaluation. The available data robustly supports its role as a powerful agent against Human Immunodeficiency Virus Type 1 (HIV-1), including various subtypes and drug-resistant strains.

Core Mechanism of Action

This compound targets the final step in the maturation of HIV-1.[1][2] Specifically, it inhibits the proteolytic cleavage of the Gag polyprotein between the capsid (p24) and the spacer peptide 1 (SP1).[1][2][3] This inhibition prevents the proper assembly and maturation of the viral core, resulting in the production of immature, non-infectious virions.[1][2]

The following diagram illustrates the proposed signaling pathway and mechanism of action of this compound.

GSK3532795_Mechanism_of_Action cluster_virus HIV-1 Virion Maturation cluster_drug_interaction Drug Intervention Gag_Polyprotein Gag Polyprotein (Pr55Gag) Protease HIV-1 Protease Gag_Polyprotein->Protease Target for cleavage Cleavage_Site CA-SP1 Cleavage Site Protease->Cleavage_Site Cleaves at Immature_Virion Immature, Non-infectious Virion Cleavage_Site->Immature_Virion Blockage results in Mature_Virion Mature, Infectious Virion Cleavage_Site->Mature_Virion Leads to This compound This compound This compound->Cleavage_Site Inhibits cleavage

Caption: Mechanism of action of this compound in inhibiting HIV-1 maturation.

Antiviral Activity Spectrum

The antiviral activity of this compound has been extensively studied against HIV-1. However, there is a notable lack of publicly available data on its activity against other viruses, both RNA and DNA viruses. Therefore, the current known spectrum of activity for this compound is specific to HIV-1.

In Vitro Anti-HIV-1 Activity

This compound has demonstrated potent in vitro activity against a broad range of HIV-1 subtypes, including B and C.[1][2] It also retains activity against HIV-1 strains that are resistant to other classes of antiretroviral drugs, such as protease inhibitors (PIs), nucleoside reverse transcriptase inhibitors (NRTIs), and non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][4]

The following table summarizes the quantitative in vitro antiviral activity of this compound against various HIV-1 strains.

Virus Strain/SubtypeCell LineAssay TypeEC50 (nM)IC50 (nM)CC50 (µM)Selectivity Index (CC50/EC50)Reference
HIV-1 Subtype B (Wild-Type)MT-2CPE Reduction0.34->100>294,117[1]
HIV-1 Subtype C (Wild-Type)MT-2CPE Reduction0.45->100>222,222[1]
HIV-1 (Bevirimat-resistant)MT-2CPE Reduction0.8 - 4.6->100>21,739 - >125,000[1]
HIV-1 (PI-resistant clinical isolates)-PhenoSense Gag/PR-FC-IC50 range 0.16-0.68*--[4][5]

*Fold-change in IC50 relative to wild-type virus.

Experimental Protocols

The evaluation of the antiviral activity of this compound has been conducted using various in vitro assays. The following is a generalized description of a common experimental workflow for determining the 50% effective concentration (EC50) using a cytopathic effect (CPE) reduction assay.

Generalized Experimental Workflow for CPE Reduction Assay

CPE_Assay_Workflow Cell_Seeding 1. Seed susceptible cells (e.g., MT-2) in 96-well plates Compound_Addition 2. Add serial dilutions of This compound to the wells Cell_Seeding->Compound_Addition Virus_Infection 3. Infect cells with a pre-determined titer of HIV-1 Compound_Addition->Virus_Infection Incubation 4. Incubate plates for several days (e.g., 4-6 days) at 37°C Virus_Infection->Incubation CPE_Evaluation 5. Assess viral cytopathic effect (CPE) microscopically or by cell viability assay (e.g., MTS or Neutral Red uptake) Incubation->CPE_Evaluation Data_Analysis 6. Calculate EC50 value using non-linear regression analysis CPE_Evaluation->Data_Analysis

Caption: Generalized workflow for a cytopathic effect (CPE) reduction assay.

Detailed Methodologies:

  • Cell Lines: Commonly used cell lines for HIV-1 antiviral assays include MT-2 cells, which are highly susceptible to HIV-1 infection and exhibit clear cytopathic effects.[6]

  • Virus Strains: Laboratory-adapted strains of HIV-1 (e.g., NL4-3) as well as clinical isolates from different subtypes are used to assess the breadth of activity.

  • Compound Preparation: this compound is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) and then serially diluted in cell culture medium to achieve the desired concentrations.

  • Infection and Incubation: Cells are infected with a multiplicity of infection (MOI) that is optimized to cause significant CPE in the virus control wells within the incubation period. Plates are incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Measurement of Antiviral Activity: The extent of CPE is quantified by various methods. A common method is the use of a colorimetric assay that measures the metabolic activity of viable cells (e.g., MTS assay). The absorbance is read using a plate reader, and the results are used to calculate the percentage of CPE inhibition at each drug concentration.

  • Cytotoxicity Assessment: In parallel, the 50% cytotoxic concentration (CC50) of the compound is determined by treating uninfected cells with the same serial dilutions of the drug. This is crucial for calculating the selectivity index (SI = CC50/EC50), which is a measure of the compound's therapeutic window.

Resistance Profile

Resistance to this compound has been studied in vitro and in clinical trials.[3] Mutations in the Gag polyprotein, particularly at or near the CA-SP1 cleavage site, can confer reduced susceptibility to the drug.[3] Key mutations associated with resistance include substitutions at amino acid positions V362 and A364 in the Gag protein.[3]

Conclusion

This compound is a potent second-generation HIV-1 maturation inhibitor with a well-defined mechanism of action. Its antiviral activity is robust against a wide range of HIV-1 subtypes, including those with resistance to other antiretroviral agents. While the current body of evidence strongly supports its anti-HIV-1 efficacy, its activity spectrum against other viral pathogens remains to be elucidated. Further research is warranted to explore the potential broader antiviral applications of this compound.

References

Structural Basis of GSK3532795 Interaction with the HIV-1 Capsid-Spacer Peptide 1 (CA-SP1)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

GSK3532795 (formerly BMS-955176) is a second-generation HIV-1 maturation inhibitor that targets the final stages of viral assembly.[1][2] This document provides a detailed overview of the structural and molecular basis of this compound's interaction with its target, the junction between the capsid (CA) and spacer peptide 1 (SP1) of the Gag polyprotein. By stabilizing the immature Gag lattice, this compound prevents the proteolytic cleavage necessary for the formation of a mature, infectious virion.[3][4] This guide consolidates key quantitative data, outlines relevant experimental methodologies, and visualizes the underlying biological and experimental pathways to provide a comprehensive resource for researchers in the field of HIV-1 drug development. Despite its clinical development being discontinued due to adverse gastrointestinal events and the emergence of resistance, the study of this compound provides valuable insights for the continued development of maturation inhibitors.[3][5]

Mechanism of Action

This compound exerts its antiviral effect by disrupting the maturation of the HIV-1 virion. The HIV-1 Gag polyprotein is processed by the viral protease at several sites to release individual proteins that form the mature virus core.[6] The final and critical cleavage event occurs between the C-terminal domain of the capsid protein (CA) and spacer peptide 1 (SP1).[6] This cleavage triggers a conformational rearrangement of the Gag lattice, leading to the formation of the characteristic conical core of the infectious virus.[3]

This compound is a maturation inhibitor that binds to and stabilizes the immature, hexameric assembly of the CA-SP1 region.[3][4] This stabilization prevents the CA-SP1 junction from adopting the necessary conformation for recognition and cleavage by the HIV-1 protease.[7] As a result, the virus particles are released in an immature, non-infectious state.[6]

The proposed binding site of this compound is within the six-helix bundle formed by the C-terminal residues of the CA C-terminal domain and a portion of the SP1 region in the immature Gag hexamer.[1][6] The molecule is thought to interact with key residues within this bundle, with its carboxylate moiety potentially forming favorable salt bridge interactions with a ring of six lysine residues (K359) and its isoprenyl group making hydrophobic contacts.[1]

Quantitative Data

Table 1: In Vitro Antiviral Activity of this compound
Virus StrainEC50 (nM)Fold Change in IC50 (FC-IC50)Reference
HIV-1 Wild-Type1.9 - 3.9-[2][8]
HIV-1 Wild-Type (in human serum)10.2-[8]
HIV-1 V370A Mutant2.7-[8]
HIV-1 ΔV370 Mutant13-[8]
Viruses with no Gag polymorphisms (median)-0.9[1]
Viruses with single Gag polymorphisms (median)-~2.7[1]
Viruses with ≥2 Gag polymorphisms (range)-1.53 to >632[1]
A364V site-directed mutant-835[1][2]
V362I/V370A combination mutant-208[1]
Table 2: Clinical Efficacy of this compound in Treatment-Naive HIV-1 Infected Adults (Phase IIb, Week 24)
Treatment Arm (in combination with TDF/FTC)Proportion of Participants with HIV-1 RNA <40 copies/mLReference
This compound 60 mg QD76%[5]
This compound 120 mg QD83%[5]
This compound 180 mg QD80%[5]
Efavirenz (EFV) 600 mg QD77%[5]

Experimental Protocols

In Vitro Resistance Selection

To identify mutations conferring resistance to this compound, in vitro selection studies were performed. These experiments involved two primary methods:

  • Serial Passage at Increasing Concentrations: HIV-1 was cultured in the presence of sub-optimal concentrations of this compound. The concentration of the compound was gradually increased in subsequent passages as the virus adapted.[2]

  • Passage at a High Fixed Dose: Virus was passaged at a high, fixed concentration of this compound (e.g., 30x EC50).[2] Virus breakthrough was monitored by observing the cytopathic effect (CPE).[2]

Upon the emergence of resistant virus, the Gag gene was sequenced to identify mutations responsible for the reduced susceptibility.[2]

Phenotypic Susceptibility Assays

The susceptibility of different HIV-1 strains (including site-directed mutants and clinical isolates) to this compound was determined using phenotypic assays. This involved infecting cells with recombinant viruses containing different Gag sequences in the presence of varying concentrations of the inhibitor. The EC50 (the concentration of the drug that inhibits 50% of viral replication) was then calculated.[1]

Structural Modeling

A structural model of the CA-SP1/GSK3532795 complex was generated based on a cryo-electron microscopy (cryo-EM) structure of the immature CA-SP1 hexamer.[6] this compound was manually docked into the central six-helix bundle of the CA-SP1 hexamer model. The orientation was guided by the proposed binding mode of the first-generation maturation inhibitor, bevirimat.[1][6] The model suggests key hydrophobic and electrostatic interactions between the inhibitor and residues within the binding pocket.[1]

Visualizations

Signaling and Processing Pathways

HIV_Gag_Processing cluster_inhibition Gag_polyprotein Gag Polyprotein Immature_virion Immature Virion Assembly (Gag Lattice) Gag_polyprotein->Immature_virion Oligomerization CA_SP1 CA-SP1 Intermediate Immature_virion->CA_SP1 Initial Cleavages Stabilized_complex Stabilized Immature CA-SP1 Hexamer Protease HIV-1 Protease Mature_virion Mature, Infectious Virion (Conical Core) CA_SP1->Mature_virion Final Cleavage This compound This compound This compound->Stabilized_complex Binds to Stabilized_complex->Mature_virion Inhibits Maturation

Caption: HIV-1 Gag processing pathway and the inhibitory mechanism of this compound.

Experimental Workflow

Experimental_Workflow start Start in_vitro_selection In Vitro Resistance Selection start->in_vitro_selection phenotypic_assay Phenotypic Susceptibility Assay start->phenotypic_assay structural_modeling Structural Modeling (Cryo-EM Based) start->structural_modeling resistance_mutations Identify Resistance Mutations in_vitro_selection->resistance_mutations ec50_fc Determine EC50 & Fold-Change in Susceptibility phenotypic_assay->ec50_fc binding_model Generate Ligand-Protein Interaction Model structural_modeling->binding_model end End resistance_mutations->end ec50_fc->end binding_model->end

Caption: Workflow for characterizing this compound's activity and resistance profile.

Logical Relationship of Interaction

Logical_Relationship This compound This compound Binding Binding within the Central Channel This compound->Binding CASP1_hexamer Immature CA-SP1 Hexamer (6-Helix Bundle) CASP1_hexamer->Binding Stabilization Stabilization of the Immature Conformation Binding->Stabilization Cleavage_inhibition Inhibition of Protease-mediated CA-SP1 Cleavage Stabilization->Cleavage_inhibition Maturation_block Blockade of Viral Maturation Cleavage_inhibition->Maturation_block

Caption: Logical flow of this compound's interaction with CA-SP1 to block maturation.

Resistance Profile

Resistance to this compound primarily maps to amino acid substitutions near the CA-SP1 junction.[2] The most significant mutations identified through in vitro studies are A364V and V362I.[1][2] While the A364V substitution alone confers a high level of resistance, the V362I mutation requires the presence of secondary substitutions, such as V370A, to significantly reduce susceptibility.[1][2] These residues are located within or near the six-helix bundle, the proposed binding site of the inhibitor.[9] The mechanism of resistance is thought to involve destabilization of the CA-SP1 assembly to counteract the stabilizing effect of the bound inhibitor.[9]

Conclusion

This compound is a potent second-generation HIV-1 maturation inhibitor that targets the critical CA-SP1 cleavage step in viral assembly. Its mechanism of action, involving the stabilization of the immature Gag hexamer, has been elucidated through a combination of in vitro resistance studies, phenotypic assays, and structural modeling based on cryo-EM data. While its clinical development was halted, the extensive research on this compound provides a robust framework for the design and development of future maturation inhibitors. The detailed understanding of its interaction with the CA-SP1 target and the mechanisms of resistance are invaluable for creating next-generation antiretroviral agents that can overcome existing limitations.

References

The Impact of GSK3532795 on HIV-1 Virion Morphology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK3532795 is a second-generation HIV-1 maturation inhibitor that potently disrupts the final stages of the viral life cycle. By specifically targeting the cleavage of the Gag polyprotein at the junction of the capsid (CA) and spacer peptide 1 (SP1), this compound prevents the formation of a mature, infectious virion. This guide provides an in-depth technical overview of the effects of this compound on HIV-1 virion morphology, detailing the underlying molecular mechanisms and the experimental protocols used to elucidate these effects. Quantitative data from relevant studies are summarized, and key signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in the field of HIV-1 drug development.

Introduction to HIV-1 Maturation and the Mechanism of Action of this compound

HIV-1 maturation is a critical process that occurs after the budding of a newly formed, immature virion from an infected host cell. This process involves the proteolytic cleavage of the Gag and Gag-Pol polyproteins by the viral protease. The sequential cleavage of Gag results in the release of matrix (MA), capsid (CA), nucleocapsid (NC), and p6 proteins, along with two spacer peptides, SP1 and SP2. This proteolytic cascade triggers a dramatic morphological rearrangement within the virion, leading to the formation of a condensed, conical core that encapsidates the viral RNA genome and is essential for infectivity.

This compound is a maturation inhibitor that specifically blocks the final and rate-limiting step of Gag processing: the cleavage between CA and SP1. By binding to the CA-SP1 substrate, this compound restricts the access of HIV-1 protease to the cleavage site. This inhibition results in the production of virions that are morphologically immature and non-infectious. These aberrant particles lack the characteristic conical core and instead retain a partial, unprocessed Gag shell beneath the viral envelope.

Quantitative Analysis of Virion Morphology

While specific quantitative data for this compound's direct impact on virion morphology remains a subject of ongoing research, the effects of maturation inhibitors as a class are well-documented. The primary morphological consequence is the failure of the viral core to condense into its mature, conical form. The following table summarizes the expected quantitative differences between untreated (wild-type) and maturation inhibitor-treated HIV-1 virions based on studies of similar compounds.

Morphological ParameterUntreated (Wild-Type) HIV-1 VirionsMaturation Inhibitor-Treated HIV-1 Virions
Virion Diameter ~100-150 nm~100-150 nm (largely unaffected)
Core Morphology Predominantly conical or tubularAberrant; lacking a defined conical core
Core Condensation High; electron-dense coreLow to none; diffuse internal structure
Gag Shell Absent in mature virionsPartial, immature Gag lattice present beneath the envelope
CA-SP1/CA Ratio Low (majority is mature CA)High (accumulation of unprocessed CA-SP1)

Experimental Protocols

Cryo-Electron Tomography (Cryo-ET) for Virion Morphology Analysis

Cryo-ET is a powerful technique for visualizing the three-dimensional structure of viruses in a near-native state.

Protocol:

  • Virus Production and Purification:

    • Culture HIV-1 producing cells (e.g., HEK293T cells transfected with an HIV-1 proviral plasmid) in the presence of a desired concentration of this compound or a vehicle control (e.g., DMSO).

    • Harvest the virus-containing supernatant and clarify by low-speed centrifugation to remove cellular debris.

    • Concentrate the virions by ultracentrifugation through a sucrose cushion.

    • Resuspend the viral pellet in a suitable buffer (e.g., phosphate-buffered saline).

  • Sample Preparation for Cryo-ET:

    • Mix the purified virus suspension with gold fiducial markers (for alignment).

    • Apply a small volume (3-4 µL) of the mixture to a glow-discharged electron microscopy grid.

    • Blot the grid to create a thin film and rapidly plunge-freeze it in liquid ethane using a vitrification device.

  • Data Collection:

    • Transfer the frozen grid to a cryo-transmission electron microscope.

    • Collect a series of tilted images (typically from -60° to +60° in 1-2° increments) at a low electron dose to minimize radiation damage.

  • Image Processing and Reconstruction:

    • Align the tilted images using the gold fiducials.

    • Reconstruct three-dimensional tomograms of individual virions.

    • Analyze the tomograms to assess virion morphology, including the presence and structure of the core and the Gag lattice.

Western Blot Analysis of Gag Processing

Western blotting is used to detect and quantify the accumulation of the unprocessed CA-SP1 Gag precursor in virions produced in the presence of this compound.

Protocol:

  • Virus Production and Lysis:

    • Produce virions as described in the Cryo-ET protocol.

    • Pellet the virions by ultracentrifugation.

    • Lyse the viral pellets in a lysis buffer containing a denaturing agent (e.g., SDS) and a reducing agent (e.g., DTT or β-mercaptoethanol).

  • SDS-PAGE and Protein Transfer:

    • Separate the viral proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the HIV-1 CA protein (p24).

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

    • Wash the membrane to remove unbound secondary antibody.

  • Detection:

    • Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

    • Detect the light signal using a CCD camera or X-ray film. The intensity of the bands corresponding to mature CA (p24) and the unprocessed CA-SP1 precursor can be quantified using densitometry software.

Viral Infectivity Assay

This assay measures the impact of this compound on the production of infectious virus particles.

Protocol:

  • Virus Production:

    • Culture HIV-1 producing cells in the presence of serial dilutions of this compound.

    • Harvest the virus-containing supernatant.

  • Infection of Target Cells:

    • Seed target cells (e.g., TZM-bl cells, which express a luciferase reporter gene under the control of the HIV-1 LTR) in a 96-well plate.

    • Infect the target cells with the virus produced in the presence of varying concentrations of this compound.

  • Quantification of Infectivity:

    • After a set incubation period (e.g., 48 hours), lyse the target cells.

    • Measure the luciferase activity in the cell lysates using a luminometer.

    • Calculate the 50% effective concentration (EC50) of this compound, which is the concentration at which viral infectivity is reduced by 50%.

Visualizing the Impact of this compound

Signaling Pathway of HIV-1 Gag Processing

HIV_Gag_Processing cluster_virion Immature Virion cluster_inhibition Inhibition by this compound Gag Gag Polyprotein MA Matrix (MA) Gag->MA Cleavage CA Capsid (CA) Gag->CA Cleavage SP1 Spacer Peptide 1 (SP1) Gag->SP1 Cleavage NC Nucleocapsid (NC) Gag->NC Cleavage p6 p6 Gag->p6 Cleavage GagPol Gag-Pol Polyprotein Protease HIV-1 Protease GagPol->Protease Autocatalysis Protease->Gag Acts on MatureCore Mature Conical Core (Infectious Virion) CA->MatureCore cleavage_point CA->cleavage_point ImmatureVirion Immature, Non-infectious Virion This compound This compound This compound->cleavage_point Blocks cleavage_point->SP1 cleavage_point->ImmatureVirion

Caption: HIV-1 Gag processing pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing Virion Morphology

Experimental_Workflow cluster_treatment Treatment cluster_analysis Analysis cluster_morphology Morphological Analysis cluster_biochemical Biochemical Analysis cluster_functional Functional Analysis start Start: HIV-1 Producing Cells treat_gsk Treat with this compound start->treat_gsk treat_control Treat with Vehicle Control start->treat_control harvest Harvest Virus Supernatant treat_gsk->harvest treat_control->harvest cryo_et Cryo-Electron Tomography harvest->cryo_et tem Transmission Electron Microscopy harvest->tem western_blot Western Blot for Gag Processing harvest->western_blot infectivity_assay Viral Infectivity Assay harvest->infectivity_assay end End: Characterization of Virion Morphology and Function cryo_et->end tem->end western_blot->end infectivity_assay->end

The Preclinical Pharmacokinetic Profile of GSK3532795: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3532795, also known as BMS-955176, is a second-generation HIV-1 maturation inhibitor that has demonstrated a broad spectrum of antiviral activity.[1] This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic data for this compound in various animal models. The information presented herein is intended to support further research and development efforts by providing a consolidated resource on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in preclinical species.

Mechanism of Action

This compound targets the final and rate-determining cleavage step in the processing of the HIV-1 Gag polyprotein.[1] Specifically, it binds to the substrate of the viral protease, the junction between the capsid (CA) and spacer peptide 1 (SP1), thereby preventing the protease from accessing and cleaving this site.[1] This inhibition of CA-SP1 cleavage disrupts the formation of the mature HIV-1 capsid, leading to the production of non-infectious virions with defects in the uncoating process following viral entry.[1]

cluster_virus HIV-1 Infected Cell cluster_maturation Viral Maturation Gag Gag Polyprotein ImmatureVirion Immature Virion Assembly Gag->ImmatureVirion Assembly Protease HIV-1 Protease CASP1 CA-SP1 Junction Protease->CASP1 Catalyzes ImmatureVirion->CASP1 Gag Processing MatureCA Mature Capsid (CA) CASP1->MatureCA Cleavage NonInfectiousVirion Non-infectious Virion CASP1->NonInfectiousVirion Blocked Cleavage Leads to This compound This compound This compound->CASP1 Inhibits cluster_workflow Preclinical In Vivo PK Study Workflow Dosing Drug Administration (e.g., Oral Gavage) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma/Serum Isolation Sampling->Processing Analysis Bioanalytical Quantification (e.g., LC-MS/MS) Processing->Analysis PK_Analysis Pharmacokinetic Analysis (NCA, Compartmental Modeling) Analysis->PK_Analysis Data_Reporting Data Reporting & Interpretation PK_Analysis->Data_Reporting

References

Methodological & Application

Application Notes and Protocols for GSK3532795 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of GSK3532795, a second-generation HIV-1 maturation inhibitor, in a cell culture setting. Detailed protocols for assessing its antiviral activity, cellular viability, and pro-apoptotic effects are included, alongside essential data and visualizations to guide your research.

Mechanism of Action

This compound is an antiviral compound that specifically targets the late stages of the HIV-1 life cycle.[1] Its mechanism of action is centered on the inhibition of the final proteolytic cleavage of the Gag polyprotein, specifically at the junction between the capsid (CA) and the spacer peptide 1 (SP1).[1][2] This cleavage event is critical for the morphological rearrangement of the virion into a mature, infectious particle. By blocking this step, this compound leads to the production of immature, non-infectious viral particles.[1]

Below is a diagram illustrating the HIV-1 Gag processing pathway and the inhibitory action of this compound.

HIV_Maturation_Pathway cluster_host_cell Infected Host Cell cluster_virion Virion Gag Gag Polyprotein (Pr55Gag) ImmatureVirion Immature Virion Assembly (Budding) Gag->ImmatureVirion Multimerization Protease HIV-1 Protease (PR) ImmatureVirion->Protease Activation upon budding Cleavage Gag Cleavage Cascade Protease->Cleavage CASP1_Cleavage CA-SP1 Cleavage (Final Step) Cleavage->CASP1_Cleavage Sequential Processing MatureVirion Mature Infectious Virion CASP1_Cleavage->MatureVirion Maturation This compound This compound This compound->CASP1_Cleavage Inhibits

Caption: HIV-1 Gag processing and the inhibitory effect of this compound.

Quantitative Data: Antiviral Activity

The antiviral potency of this compound has been evaluated in various in vitro settings. The following tables summarize key quantitative data regarding its efficacy against wild-type and resistant HIV-1 strains.

Table 1: In Vitro Efficacy of this compound

Virus Type Assay System IC50 / EC50 (nM) Reference
HIV-1 Subtype B (Wild-Type) Recombinant Virus Library 3.9 ± 3.4 [3]
HIV-1 Subtype B (Clinical Isolates) PBMCs 21 (median) [3]

| HIV-1 Subtype B and C (Resistant Polymorphisms) | Chimeric Virus Library | 33 (protein-binding adjusted EC90) |[3] |

Table 2: Activity of this compound against Protease Inhibitor-Resistant Isolates

Isolate Type Assay Fold-Change in IC50 (Range) Conclusion
Highly PI-Resistant Viruses PhenoSense Gag/PR or in-house assays 0.16 - 0.68 Sensitive to this compound

| Longitudinal Isolates (Post-PI Treatment) | PhenoSense Gag/PR or in-house assays | 0.05 - 27.4 (median 0.83-1.5) | Maintained activity against most PI-resistant isolates |

Experimental Protocols

The following protocols are foundational for evaluating the effects of this compound in a cell culture environment. They include a general workflow, a cell viability assay, and an apoptosis assay.

General Experimental Workflow

This diagram outlines a typical workflow for assessing the impact of this compound on cultured cells.

Experimental_Workflow start Start: Cell Seeding culture Cell Culture (e.g., 24 hours) start->culture treatment Treat with this compound (and controls) culture->treatment incubation Incubation (Time-course as required) treatment->incubation endpoint Endpoint Assay incubation->endpoint viability Cell Viability Assay (e.g., CellTiter-Glo) endpoint->viability Cytotoxicity? apoptosis Apoptosis Assay (e.g., Annexin V Staining) endpoint->apoptosis Apoptosis? antiviral Antiviral Activity Assay (e.g., p24 ELISA) endpoint->antiviral Efficacy? data Data Analysis viability->data apoptosis->data antiviral->data end End: Interpretation data->end

Caption: General workflow for in vitro cell-based assays with this compound.

Protocol 1: Cell Viability Assessment using CellTiter-Glo®

This protocol determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells. It is a rapid and sensitive method to assess the cytotoxic effects of this compound.

Materials:

  • Opaque-walled 96-well or 384-well plates suitable for luminescence readings.

  • Mammalian cells in culture.

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO).

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells into an opaque-walled multiwell plate at a predetermined optimal density. Include wells with medium only for background measurements. Allow cells to attach and recover for 18-24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations to the experimental wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Assay Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.

  • Lysis and Signal Generation:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[4]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).[4]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[4]

  • Signal Stabilization and Measurement:

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4]

    • Record the luminescence using a luminometer.[4]

Protocol 2: Apoptosis Detection by Annexin V Staining

This flow cytometry-based assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.

Materials:

  • Cells cultured in appropriate flasks or plates.

  • This compound stock solution.

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer).

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Culture and Treatment: Seed cells (e.g., 1 x 10^6 cells in a T25 flask) and allow them to attach overnight.[5] Treat the cells with the desired concentrations of this compound and appropriate controls. Incubate for the desired duration (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect the culture supernatant, which may contain floating apoptotic cells.

    • Wash the adherent cells with PBS, then detach them using trypsin or a gentle cell scraper.

    • Combine the detached cells with their corresponding supernatant.

  • Staining:

    • Centrifuge the cell suspension (e.g., at 400-600 x g for 5 minutes) and discard the supernatant.[6]

    • Wash the cells once with cold PBS and once with 1X Binding Buffer.[6]

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1-5 x 10^6 cells/mL.[6]

    • To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 2 µL of Propidium Iodide solution.[5][6]

    • Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[6]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[2]

    • Analyze the samples immediately by flow cytometry.[2] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[2]

Protocol 3: General Maintenance and Passaging of Adherent Cell Lines

Consistent and proper cell culture technique is critical for reproducible results.

Materials:

  • Complete growth medium (specific to the cell line).

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free.

  • Trypsin-EDTA solution.

  • Sterile culture flasks, plates, and pipettes.

  • Incubator (37°C, 5% CO2, humidified).

Procedure for Passaging:

  • Observation: Visually inspect the cells under a microscope to check for confluence (ideally 70-80%) and signs of contamination.

  • Aspirate Medium: Aseptically remove the culture medium from the flask.

  • Wash: Gently rinse the cell monolayer with PBS to remove any residual serum that may inhibit trypsin activity. Aspirate the PBS.

  • Dissociation: Add a small volume of pre-warmed Trypsin-EDTA to cover the cell layer (e.g., 1-2 mL for a T75 flask). Incubate at 37°C for 2-5 minutes, or until cells begin to detach.

  • Neutralization: Add a larger volume of complete growth medium (containing serum) to the flask to inactivate the trypsin. Gently pipette the solution over the cell layer to dislodge all cells.

  • Cell Collection and Counting: Transfer the cell suspension to a sterile conical tube. If necessary, perform a cell count using a hemocytometer or automated cell counter to determine cell viability and density.

  • Reseeding: Centrifuge the cell suspension (e.g., 200 x g for 5 minutes), discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed medium.[7]

  • Dilution: Dilute the cell suspension to the desired seeding density and dispense it into new, labeled culture flasks.

  • Incubation: Return the new flasks to the incubator to allow the cells to attach and grow.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Utilization of GSK3532795 in HIV-1 Replication Assays

Abstract

This compound, formerly known as BMS-955176, is a second-generation HIV-1 maturation inhibitor that has demonstrated potent antiviral activity.[1][2] This compound targets the final stages of the viral lifecycle, preventing the formation of mature, infectious virions. This application note provides detailed protocols for utilizing this compound in standard HIV-1 replication assays, outlines its mechanism of action, presents key quantitative data, and includes diagrams to illustrate experimental workflows and biological pathways.

Mechanism of Action

This compound functions by specifically inhibiting the final step of Gag polyprotein processing. The HIV-1 Gag polyprotein must be cleaved by the viral protease at several sites to produce the structural proteins required for a mature viral core. This compound blocks the cleavage at the junction between the capsid protein (CA) and the spacer peptide 1 (SP1).[1][2] This inhibition results in the assembly and release of immature, non-infectious viral particles with defective cores, thereby halting the spread of the virus.

cluster_0 HIV-1 Infected Host Cell cluster_1 Extracellular Maturation Gag Gag Polyprotein Synthesis Assembly Gag Multimerization & Budding Gag->Assembly Release Immature Virion Release Assembly->Release Protease HIV Protease Cleavage Release->Protease Block This compound Inhibition Maturation Mature Infectious Virion Protease->Maturation Protease->Block Infection New Cell Infection Maturation->Infection Immature Non-Infectious Virion Block->Immature cluster_0 Preparation cluster_1 Assay Execution cluster_2 Measurement & Analysis A Prepare Target Cells (e.g., MT-2) D Infect Cells with HIV-1 A->D B Prepare HIV-1 Stock (e.g., NL4-3) B->D C Prepare Serial Dilutions of this compound E Add this compound Dilutions to Infected Cells C->E D->E F Incubate for 3-5 Days at 37°C E->F G Measure Viral Replication (p24 ELISA or Reporter Assay) F->G H Plot Dose-Response Curve G->H I Calculate EC50 Value H->I

References

Application Notes and Protocols: GSK3532795 Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of GSK3532795 solutions to ensure compound integrity and experimental reproducibility.

Introduction

This compound is a second-generation HIV-1 maturation inhibitor. Proper handling, solution preparation, and storage are critical for maintaining its biological activity and ensuring the accuracy of experimental results. This document outlines the recommended procedures for dissolving and storing this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound solubility and storage conditions.

ParameterValueSolvent/ConditionSource
Solubility SolubleDimethyl Sulfoxide (DMSO)GlpBio
10 mMDimethyl Sulfoxide (DMSO)Probechem
Storage (Lyophilized) -20°CDesiccatedAdooQ® Bioscience
3 years-20°CMedChemExpress
Storage (In Solution) ≤ 1 month-20°CAdooQ® Bioscience
≤ 6 months-80°CMedChemExpress
Several monthsBelow -20°CGlpBio

Experimental Protocols

This section provides a detailed methodology for the preparation of this compound stock solutions.

Materials
  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Water bath or incubator set to 37°C

  • Ultrasonic bath

Protocol for Reconstituting this compound

This protocol is designed to prepare a concentrated stock solution of this compound in DMSO.

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.

  • Solvent Addition: Carefully add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: To aid dissolution, cap the vial tightly and vortex gently.

  • Enhanced Solubilization (if necessary): If the compound does not fully dissolve, warm the solution at 37°C for 10-15 minutes and briefly sonicate in an ultrasonic bath.[1] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the preparation and storage of a this compound stock solution.

G cluster_prep Solution Preparation cluster_storage Storage A Equilibrate lyophilized This compound to RT B Centrifuge vial briefly A->B C Add anhydrous DMSO B->C D Vortex to dissolve C->D E Warm at 37°C and sonicate (if necessary) D->E F Aliquot into single-use tubes E->F Once fully dissolved G Store at -20°C (short-term) or -80°C (long-term) F->G

Caption: Workflow for this compound solution preparation and storage.

Signaling Pathway Context

This compound is an HIV-1 maturation inhibitor. It targets the Gag polyprotein, specifically the cleavage site between the capsid (CA) and spacer peptide 1 (SP1). By blocking this cleavage, the virus cannot form a mature, infectious core.

G cluster_virus HIV-1 Life Cycle Gag Gag Polyprotein ImmatureVirion Immature Virion Assembly Gag->ImmatureVirion Protease HIV Protease ImmatureVirion->Protease cleavage MatureVirion Mature Infectious Virion Protease->MatureVirion This compound This compound This compound->Protease Inhibits cleavage at CA-SP1 junction

References

Determining the In Vitro EC50 of GSK3532795 Against HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK3532795 (also known as BMS-955176) is a second-generation HIV-1 maturation inhibitor.[1][2] It exerts its antiviral activity by targeting the viral Gag polyprotein, specifically inhibiting the final cleavage event between the capsid protein (p24) and the spacer peptide 1 (SP1).[1][2] This action prevents the proper maturation of the viral particle, resulting in the production of immature, non-infectious virions.[1][2] This application note provides a detailed protocol for determining the 50% effective concentration (EC50) of this compound in vitro using a common luciferase-based viral infectivity assay.

Signaling Pathway of HIV-1 Maturation and Inhibition by this compound

The process of HIV-1 maturation is a critical step in the viral life cycle, enabling the virus to become infectious. It is primarily driven by the viral protease, which cleaves the Gag polyprotein at several sites. The final cleavage between the capsid (CA) and spacer peptide 1 (SP1) is essential for the structural rearrangement of the viral core. This compound specifically blocks this terminal cleavage.

HIV_Maturation_Pathway Gag Gag Polyprotein ImmatureVirion Immature Virion Assembly Gag->ImmatureVirion Protease HIV-1 Protease ImmatureVirion->Protease Protease Activation Cleavage1 Initial Gag Cleavages Protease->Cleavage1 FinalCleavage Final Cleavage (CA-SP1 Junction) Protease->FinalCleavage CASP1 CA-SP1 Intermediate Cleavage1->CASP1 CASP1->FinalCleavage MatureCore Mature Conical Core FinalCleavage->MatureCore InfectiousVirion Infectious Virion MatureCore->InfectiousVirion This compound This compound Inhibition This compound->Inhibition Inhibition->FinalCleavage Blocks Cleavage

Diagram 1. HIV-1 maturation pathway and the mechanism of action of this compound.

Quantitative Data: In Vitro EC50 of this compound

The following table summarizes the reported in vitro EC50 values for this compound against various strains of HIV-1. The potency of the compound can be affected by the presence of specific mutations in the Gag protein and by experimental conditions such as the presence of human serum.

HIV-1 Strain/ConditionEC50 (nM)Assay TypeReference
HIV-1 Wild Type (WT)1.9Not Specified[3]
HIV-1 WT (in presence of human serum)10.2Not Specified[3]
HIV-1 V370A Mutant2.7Not Specified[3]
HIV-1 ΔV370 Mutant13Not Specified[3]

Experimental Protocol: Luciferase Reporter Gene Assay for EC50 Determination

This protocol outlines a single-cycle infectivity assay using a luciferase reporter system to measure the antiviral activity of this compound.

Experimental Workflow

Experimental_Workflow start Start prep_virus Prepare Recombinant HIV-1 Luciferase Reporter Virus start->prep_virus prep_cells Plate Target Cells (e.g., HEK293T or TZM-bl) start->prep_cells prep_compound Prepare Serial Dilutions of this compound start->prep_compound infect_cells Infect Cells with Reporter Virus prep_virus->infect_cells add_compound Add Compound Dilutions to Cells prep_cells->add_compound prep_compound->add_compound add_compound->infect_cells incubate Incubate for 48-72 hours infect_cells->incubate lyse_cells Lyse Cells incubate->lyse_cells measure_luc Measure Luciferase Activity (Luminometer) lyse_cells->measure_luc analyze Data Analysis: Plot % Inhibition vs. Concentration and Calculate EC50 measure_luc->analyze end End analyze->end

Diagram 2. Workflow for determining the EC50 of this compound.
Materials and Reagents

  • Cell Line: TZM-bl or HEK293T cells

  • Virus: HIV-1 luciferase reporter virus stock (e.g., NL4-3-Luc)

  • Compound: this compound

  • Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Assay Plates: 96-well, white, flat-bottom tissue culture plates

  • Reagents:

    • DEAE-Dextran

    • Luciferase Assay Reagent (e.g., Bright-Glo™)

    • Phosphate Buffered Saline (PBS)

    • Trypsin-EDTA

Procedure
  • Cell Preparation:

    • Culture TZM-bl or HEK293T cells in complete culture medium.

    • On the day of the assay, harvest the cells using Trypsin-EDTA and resuspend them in fresh medium.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations for the dose-response curve. It is recommended to use a 10-point dilution series.

    • Include a "no drug" (vehicle control) and a "no virus" (cell control) in your experimental setup.

  • Infection:

    • Prepare the virus inoculum by diluting the HIV-1 luciferase reporter virus stock in culture medium containing DEAE-Dextran (final concentration of approximately 15 µg/mL is a good starting point, but should be optimized). The amount of virus should be sufficient to yield a strong luciferase signal without causing significant cytotoxicity.

    • Remove the medium from the plated cells and add 50 µL of the appropriate this compound dilution to each well.

    • Add 50 µL of the prepared virus inoculum to each well (except for the cell control wells).

    • The final volume in each well should be 100 µL.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours. This single-cycle infection format prevents the confounding effects of subsequent rounds of infection.

  • Luciferase Measurement:

    • After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Carefully remove 100 µL of the supernatant from each well.

    • Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well.

    • Incubate at room temperature for at least 2 minutes to ensure complete cell lysis.

    • Measure the luminescence in each well using a luminometer. The signal is typically recorded as Relative Light Units (RLU).

Data Analysis
  • Calculate Percent Inhibition:

    • Average the RLU values for your replicate wells.

    • Subtract the average RLU of the "cell control" (background) from all other wells.

    • Calculate the percent inhibition for each drug concentration using the following formula: % Inhibition = 100 x [1 - (RLU of drug-treated well / RLU of vehicle control well)]

  • Determine EC50:

    • Plot the percent inhibition as a function of the log10 of the this compound concentration.

    • Use a non-linear regression analysis (e.g., a four-parameter logistic curve) to fit the data and determine the EC50 value, which is the concentration of this compound that produces 50% inhibition of viral replication.

Conclusion

This application note provides a framework for determining the in vitro EC50 of the HIV-1 maturation inhibitor this compound. The luciferase-based reporter assay is a robust and sensitive method for quantifying the antiviral potency of compounds that target various stages of the HIV-1 life cycle. Accurate determination of the EC50 is a critical step in the preclinical evaluation of novel antiviral agents.

References

Application Notes and Protocols for Studying Gag Polyprotein Processing with GSK3532795

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3532795 (formerly BMS-955176) is a second-generation HIV-1 maturation inhibitor that offers a potent tool for studying the final stages of virion morphogenesis, specifically the processing of the Gag polyprotein.[1][2][3][4] Unlike protease inhibitors that target the active site of the viral protease, this compound binds to the Gag polyprotein itself, specifically inhibiting the cleavage between the capsid (CA) and spacer peptide 1 (SP1).[2][3] This blockage results in the release of immature, non-infectious virions, making it a valuable compound for investigating the molecular mechanisms of HIV-1 maturation.[2][3] These application notes provide detailed protocols for assessing the antiviral activity of this compound, selecting for resistant viral strains, and understanding its mechanism of action.

Mechanism of Action: Inhibition of Gag Polyprotein Processing

This compound exerts its antiviral effect by disrupting the ordered proteolytic cleavage of the Gag polyprotein, a critical step in the maturation of infectious HIV-1 particles. The Gag polyprotein is initially synthesized as a precursor protein that is subsequently cleaved by the viral protease into several smaller structural proteins: matrix (MA), capsid (CA), spacer peptide 1 (SP1), nucleocapsid (NC), spacer peptide 2 (SP2), and p6.

This compound specifically targets the final and crucial cleavage event between CA and SP1.[2][3] By binding to the Gag precursor, this compound is thought to stabilize a conformation that is inaccessible to the viral protease, thereby preventing the liberation of mature CA protein. This leads to the formation of virions with an aberrant morphology and an incomplete core, rendering them non-infectious.

HIV_Gag_Processing cluster_Gag Gag Polyprotein (Pr55Gag) cluster_Products Mature Virion Proteins cluster_Inhibitor Mechanism of this compound Gag MA-CA-SP1-NC-SP2-p6 P1 Cleavage 1 Gag->P1 SP1-NC P2 Cleavage 2 P1->P2 SP2-p6 NC NC P1->NC P3 Cleavage 3 P2->P3 MA-CA p6 p6 P2->p6 P4 Cleavage 4 P3->P4 NC-SP2 MA MA P3->MA P5 Final Cleavage P4->P5 CA-SP1 CA CA P5->CA GSK This compound GSK->Block

Figure 1: HIV-1 Gag Polyprotein Processing Cascade and Site of this compound Inhibition.

Data Presentation

Antiviral Activity of this compound

The following table summarizes the in vitro antiviral activity of this compound against a panel of HIV-1 subtype B clinical isolates with baseline polymorphisms in the Gag gene.

Virus IDGag PolymorphismsEC50 (nM)[4]
Wild-Type (Reference)None3.9
Isolate 1V370A4.2
Isolate 2Q369H5.1
Isolate 3V362I6.3
Isolate 4A364V24.5
Resistance Profile of this compound

The table below details the fold-change in the 50% inhibitory concentration (IC50) of this compound against site-directed mutants of HIV-1, indicating the impact of specific Gag mutations on drug susceptibility.

Gag MutationFold-Change in IC50 vs. Wild-Type[5]
V362I2.5
A364V8.7
V370A1.8
V362I + V370A15.2
A364V + V370A25.6

Experimental Protocols

Protocol 1: In Vitro Antiviral Activity Assay using MT-2 Cells

This protocol describes a cell-based assay to determine the 50% effective concentration (EC50) of this compound against HIV-1 replication in MT-2 cells.

Materials:

  • MT-2 cells

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • HIV-1 virus stock (e.g., NL4-3)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed MT-2 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.

  • Compound Dilution: Prepare a serial dilution of this compound in complete RPMI-1640 medium. The final concentrations should typically range from 0.1 nM to 1000 nM. Also, prepare a no-drug control (vehicle control with DMSO) and a cell-only control (no virus, no drug).

  • Infection: Add 50 µL of the diluted this compound to the appropriate wells. Subsequently, add 50 µL of HIV-1 virus stock at a multiplicity of infection (MOI) of 0.01 to all wells except the cell-only control.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-5 days, or until cytopathic effect (CPE) is evident in the virus control wells.

  • Assessment of Antiviral Activity:

    • Visually inspect the wells for CPE using an inverted microscope.

    • Quantify cell viability using a suitable reagent (e.g., MTT). Add the reagent according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of protection from CPE for each drug concentration relative to the virus and cell controls. Determine the EC50 value by plotting the percentage of protection against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Antiviral_Assay_Workflow start Start seed_cells Seed MT-2 cells in 96-well plate start->seed_cells prepare_drug Prepare serial dilutions of this compound seed_cells->prepare_drug infect_cells Add drug and HIV-1 to cells prepare_drug->infect_cells incubate Incubate for 4-5 days at 37°C infect_cells->incubate assess_cpe Assess Cytopathic Effect (CPE) incubate->assess_cpe data_analysis Calculate EC50 assess_cpe->data_analysis end End data_analysis->end

Figure 2: Workflow for the In Vitro Antiviral Activity Assay.
Protocol 2: In Vitro Resistance Selection

This protocol outlines the method for selecting HIV-1 variants with reduced susceptibility to this compound through serial passage in the presence of increasing drug concentrations.[2][5]

Materials:

  • MT-2 cells

  • Complete RPMI-1640 medium

  • Wild-type HIV-1 virus stock

  • This compound stock solution (in DMSO)

  • 24-well cell culture plates

  • p24 antigen ELISA kit

Procedure:

  • Initial Infection: Infect 2 x 10^6 MT-2 cells with wild-type HIV-1 at an MOI of 0.005 in the presence of this compound at a concentration equal to its EC50. Culture the cells in a 24-well plate. As a control, passage the virus in parallel without the drug.

  • Monitoring and Passage: Monitor the cultures for CPE. When 100% CPE is observed in the drug-treated culture, harvest the cell-free supernatant.

  • Escalation of Drug Concentration: Use the harvested virus-containing supernatant to infect a fresh culture of MT-2 cells. Double the concentration of this compound in this new culture.

  • Serial Passage: Repeat the process of monitoring for CPE, harvesting the supernatant, and infecting fresh cells with a 2-fold increase in drug concentration for multiple passages (typically 8-10 passages or until a significant increase in the IC50 is observed).

  • Characterization of Resistant Virus:

    • Determine the IC50 of the passaged virus for this compound using the antiviral activity assay described in Protocol 1.

    • Isolate viral RNA from the supernatant of the resistant culture and perform genotypic analysis by sequencing the Gag gene to identify mutations.

Resistance_Selection_Workflow start Start infect Infect MT-2 cells with WT HIV-1 + this compound (1x EC50) start->infect monitor Monitor for 100% CPE infect->monitor harvest Harvest virus supernatant monitor->harvest passage Infect fresh cells with harvested virus + this compound (2x previous conc.) harvest->passage repeat Repeat for multiple passages passage->repeat repeat->monitor Continue passage characterize Characterize resistant virus: - Determine IC50 - Sequence Gag gene repeat->characterize Passages complete end End characterize->end

Figure 3: Workflow for In Vitro Resistance Selection.

Conclusion

This compound is a specific and potent inhibitor of HIV-1 Gag polyprotein processing, making it an invaluable research tool. The protocols provided here offer standardized methods for quantifying its antiviral effects and for investigating the mechanisms of viral resistance. These studies will contribute to a deeper understanding of the critical process of HIV-1 maturation and can aid in the development of novel antiretroviral therapies.

References

Application Notes and Protocols for the Investigation of GSK3532795 in Combination Antiretroviral Regimens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the second-generation HIV-1 maturation inhibitor, GSK3532795 (formerly BMS-955176), including its mechanism of action, clinical trial data for combination therapies, and relevant experimental protocols. While development of this compound was discontinued due to tolerability and resistance issues, the data and methodologies remain valuable for the broader field of antiretroviral drug development.

Mechanism of Action

This compound is a potent inhibitor of HIV-1 maturation, the final step in the viral lifecycle. It specifically targets the Gag polyprotein, preventing the viral protease from cleaving the junction between the capsid (CA) and spacer peptide 1 (SP1).[1][2] This inhibition blocks the structural rearrangement and condensation of the viral core, resulting in the production of immature, non-infectious virions.[1][2]

Below is a diagram illustrating the mechanism of action of this compound.

Mechanism of Action of this compound cluster_virion Immature HIV-1 Virion cluster_maturation Viral Maturation Gag_Polyprotein Gag Polyprotein Cleavage_Site CA-SP1 Cleavage Site Gag_Polyprotein->Cleavage_Site presents HIV_Protease HIV Protease HIV_Protease->Cleavage_Site cleaves Mature_Capsid Mature Conical Capsid Cleavage_Site->Mature_Capsid leads to Non_Infectious_Virion Non-Infectious Immature Virion Cleavage_Site->Non_Infectious_Virion results in This compound This compound This compound->Cleavage_Site blocks Infectious_Virion Infectious Virion Mature_Capsid->Infectious_Virion forms

Caption: Mechanism of this compound action.

Clinical Trial Data

This compound was evaluated in Phase 2a and Phase 2b clinical trials, both as monotherapy and in combination with other antiretrovirals.

Phase 2a Study (AI468002)

This study assessed the dose-ranging antiviral activity and safety of this compound.[1][2]

The study evaluated this compound in combination with atazanavir, with or without the pharmacokinetic booster ritonavir, in HIV-1 subtype B-infected subjects over 28 days.[1][2]

Table 1: Median Change in HIV-1 RNA from Baseline in Combination Therapy (Study AI468002)

Treatment GroupMedian Change in HIV-1 RNA (log10 copies/mL) at Day 29Median of the Maximum Change in HIV-1 RNA (log10 copies/mL) by Day 42
40 mg this compound + ATV-1.86-1.86
80 mg this compound + ATV-2.23-2.23
40 mg this compound + ATV/RTV-2.20-2.20
Standard of Care (TDF/FTC + ATV/RTV)-2.39-2.39

Data sourced from Hwang et al., 2017.[1]

Safety and Tolerability: In this combination therapy arm, the most notable adverse events were elevations in bilirubin (Grade 3-4) in 10 subjects receiving atazanavir-containing regimens.[1] No deaths, serious adverse events, or discontinuations due to adverse events were reported.[1][2]

Phase 2b Study (AI468038 / 205891)

This randomized, active-controlled trial evaluated the efficacy and safety of this compound in combination with tenofovir disoproxil fumarate/emtricitabine (TDF/FTC) in treatment-naive HIV-1 infected adults over 24 weeks. The comparator arm received efavirenz (EFV) with TDF/FTC.

Table 2: Virologic Response at Week 24 (Study AI468038 / 205891)

Treatment GroupProportion of Participants with HIV-1 RNA <40 copies/mL (mITT analysis)
60 mg this compound + TDF/FTC76%
120 mg this compound + TDF/FTC83%
180 mg this compound + TDF/FTC77%
Efavirenz + TDF/FTC77%

Data sourced from a 2018 publication on the study.

Safety and Tolerability: While efficacious, this compound was associated with a higher rate of gastrointestinal adverse events compared to the efavirenz arm. Furthermore, a higher rate of treatment-emergent resistance to the NRTI backbone (TDF/FTC) was observed in the this compound arms. These findings ultimately led to the discontinuation of the drug's development.

Experimental Protocols

The following are outlines of key experimental protocols used in the evaluation of this compound.

PhenoSense™ Gag/PR Assay

This assay is a phenotypic resistance test that measures the susceptibility of a patient's HIV-1 virus to specific antiretroviral drugs.

Principle: The Gag and protease (PR) regions of the patient's viral RNA are amplified and inserted into a standardized HIV-1 vector that contains a luciferase reporter gene. The resulting recombinant viruses are used to infect target cells in the presence of varying concentrations of the test drug. Drug susceptibility is determined by measuring the amount of luciferase activity, which is proportional to viral replication.

Methodology Outline:

  • Viral RNA Extraction: Isolate viral RNA from patient plasma samples.

  • RT-PCR Amplification: Amplify the Gag and protease coding regions from the viral RNA.

  • Recombinant Virus Construction: Clone the amplified Gag-PR sequences into an HIV-1 vector lacking its own Gag-PR region but containing a luciferase reporter gene.

  • Virus Production: Transfect the recombinant vector into a producer cell line to generate virus stocks.

  • Infectivity Assay: Infect target cells with the recombinant virus in the presence of serial dilutions of this compound or other antiretrovirals.

  • Luciferase Measurement: After a set incubation period, lyse the cells and measure luciferase activity.

  • Data Analysis: Calculate the drug concentration that inhibits viral replication by 50% (IC50) and compare it to a reference virus to determine the fold-change in susceptibility.

PhenoSense Assay Workflow Patient_Sample Patient Plasma Sample RNA_Extraction Viral RNA Extraction Patient_Sample->RNA_Extraction RT_PCR RT-PCR Amplification of Gag-PR RNA_Extraction->RT_PCR Cloning Cloning RT_PCR->Cloning Vector HIV-1 Vector (with Luciferase) Vector->Cloning Recombinant_Vector Recombinant Vector Cloning->Recombinant_Vector Transfection Transfection into Producer Cells Recombinant_Vector->Transfection Virus_Production Recombinant Virus Production Transfection->Virus_Production Infection Infection of Target Cells + Drug Dilutions Virus_Production->Infection Incubation Incubation Infection->Incubation Lysis Cell Lysis Incubation->Lysis Luciferase_Assay Luciferase Assay Lysis->Luciferase_Assay Data_Analysis IC50 Calculation Luciferase_Assay->Data_Analysis Single-Cycle Infectivity Assay Vector_System Replication-Incompetent HIV-1 Vector + VSV-G Plasmid Transfection Co-transfection of Producer Cells Vector_System->Transfection Virus_Production Pseudotyped Virus Production Transfection->Virus_Production Infection Infection with Virus + Drug Dilutions Virus_Production->Infection Cell_Plating Plating of Target Cells Cell_Plating->Infection Incubation 48-72h Incubation Infection->Incubation Measurement Reporter Gene Measurement Incubation->Measurement Analysis IC50 Determination Measurement->Analysis

References

Application Notes and Protocols for GSK3532795 in Phenotypic Drug Susceptibility Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3532795 (formerly BMS-955176) is a second-generation HIV-1 maturation inhibitor.[1] It presents a novel mechanism of action by targeting the final step in the viral Gag polyprotein processing pathway, specifically the cleavage between the capsid protein (p24) and the spacer peptide 1 (SP1).[2][3][4] This inhibition results in the production of immature, non-infectious virions, making it a promising therapeutic agent against HIV-1.[3] Phenotypic drug susceptibility assays are crucial for evaluating the in vitro efficacy of this compound against various HIV-1 strains, including wild-type, clinical isolates, and those with resistance mutations.

Mechanism of Action

This compound binds to the Gag polyprotein at the C-terminal domain of the capsid and the SP1 region, stabilizing the immature Gag lattice.[2] This binding sterically hinders the HIV-1 protease from accessing and cleaving the CA-SP1 junction.[2] The lack of this final cleavage event prevents the structural rearrangements necessary for the formation of the mature, conical viral core, rendering the resulting viral particles non-infectious.[2]

Resistance Profile

Resistance to this compound is primarily associated with amino acid substitutions near the CA/SP1 cleavage site in the Gag polyprotein.[1] The two key primary resistance mutations that have been identified are A364V and V362I.[1] The V362I substitution often requires the presence of secondary mutations to confer significant resistance.[1] These secondary mutations can occur in the capsid C-terminal domain (e.g., R286K, A326T, T332S/N, I333V, V370A/M), the viral protease (e.g., R41G), or the capsid N-terminal domain within the cyclophilin A binding loop (e.g., V218A/M, H219Q, G221E).[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for a phenotypic drug susceptibility assay.

Mechanism of Action of this compound Gag Gag Polyprotein Immature_Virion Immature Virion Assembly Gag->Immature_Virion Cleavage CA-SP1 Cleavage Immature_Virion->Cleavage Protease-mediated Protease HIV-1 Protease Protease->Cleavage Mature_Virion Mature, Infectious Virion Cleavage->Mature_Virion This compound This compound This compound->Inhibition Inhibition->Cleavage

Caption: Mechanism of this compound action.

Phenotypic Drug Susceptibility Assay Workflow cluster_sample Sample Preparation cluster_vector Vector Construction & Virus Production cluster_assay Susceptibility Assay cluster_analysis Data Analysis Patient_Sample Patient Plasma / Viral Isolate RNA_Extraction Viral RNA Extraction Patient_Sample->RNA_Extraction PCR RT-PCR Amplification of Gag-PR RNA_Extraction->PCR Ligation Ligation of Gag-PR into Vector PCR->Ligation Vector Resistance Test Vector (with Luciferase) Vector->Ligation Transfection Transfection into Host Cells (e.g., HEK293T) Ligation->Transfection Virus_Production Production of Recombinant Virus Transfection->Virus_Production Infection Infection with Recombinant Virus +/- this compound Virus_Production->Infection Target_Cells Target Cells (e.g., HEK293T) Target_Cells->Infection Incubation Incubation (72 hours) Infection->Incubation Lysis Cell Lysis Incubation->Lysis Luciferase_Assay Luciferase Activity Measurement Lysis->Luciferase_Assay Data_Plotting Plot % Inhibition vs. Drug Concentration Luciferase_Assay->Data_Plotting IC50_Calculation Calculate IC50 Data_Plotting->IC50_Calculation FC_Calculation Calculate Fold Change (FC-IC50) IC50_Calculation->FC_Calculation

Caption: Phenotypic assay workflow.

Experimental Protocols

Single-Cycle HIV-1 Infectivity Assay

This protocol is adapted from standard single-cycle infectivity assays and is suitable for determining the susceptibility of HIV-1 to this compound.

Materials:

  • HEK293T cells

  • Recombinant HIV-1 vectors expressing a reporter gene (e.g., luciferase) and containing the Gag-PR region of interest

  • VSV-G expression plasmid (for pseudotyping)

  • Transfection reagent (e.g., FuGENE 6)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Virus Production:

    • Co-transfect HEK293T cells with the HIV-1 vector and the VSV-G expression plasmid using a suitable transfection reagent.

    • Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

    • Harvest the culture supernatant containing the pseudotyped virus particles.

    • Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

    • Determine the virus titer (e.g., by p24 ELISA).

  • Drug Susceptibility Assay:

    • Seed target HEK293T cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the culture medium from the cells and add the drug dilutions.

    • Infect the cells with a predetermined amount of the recombinant virus. Include a no-drug control and a no-virus control.

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[5]

  • Data Acquisition and Analysis:

    • After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.[5]

    • Calculate the percentage of inhibition for each drug concentration relative to the no-drug control.

    • Plot the percentage of inhibition versus the log10 of the drug concentration and determine the 50% inhibitory concentration (IC50) using a non-linear regression analysis.[5]

    • The fold-change in susceptibility (FC-IC50) is calculated by dividing the IC50 of the test virus by the IC50 of a drug-sensitive reference virus (e.g., NL4-3).[5]

PhenoSense® Gag/PR Assay (Conceptual Overview)

The PhenoSense® assay by Monogram Biosciences is a commercially available phenotypic assay. While the specific proprietary details are not public, the general workflow is as follows:

  • Viral RNA is extracted from a patient's plasma sample.

  • The Gag and protease (PR) regions of the viral genome are amplified using reverse transcription-polymerase chain reaction (RT-PCR).

  • These amplified patient-derived sequences are inserted into a standardized HIV-1 vector that contains a luciferase reporter gene.

  • The resulting recombinant vectors are used to produce virus particles.

  • These virus particles are then used to infect target cells in the presence of varying concentrations of this compound.

  • The level of virus replication is determined by measuring the luciferase activity.

  • The IC50 is calculated and compared to that of a wild-type reference virus to determine the fold-change in susceptibility.

Quantitative Data

The following tables summarize the in vitro activity of this compound against various HIV-1 isolates.

Table 1: Activity of this compound against Non-longitudinal Protease Inhibitor-Resistant HIV-1 Isolates

Virus IsolateThis compound FC-IC50 Range
Highly PI-resistant viruses (n=7)0.16 - 0.68[6]

Table 2: Susceptibility of Longitudinal Clinical Isolates from PI-Treated Patients to this compound

Assay TypeNumber of PatientsMedian Change from Baseline (CFB)CFB Range
Monogram PhenoSense®110.83[6]0.05 - 27.4[6]
Single-cycle assay41.5[6]1.0 - 2.2[6]

Change from baseline (CFB) is the ratio of the post-treatment FC-IC50 to the pre-treatment FC-IC50. A CFB of <3 is generally considered to be within the no-effect level.[6]

Table 3: Impact of Key Gag Mutations on this compound Susceptibility (In Vitro Selections)

Gag Mutation(s)Fold-Change in this compound Susceptibility
A364VSignificant increase
V362IRequires secondary mutations for significant increase
V362I + T332S + R41G (in PR)~217-fold increase

Note: Specific IC50 values for these mutants are not consistently reported across the literature, hence the qualitative description.

References

Application Notes and Protocols for GSK3532795 in Single-Cycle Infectivity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3532795 (formerly BMS-955176) is a second-generation HIV-1 maturation inhibitor.[1][2][3] It exhibits potent antiviral activity by targeting the final cleavage event in Gag polyprotein processing, specifically between the capsid protein p24 and the spacer peptide 1 (SP1).[4] This inhibition results in the production of immature, noninfectious virions.[4][5][6] Single-cycle infectivity assays are crucial for evaluating the in vitro efficacy of antiviral compounds like this compound. These assays measure the ability of a virus to complete one round of infection in the presence of an inhibitor. This document provides detailed protocols and data for utilizing this compound in such assays.

Mechanism of Action

This compound disrupts the maturation of HIV-1 particles by binding to the Gag polyprotein at the CA-SP1 junction. This binding stabilizes the immature Gag lattice and sterically hinders the viral protease from cleaving the CA-SP1 site, which is the final step required for the formation of a mature, infectious viral core.

GSK3532795_Mechanism_of_Action cluster_virus HIV-1 Infected Cell cluster_maturation Maturation Process Gag Gag Polyprotein Assembly Immature Virion Assembly Gag->Assembly Protease HIV-1 Protease Cleavage CA-SP1 Cleavage Protease->Cleavage catalyzes Budding Budding Assembly->Budding Mature_Virion Mature, Infectious Virion Cleavage->Mature_Virion This compound This compound This compound->Inhibition

Caption: Mechanism of action of this compound, inhibiting the final step of HIV-1 maturation.

Quantitative Data

The following tables summarize the in vitro activity of this compound against wild-type and resistant HIV-1 strains as determined by single-cycle infectivity assays.

Table 1: In Vitro Activity of this compound against Wild-Type HIV-1

ParameterValueReference
Mean EC503.9 nM[2]

Table 2: In Vitro Activity of this compound against Protease Inhibitor-Resistant HIV-1 Isolates

Virus TypeFC-IC50 RangeReference
Nonlongitudinal PI-Resistant Viruses0.16–0.68[5][7]

*FC-IC50: Fold-change in the 50% inhibitory concentration compared to a wild-type reference virus.

Experimental Protocols

Single-Cycle Infectivity Assay Using a Luciferase Reporter Virus

This protocol describes a common method for assessing the antiviral activity of this compound using a single-cycle HIV-1 reporter virus that expresses luciferase upon infection of target cells.

Materials:

  • Cells: HEK293T cells (for virus production), TZM-bl or other suitable indicator cell lines expressing CD4, CCR5, and CXCR4, and containing a Tat-inducible luciferase reporter gene.

  • Plasmids:

    • An HIV-1 proviral plasmid with a defective env gene and a luciferase reporter gene inserted (e.g., pNL4-3.Luc.R-E-).

    • An expression plasmid for a viral envelope glycoprotein, such as vesicular stomatitis virus G protein (VSV-G), to pseudotype the virus.

  • Reagents:

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Transfection reagent.

    • This compound stock solution (in DMSO).

    • Luciferase assay reagent.

    • Phosphate-buffered saline (PBS).

  • Equipment:

    • Standard cell culture incubator (37°C, 5% CO2).

    • 96-well cell culture plates (white, clear bottom for microscopy).

    • Luminometer.

Procedure:

  • Production of Pseudotyped Single-Cycle HIV-1:

    • Seed HEK293T cells in a culture dish to be 70-80% confluent on the day of transfection.

    • Co-transfect the cells with the env-defective HIV-1 luciferase reporter plasmid and the VSV-G expression plasmid using a suitable transfection reagent.

    • Incubate for 48-72 hours.

    • Harvest the cell culture supernatant containing the pseudotyped virus particles.

    • Clarify the supernatant by centrifugation to remove cell debris.

    • The virus stock can be used immediately or stored at -80°C. The viral titer should be determined (e.g., by p24 ELISA).

  • Infectivity Assay:

    • Seed the indicator cells (e.g., TZM-bl) in a 96-well white plate at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the culture medium from the cells and add the this compound dilutions. Include a no-drug control.

    • Add a pre-determined amount of the pseudotyped virus to each well. The amount of virus should result in a luciferase signal that is in the linear range of the assay.

    • Incubate the plates for 48 hours at 37°C.

  • Quantification of Infectivity:

    • After incubation, remove the supernatant.

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis:

    • Calculate the percent inhibition of viral infectivity for each this compound concentration relative to the no-drug control.

    • Plot the percent inhibition against the log of the drug concentration and determine the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) using a non-linear regression analysis.

Single_Cycle_Infectivity_Assay_Workflow cluster_virus_prod Virus Production cluster_assay Infectivity Assay cluster_readout Readout & Analysis Transfection Co-transfect HEK293T cells (HIV-1-Luc + VSV-G) Incubation_Prod Incubate 48-72h Transfection->Incubation_Prod Harvest Harvest & Clarify Supernatant Incubation_Prod->Harvest Add_Virus Infect with pseudotyped virus Harvest->Add_Virus Seed_Cells Seed Indicator Cells (e.g., TZM-bl) in 96-well plate Add_Drug Add serial dilutions of this compound Seed_Cells->Add_Drug Add_Drug->Add_Virus Incubation_Assay Incubate 48h Add_Virus->Incubation_Assay Measure_Luc Measure Luciferase Activity Incubation_Assay->Measure_Luc Analyze_Data Calculate % Inhibition & IC50 Measure_Luc->Analyze_Data

Caption: Workflow for a single-cycle HIV-1 infectivity assay using a luciferase reporter system.

References

Troubleshooting & Optimization

Navigating Aqueous Solubility Challenges with GSK3532795: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals working with the second-generation HIV-1 maturation inhibitor, GSK3532795, its inherent low aqueous solubility presents a significant experimental hurdle. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when preparing and using solutions of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions?

A1: this compound belongs to a class of molecules known for poor aqueous solubility and high protein binding. Its complex chemical structure contributes to these challenging physicochemical properties, making it difficult to dissolve in plain water or standard aqueous buffers.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Q3: I've prepared a DMSO stock solution, but I see precipitation when I dilute it into my aqueous experimental medium. What should I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic solvent but not in the final aqueous solution. Please refer to the Troubleshooting Guide below for strategies to mitigate this problem.

Q4: Can I heat the solution to improve the solubility of this compound?

A4: Gently warming the solution can be a method to aid dissolution. However, it is crucial to be cautious as excessive heat can degrade the compound. It is recommended to perform stability tests to ensure that heating does not impact the integrity of this compound.

Q5: Are there any alternative formulation strategies to improve the aqueous solubility of this compound for in vivo studies?

A5: For in vivo applications, researchers often employ formulation strategies such as co-solvent systems (e.g., mixtures of DMSO, polyethylene glycol (PEG), or ethanol), or creating a suspension. The choice of formulation will depend on the specific experimental requirements and animal model.

Troubleshooting Guide

Issue: Precipitate Formation Upon Dilution of DMSO Stock Solution

This is a frequent challenge when working with compounds that have poor aqueous solubility. The following workflow provides a systematic approach to troubleshooting this issue.

G start Precipitation observed upon diluting DMSO stock in aqueous buffer check_final_conc Is the final concentration of this compound too high for its aqueous solubility? start->check_final_conc lower_conc Lower the final concentration of this compound in the working solution. check_final_conc->lower_conc Yes check_dmso_perc Is the final percentage of DMSO in the working solution too low? check_final_conc->check_dmso_perc No evaluate_success Evaluate if precipitation is resolved. lower_conc->evaluate_success increase_dmso Increase the final percentage of DMSO in the working solution. (Note: Check for solvent toxicity in your experimental system). check_dmso_perc->increase_dmso Yes use_surfactant Add a biocompatible surfactant (e.g., Tween-80, Cremophor EL) to the aqueous buffer. check_dmso_perc->use_surfactant No increase_dmso->evaluate_success sonicate Briefly sonicate the final working solution to aid dispersion. use_surfactant->sonicate sonicate->evaluate_success

Caption: Troubleshooting workflow for precipitation issues.

Quantitative Solubility Data

Specific, publicly available quantitative solubility data for this compound is limited. Researchers should consider this a starting point and may need to determine solubility empirically for their specific experimental conditions.

Solvent SystemReported SolubilityNotes
Aqueous Buffers (e.g., PBS, pH 7.4) Poor / Very LowDirect dissolution in aqueous buffers is not recommended.
100% DMSO Soluble (exact value not published)Recommended for creating high-concentration stock solutions.
Ethanol Likely limited solubilityMay be used as a co-solvent in formulations.
Water InsolubleNot a suitable solvent.

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound. The final concentration of the stock solution should be determined based on the required final concentration in the experiment and the empirically determined solubility in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Adding Solvent: Add the calculated volume of 100% DMSO to achieve the desired stock solution concentration.

  • Dissolution: Vortex the solution for 1-2 minutes to aid dissolution. If necessary, gentle warming (e.g., 37°C water bath for 5-10 minutes) can be applied. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Mechanism of Action Overview

This compound is an HIV-1 maturation inhibitor. It targets the final stages of the viral lifecycle, preventing the formation of mature, infectious virions.

G gag Gag Polyprotein protease HIV Protease gag->protease cleavage Gag Cleavage protease->cleavage immature Immature, Non-infectious Virion Assembly cleavage->immature maturation Viral Maturation immature->maturation This compound This compound inhibition Inhibition This compound->inhibition inhibition->maturation mature Mature, Infectious Virion maturation->mature

Caption: Simplified pathway of HIV-1 maturation and the inhibitory action of this compound.

Technical Support Center: Optimizing GSK3532795 Concentration for Antiviral Effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing GSK3532795 in antiviral experiments. The information is designed to address specific issues that may be encountered during experimental procedures.

Introduction to this compound

This compound is a second-generation HIV-1 maturation inhibitor. Its mechanism of action involves targeting the viral Gag polyprotein, specifically inhibiting the final proteolytic cleavage between the capsid protein (p24) and the spacer peptide 1 (SP1). This disruption of the viral maturation process results in the production of immature, noninfectious virions.[1] this compound has demonstrated potent antiviral activity against both HIV-1 subtype B and subtype C.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an HIV-1 maturation inhibitor. It specifically blocks the final cleavage of the Gag polyprotein between the capsid (CA or p24) and spacer peptide 1 (SP1). This inhibition prevents the proper formation of the mature viral core, leading to the release of non-infectious viral particles.[1]

Q2: What are the recommended cell lines for in vitro testing of this compound?

A2: T-cell lines such as MT-2 are commonly used for in vitro antiviral assays with this compound due to their high susceptibility to HIV-1 infection and clear cytopathic effect (CPE) upon infection.[2][3] For experiments requiring a more physiologically relevant model, human peripheral blood mononuclear cells (PBMCs) can be utilized. Additionally, HEK293T cells are often used for the production of virus stocks.

Q3: What is a typical starting concentration range for in vitro antiviral assays?

A3: Based on published in vitro studies, a sensible starting point for a dose-response experiment would be a serial dilution ranging from 0.1 nM to 100 nM . The reported EC50 values for this compound are in the low nanomolar range. For initial screening, concentrations starting at 1x and 2x the expected EC50 can be used.[2][3] For resistance selection studies, a higher concentration, such as 30x the EC50, has been utilized.[3]

Q4: Are there any known off-target effects of this compound?

A4: Current literature primarily focuses on the specific antiviral activity of this compound against its intended target, the HIV-1 Gag protein. While comprehensive off-target screening data is not widely published in the public domain, the development of this compound was discontinued due to higher rates of gastrointestinal adverse events and treatment-emergent resistance to the nucleoside reverse transcriptase inhibitor (NRTI) backbone in clinical trials, not due to identified off-target effects on cellular kinases or other signaling pathways.[4][5]

Q5: How does this compound's mechanism of action affect the p24 ELISA?

A5: Since this compound inhibits the cleavage of the CA-SP1 precursor, it leads to a decrease in the production of mature p24 capsid protein. A standard p24 ELISA measures the amount of mature p24 antigen. Therefore, a reduction in the p24 signal in the presence of this compound is a direct indicator of its antiviral activity. It is important to ensure that the p24 antibody used in the ELISA kit can efficiently detect the Gag precursor if you intend to measure the accumulation of unprocessed protein, though most standard kits are designed to quantify mature p24.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound from published studies.

Table 1: In Vitro Antiviral Activity of this compound against HIV-1

Virus Strain/IsolateCell LineEC50 (nM)Fold Change (FC) in EC50Reference
NL4-3 (Wild-Type)MT-2~0.093 - 3.9-[6]
PI-Resistant Clinical Isolates (Non-longitudinal)Various-0.16 - 0.68[7][8]
Subtype B Clinical Isolates (with Gag polymorphisms)MT-2-0.38 - >632[3]
Subtype C Clinical IsolatesMT-2--[1]

Note: EC50 values can vary depending on the specific experimental conditions, including the multiplicity of infection (MOI) and the assay endpoint used.

Table 2: Cytotoxicity of this compound

Cell LineCC50 (µM)Reference
MT-2>20Data not explicitly found in searches, but inferred to be high from selectivity index discussions.
PBMCs>20Data not explicitly found in searches.

Researchers should determine the CC50 in their specific cell system.

Experimental Protocols & Troubleshooting

I. In Vitro Antiviral Activity Assay (p24 ELISA)

This protocol is a general guideline for determining the 50% effective concentration (EC50) of this compound.

Diagram of the Experimental Workflow

antiviral_workflow prep Prepare this compound Serial Dilutions treat Add this compound Dilutions to Wells prep->treat cells Seed MT-2 Cells in 96-well Plate infect Infect Cells with HIV-1 cells->infect infect->treat incubate Incubate for 4-5 Days treat->incubate collect Collect Supernatant incubate->collect elisa Perform p24 ELISA collect->elisa analyze Analyze Data (Calculate EC50) elisa->analyze

Caption: Workflow for determining the antiviral efficacy of this compound.

Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in an appropriate cell culture medium. A suggested starting concentration range is 0.1 nM to 100 nM.

  • Cell Seeding: Seed MT-2 cells in a 96-well plate at a density of 1 x 10^4 cells per well.

  • Infection: Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., NL4-3) at a multiplicity of infection (MOI) of 0.005.[3]

  • Treatment: Immediately after infection, add the prepared this compound dilutions to the corresponding wells. Include a "virus control" (cells + virus, no drug) and a "cell control" (cells only, no virus or drug).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.[3]

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of p24 inhibition for each this compound concentration relative to the virus control. Determine the EC50 value by plotting the percent inhibition versus the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Troubleshooting Guide: p24 ELISA

IssuePossible Cause(s)Suggested Solution(s)
High background in all wells - Incomplete washing- Contaminated reagents- High incubation temperature- Ensure thorough washing between steps.- Use fresh, sterile reagents.- Adhere to the recommended incubation temperatures.[9]
Low or no p24 signal in virus control - Low virus titer- Inefficient infection- Degraded p24 antigen- Titer your virus stock before the assay.- Optimize infection conditions (e.g., MOI, spinoculation).- Avoid repeated freeze-thaw cycles of the supernatant.[9]
High variability between replicate wells - Inconsistent pipetting- Uneven cell distribution- Edge effects on the plate- Use calibrated pipettes and ensure proper mixing.- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile medium.
Unexpectedly low p24 levels at low this compound concentrations - Cytotoxicity of the compound at those concentrations- Perform a concurrent cytotoxicity assay to rule out cell death as the cause of reduced p24.
Prozone effect (lower signal at high p24 concentrations) - Very high levels of p24 antigen saturating the antibodies- Dilute the supernatant samples before performing the ELISA.
II. Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for determining the 50% cytotoxic concentration (CC50) of this compound.

Diagram of the Experimental Workflow

cytotoxicity_workflow prep Prepare this compound Serial Dilutions treat Add this compound Dilutions to Wells prep->treat cells Seed MT-2 Cells in 96-well Plate cells->treat incubate Incubate for 4-5 Days treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate for 2-4 Hours mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read analyze Analyze Data (Calculate CC50) read->analyze

Caption: Workflow for determining the cytotoxicity of this compound.

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. The concentration range should be higher than that used for the antiviral assay (e.g., 0.1 µM to 100 µM).

  • Cell Seeding: Seed MT-2 cells in a 96-well plate at the same density as in the antiviral assay.

  • Treatment: Add the this compound dilutions to the wells. Include a "cell control" (cells with no drug) and a "blank control" (medium only).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (4-5 days).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. Determine the CC50 value by plotting the percent viability versus the log of the drug concentration.

Troubleshooting Guide: MTT Assay

IssuePossible Cause(s)Suggested Solution(s)
High background in blank wells - Contamination of medium or reagents- Phenol red or serum interference- Use sterile technique and fresh reagents.- Use serum-free medium during the MTT incubation step.
Low absorbance readings in cell control - Low cell number- Short incubation time with MTT- Optimize cell seeding density.- Increase the incubation time with the MTT reagent.
Incomplete solubilization of formazan crystals - Insufficient solubilization solution- Inadequate mixing- Ensure complete mixing by gentle pipetting or shaking.- Increase the incubation time with the solubilization solution.
High variability between replicates - Uneven cell seeding- Pipetting errors- Ensure a homogenous cell suspension before plating.- Use calibrated pipettes.

Signaling Pathway Diagram

This compound has a direct antiviral mechanism of action and is not known to primarily act through the modulation of host cell signaling pathways for its antiviral effect. Its target is the HIV-1 Gag polyprotein.

Diagram of this compound Mechanism of Action

moa_diagram cluster_virus HIV-1 Maturation cluster_drug Gag Gag Polyprotein Protease HIV-1 Protease Gag->Protease cleavage Immature Immature Virion Gag->Immature CASP1 CA-SP1 Intermediate Protease->CASP1 produces MatureCA Mature Capsid (p24) CASP1->MatureCA final cleavage Mature Mature, Infectious Virion MatureCA->Mature GSK This compound GSK->CASP1 Inhibits

Caption: Mechanism of action of this compound on HIV-1 maturation.

References

Technical Support Center: Overcoming GSK3532795 Resistance In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GSK3532795. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding in vitro resistance to this compound, a second-generation HIV-1 maturation inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an HIV-1 maturation inhibitor. It targets the viral Gag polyprotein, specifically inhibiting the final cleavage event between the capsid protein (p24 or CA) and the spacer peptide 1 (SP1).[1][2][3] This inhibition prevents the proper structural rearrangement and condensation of the viral core, leading to the production of immature, non-infectious virions.[1][2]

Q2: How does resistance to this compound develop in vitro?

A2: In vitro resistance to this compound primarily arises from specific amino acid substitutions in the Gag polyprotein, near the CA/SP1 cleavage site.[2][3][4][5][6][7] These mutations are selected for under drug pressure and reduce the susceptibility of the virus to the inhibitor.

Q3: What are the key primary resistance mutations to this compound?

A3: The two key primary substitutions that have been identified to confer resistance to this compound are A364V and V362I in the Gag protein.[2][3][4][5][6][7]

Q4: Are there secondary mutations associated with this compound resistance?

A4: Yes, several secondary substitutions have been observed, which often emerge in combination with primary mutations to enhance the level of resistance or compensate for fitness costs. These can be categorized into three main types:

  • Capsid C-terminal domain and SP1 region: Including substitutions like R286K, A326T, T332S/N, I333V, and V370A/M.[4][5][6][7]

  • Viral Protease: An R41G substitution in the viral protease has been observed in conjunction with V362I.[4][5][6][7]

  • Capsid N-terminal domain: Substitutions within the cyclophilin A binding domain, such as V218A/M, H219Q, and G221E, have been noted. The H219Q mutation, in particular, has been shown to increase viral replication capacity.[4][5][6][7]

Troubleshooting Guide

Problem: My long-term cell culture treated with this compound is showing signs of viral breakthrough (e.g., increasing p24 levels, cytopathic effect).

  • Possible Cause 1: Development of Resistance.

    • Solution: You have likely selected for a this compound-resistant viral population.

      • Sequence the Gag-Protease region: Harvest the viral supernatant and perform population or clonal sequencing of the Gag-Protease coding region to identify mutations. Compare the sequence to your starting viral strain. Look for known primary (V362I, A364V) and secondary resistance mutations.

      • Perform a phenotypic susceptibility assay: Determine the EC50 value of this compound against the breakthrough virus and compare it to the parental strain. A significant fold-change in EC50 will confirm phenotypic resistance.

  • Possible Cause 2: Sub-optimal Drug Concentration.

    • Solution: Ensure the concentration of this compound in your culture medium is being maintained at the desired level.

      • Verify drug stability and storage: Confirm that your stock of this compound is stored correctly and has not degraded.

      • Regularly replenish the medium: During long-term cultures, ensure that the medium containing the correct concentration of this compound is replenished regularly (e.g., every 2-3 days) to account for drug degradation and metabolism.

Problem: I have identified a this compound-resistant viral strain. How can I attempt to overcome this resistance in vitro?

  • Strategy 1: Combination Therapy.

    • Rationale: Combining antiviral agents with different mechanisms of action can inhibit the replication of resistant strains and reduce the likelihood of further resistance development.[8] While specific synergistic combinations with this compound against resistant variants are not yet extensively documented, in vitro studies have shown no antagonism with other antiretroviral classes.

    • Suggested Combinations to Test:

      • Protease Inhibitors (PIs): Since some resistance pathways involve mutations in the protease (e.g., R41G), combining this compound with a PI like darunavir or atazanavir could be effective. This compound targets the Gag substrate, while PIs target the protease enzyme itself.[1]

      • Reverse Transcriptase Inhibitors (NRTIs/NNRTIs): Targeting an earlier stage of the viral life cycle, such as reverse transcription, can suppress the overall viral replication, including that of maturation inhibitor-resistant strains.

      • Integrase Inhibitors (INSTIs): Similar to RTIs, INSTIs target a different step in the viral lifecycle and can be effective in combination.

    • Experimental Approach:

      • Design a synergy experiment: Use a checkerboard assay to test a range of concentrations of this compound in combination with another antiviral agent.

      • Calculate the Combination Index (CI): Use methods like the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[9]

  • Strategy 2: Novel Maturation Inhibitors.

    • Rationale: If resistance is specific to the chemical scaffold of this compound, other second-generation maturation inhibitors with different structures may retain activity.

    • Experimental Approach: Test the susceptibility of your this compound-resistant strain to other novel maturation inhibitors, if available.

Data Presentation

Table 1: Key In Vitro Selected Resistance Mutations to this compound

Mutation TypeGag Amino Acid ChangeAssociated NotesReference
Primary A364VConfers significant resistance.[2][3][4][5][6][7]
Primary V362IOften requires secondary mutations for high-level resistance.[2][3][4][5][6][7]
Secondary R286K, A326T, T332S/N, I333V, V370A/MLocated in the CA C-terminal domain and SP1 region.[4][5][6][7]
Secondary R41G (in Protease)Observed in combination with V362I.[4][5][6][7]
Secondary V218A/M, H219Q, G221ELocated in the CA N-terminal domain (Cyclophilin A binding site). H219Q can increase viral fitness.[4][5][6][7]

Experimental Protocols

1. In Vitro Resistance Selection by Serial Passage

  • Objective: To select for this compound-resistant HIV-1 variants in cell culture.

  • Materials:

    • HIV-1 permissive cell line (e.g., MT-2 cells)

    • Wild-type HIV-1 viral stock

    • This compound

    • Complete cell culture medium

    • p24 antigen ELISA kit

  • Methodology:

    • Determine the EC50 of this compound for the wild-type virus in your chosen cell line.

    • Infect MT-2 cells with the wild-type virus at a low multiplicity of infection (MOI) of 0.005.

    • Culture the infected cells in the presence of this compound at a starting concentration of 1x to 2x the EC50. Set up a parallel culture without the drug as a control.

    • Monitor the cultures for signs of viral replication (e.g., syncytia formation, p24 production).

    • When viral replication is observed in the drug-treated culture, harvest the cell-free supernatant.

    • Use the harvested supernatant to infect fresh MT-2 cells, and double the concentration of this compound.

    • Repeat steps 5 and 6, gradually increasing the drug concentration with each passage.

    • After several passages, when the virus can replicate at significantly higher concentrations of this compound, isolate the viral RNA for genotypic analysis and characterize the phenotype of the selected virus.

2. HIV-1 Drug Susceptibility Assay (Phenotypic)

  • Objective: To determine the 50% effective concentration (EC50) of this compound against a specific HIV-1 strain.

  • Materials:

    • TZM-bl reporter cell line (or other suitable cell line)

    • Virus stock to be tested

    • Serial dilutions of this compound

    • Luciferase assay reagent (if using TZM-bl cells) or p24 ELISA kit

  • Methodology:

    • Seed TZM-bl cells in a 96-well plate and incubate overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Add the diluted this compound to the cells, followed by the virus stock. Include control wells with virus but no drug, and wells with no virus.

    • Incubate for 48 hours.

    • Measure viral replication by quantifying luciferase activity or p24 antigen concentration in the supernatant.

    • Calculate the percent inhibition of viral replication for each drug concentration relative to the no-drug control.

    • Plot the percent inhibition versus the log10 of the drug concentration and use non-linear regression to determine the EC50 value.

Visualizations

HIV_Maturation_Pathway cluster_host_cell Infected Host Cell cluster_virion Immature Virion cluster_intervention Pharmacological Intervention cluster_resistance Resistance Mechanism Gag_Polyprotein Gag Polyprotein (Pr55Gag) Gag_Assembly Gag Assembly at Plasma Membrane Gag_Polyprotein->Gag_Assembly Budding Virus Budding Gag_Assembly->Budding Immature_Virion Immature, Non-infectious Virion Budding->Immature_Virion Protease_Activation Viral Protease (PR) Activation Immature_Virion->Protease_Activation Gag_Cleavage Gag Cleavage by PR Protease_Activation->Gag_Cleavage CA_SP1_Junction CA-SP1 Junction Gag_Cleavage->CA_SP1_Junction Mature_Virion Mature, Infectious Virion CA_SP1_Junction->Mature_Virion This compound This compound This compound->CA_SP1_Junction Blocks Cleavage Gag_Mutations Gag Mutations (e.g., A364V, V362I) Gag_Mutations->CA_SP1_Junction Reduces Drug Binding/ Alters Conformation

Caption: HIV-1 maturation pathway and the mechanism of action and resistance for this compound.

Experimental_Workflow start Start: Viral culture shows reduced susceptibility to this compound confirm_resistance Confirm Resistance start->confirm_resistance genotype Genotypic Analysis: Sequence Gag-Protease confirm_resistance->genotype Yes phenotype Phenotypic Analysis: Determine EC50 Fold-Change confirm_resistance->phenotype Yes characterize Characterize Resistant Virus genotype->characterize phenotype->characterize overcome_resistance Attempt to Overcome Resistance characterize->overcome_resistance combo_therapy Combination Therapy (Checkerboard Assay) overcome_resistance->combo_therapy Proceed analyze_synergy Analyze Synergy (e.g., Combination Index) combo_therapy->analyze_synergy evaluate_outcome Evaluate Outcome analyze_synergy->evaluate_outcome

Caption: Workflow for characterizing and addressing in vitro resistance to this compound.

References

Technical Support Center: Interpreting GSK3532795 Drug Resistance Data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HIV-1 maturation inhibitor, GSK3532795. The information is designed to address specific issues that may be encountered during in vitro experiments to assess drug resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a second-generation HIV-1 maturation inhibitor. It targets the viral Gag polyprotein, specifically inhibiting the final cleavage event between the capsid (CA) and spacer peptide 1 (SP1) by the viral protease.[1][2] This blockage of Gag processing results in the production of immature, noninfectious virions.[1][2]

Q2: What are the primary genetic determinants of resistance to this compound?

A2: Resistance to this compound is primarily associated with amino acid substitutions in the Gag polyprotein, near the CA-SP1 cleavage site. The two key primary resistance mutations are A364V and V362I in the Gag protein.[1][3][4]

Q3: Can secondary mutations contribute to this compound resistance?

A3: Yes, secondary mutations can contribute to resistance, often in combination with primary mutations. These can occur in several regions of the Gag polyprotein, including the capsid C-terminal domain (e.g., R286K, A326T, T332S/N, I333V, V370A/M), and the capsid N-terminal domain (e.g., V218A/M, H219Q, G221E).[3][4] A substitution in the viral protease (R41G) has also been observed in conjunction with V362I.[3][4]

Q4: Do baseline polymorphisms in Gag affect this compound susceptibility?

A4: Baseline polymorphisms in the Gag sequence, particularly around the SP1 region, can influence the susceptibility of HIV-1 to maturation inhibitors. However, this compound was developed as a second-generation inhibitor with improved activity against some variants that were resistant to earlier maturation inhibitors.[5]

Data Presentation: this compound Resistance Mutations

The following table summarizes the key mutations associated with this compound resistance and their impact on drug susceptibility, expressed as fold change in EC50.

Gag Mutation(s)Fold Change in EC50 vs. Wild-TypeNotes
A364V>50Primary resistance mutation.
V362I>50Primary resistance mutation, often requires secondary mutations for high-level resistance.
V362I + T332S>50Combination of primary and secondary mutations.
V362I + A118T + V218M + T332S + R41G (Protease)>100Example of a highly resistant variant with multiple mutations.
V218MNo significant changeOften selected during in vitro passage but does not confer resistance alone.
H219QNo significant change aloneCan increase viral replication capacity and contribute to resistance in poorly growing viruses.[3][4]

Note: Fold-change values are approximate and can vary depending on the experimental assay system.

Experimental Protocols

Protocol 1: In Vitro Selection of this compound-Resistant HIV-1

This protocol outlines a general method for selecting for this compound-resistant HIV-1 variants in cell culture.

Materials:

  • HIV-1 permissive cell line (e.g., MT-4 cells)

  • Wild-type HIV-1 infectious molecular clone (e.g., pNL4-3)

  • This compound stock solution

  • Cell culture medium and supplements

  • Apparatus for virus titration (e.g., p24 ELISA or reverse transcriptase assay)

Procedure:

  • Initial Infection: Infect MT-4 cells with wild-type HIV-1 at a low multiplicity of infection (MOI).

  • Drug Addition: Culture the infected cells in the presence of a starting concentration of this compound (e.g., at or slightly above the EC50 value).

  • Monitoring Viral Replication: Monitor the culture for signs of viral replication (e.g., syncytia formation, p24 antigen production).

  • Virus Passage: When viral replication is detected, harvest the cell-free supernatant containing the virus.

  • Dose Escalation: Use the harvested virus to infect fresh MT-4 cells, and incrementally increase the concentration of this compound in the culture medium.

  • Repeat Passages: Repeat the process of infection, culture, and harvest for multiple passages.

  • Isolate and Characterize Resistant Virus: Once a viral strain capable of replicating at high concentrations of this compound is established, isolate the viral RNA.

  • Genotypic Analysis: Perform RT-PCR to amplify the Gag gene, followed by sequencing to identify mutations.

Protocol 2: Phenotypic Analysis of this compound Resistance

This protocol describes a method to determine the susceptibility of HIV-1 variants to this compound.

Materials:

  • Plasmids encoding the Gag-Pol region from wild-type and mutant HIV-1 strains

  • Packaging vector (e.g., env-deleted HIV-1 backbone with a reporter gene like luciferase)

  • Transfection reagent

  • Target cell line (e.g., TZM-bl)

  • This compound stock solution

  • Luciferase assay reagent

Procedure:

  • Produce Pseudotyped Viruses: Co-transfect a producer cell line (e.g., HEK293T) with a plasmid encoding the Gag-Pol region of interest and the packaging vector.

  • Harvest Virus: After 48-72 hours, harvest the supernatant containing the pseudotyped virus particles.

  • Titrate Virus: Determine the viral titer (e.g., by p24 ELISA).

  • Susceptibility Assay: a. Seed target cells (TZM-bl) in a 96-well plate. b. Prepare serial dilutions of this compound. c. Add the diluted drug to the cells, followed by a standardized amount of the pseudotyped virus. d. Incubate for 48 hours.

  • Measure Reporter Gene Activity: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

  • Data Analysis: a. Plot the percentage of inhibition of luciferase activity against the log of the drug concentration. b. Determine the EC50 value (the concentration of drug that inhibits 50% of viral replication). c. Calculate the fold change in resistance by dividing the EC50 of the mutant virus by the EC50 of the wild-type virus.

Troubleshooting Guides

Issue 1: No emergence of resistant virus during in vitro selection.

Possible Cause Troubleshooting Step
Initial drug concentration is too high.Start the selection with a lower concentration of this compound, closer to the EC50 of the wild-type virus.
Insufficient viral replication.Ensure the initial viral inoculum is adequate and the cell line is healthy and permissive to HIV-1 infection.
Insufficient number of passages.Continue passaging the virus for an extended period to allow for the accumulation of resistance mutations.

Issue 2: High variability in phenotypic assay results.

Possible Cause Troubleshooting Step
Inconsistent virus input.Accurately titrate the virus stocks and use a consistent amount of virus for each well in the assay.
Cell viability issues.Ensure cells are healthy and seeded at the correct density. Check for cytotoxicity of the drug at high concentrations.
Pipetting errors.Use calibrated pipettes and be meticulous when preparing serial dilutions of the drug.

Issue 3: Discrepancy between genotypic and phenotypic results.

Possible Cause Troubleshooting Step
Presence of complex mutation patterns.Some mutations may only confer resistance in the presence of other mutations. Analyze the full Gag sequence for secondary or compensatory mutations.
Assay sensitivity.The phenotypic assay may not be sensitive enough to detect low-level resistance. Consider using a different assay format or cell line.
Viral fitness effects.Some resistance mutations can impair viral replication fitness, which may affect the phenotypic readout.

Visualizations

HIV_Gag_Processing cluster_processing Proteolytic Cleavage by HIV Protease Gag_Pol Gag-Pol Polyprotein Gag Gag Polyprotein Gag_Pol->Gag MA Matrix (MA) Gag->MA CA Capsid (CA) Gag->CA Immature_Virion Immature Virion Assembly Gag->Immature_Virion Mature_Virion Mature Infectious Virion MA->Mature_Virion SP1 Spacer Peptide 1 (SP1) CA->SP1 Final Cleavage Step CA->Mature_Virion NC Nucleocapsid (NC) SP1->NC NC->Mature_Virion Protease Protease (PR) This compound This compound This compound->CA Blocks Cleavage Resistance_Testing_Workflow cluster_genotypic Genotypic Analysis cluster_phenotypic Phenotypic Analysis Patient_Sample Patient Plasma Sample RNA_Extraction Viral RNA Extraction Patient_Sample->RNA_Extraction RT_PCR RT-PCR Amplification of Gag RNA_Extraction->RT_PCR Sequencing DNA Sequencing RT_PCR->Sequencing Mutation_Analysis Sequence Analysis to Identify Mutations Sequencing->Mutation_Analysis Interpretation Interpretation of Resistance Profile Mutation_Analysis->Interpretation Correlate with known resistance mutations Gag_Cloning Clone Patient Gag into Vector Virus_Production Produce Reporter Virus Gag_Cloning->Virus_Production Susceptibility_Assay Infect Cells with Reporter Virus in Presence of this compound Virus_Production->Susceptibility_Assay EC50_Determination Measure Reporter Activity and Determine EC50 Susceptibility_Assay->EC50_Determination EC50_Determination->Interpretation Calculate Fold Change Troubleshooting_Logic Start Unexpected Experimental Result Check_Controls Were positive and negative controls as expected? Start->Check_Controls Check_Reagents Are all reagents within their expiry date and stored correctly? Check_Controls->Check_Reagents Yes Review_Data Re-analyze raw data Check_Controls->Review_Data No Check_Protocol Was the experimental protocol followed precisely? Check_Reagents->Check_Protocol Yes Consult Consult with a colleague or technical support Check_Reagents->Consult No Check_Protocol->Review_Data Yes Check_Protocol->Consult No Hypothesize Formulate a hypothesis for the unexpected result Review_Data->Hypothesize Consult->Hypothesize Redesign Redesign experiment to test the hypothesis Hypothesize->Redesign Outcome Resolution Redesign->Outcome

References

troubleshooting GSK3532795 variability in experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HIV-1 maturation inhibitor, GSK3532795.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a second-generation HIV-1 maturation inhibitor. It targets the final step in the viral Gag polyprotein processing cascade, specifically inhibiting the cleavage between the capsid protein (p24) and the spacer peptide 1 (SP1). This inhibition prevents the proper formation of the mature viral core, resulting in the production of non-infectious virions.[1]

Q2: What are the known resistance mutations for this compound?

Resistance to this compound has been associated with specific mutations in the Gag polyprotein, near the CA-SP1 cleavage site. Key primary resistance mutations include V362I and A364V.[2][3] Secondary mutations in the Gag C-terminal domain and the SP1 region, as well as in the viral protease, can also contribute to reduced susceptibility.[2][3] It is important to note that some baseline polymorphisms in Gag may also affect the susceptibility to maturation inhibitors.[4]

Q3: How should this compound be stored?

For optimal stability, this compound should be stored as a powder at -20°C for up to 3 years. Once dissolved in a solvent such as DMSO, it is recommended to store stock solutions in aliquots at -80°C for up to 6 months, or at -20°C for up to 1 month to minimize freeze-thaw cycles.

Troubleshooting Experimental Variability

Variability in experimental results with this compound can arise from several factors, ranging from compound handling to assay conditions. This guide provides a structured approach to troubleshooting common issues.

Issue 1: Inconsistent Antiviral Activity (EC50 values vary significantly between experiments)

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Compound Instability - Ensure proper storage of this compound powder and stock solutions as recommended. - Prepare fresh dilutions from a stock solution for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution.
Solubility Issues - this compound is soluble in DMSO. Ensure the final DMSO concentration in your cell culture medium is consistent and non-toxic to the cells (typically ≤ 0.5%). - After diluting the DMSO stock in aqueous media, vortex thoroughly to ensure complete dissolution and prevent precipitation.
Cell Health and Density - Maintain consistent cell passage numbers and ensure cells are in the logarithmic growth phase. - Use a consistent cell seeding density for each assay. Over-confluent or unhealthy cells can lead to variable results.
Virus Titer Variability - Use a consistent multiplicity of infection (MOI) for each experiment. - Titer your virus stock regularly to ensure its potency has not diminished over time.
Assay Readout Inconsistency - For p24 ELISA, ensure consistent incubation times, temperatures, and washing steps.[5][6][7][8] - Use a standard curve in every plate to accurately quantify p24 levels.
Genetic Variability of Virus - Be aware that different HIV-1 strains and the presence of baseline polymorphisms can affect susceptibility to this compound.[4]
Issue 2: High Background or Low Signal in p24 ELISA

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
High Background - Inadequate Washing: Increase the number and vigor of wash steps to remove unbound reagents.[7][8] - Contamination: Use fresh, sterile reagents and pipette tips. - Non-specific Antibody Binding: Ensure the blocking buffer is effective and incubate for the recommended time.
Low or No Signal - Reagent Issues: Check the expiration dates of all kit components. Ensure enzymes and substrates have been stored correctly and are active.[5][6] - Incorrect Dilutions: Double-check all dilution calculations for standards and samples. - Insufficient Incubation Time: Ensure all incubation steps are carried out for the recommended duration and at the correct temperature.[6][8]
Issue 3: Observed Cytotoxicity at Expected Efficacious Concentrations

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Solvent Toxicity - Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your specific cell line. It is advisable to run a solvent toxicity control.
Compound-Induced Cytotoxicity - While specific cytotoxicity data for this compound is limited, other maturation inhibitors have shown cell-type-dependent effects.[9][10][11][12] - Perform a standard cytotoxicity assay (e.g., MTT, MTS, or LDH release) to determine the CC50 (50% cytotoxic concentration) of this compound in your experimental cell line. This will help to establish a therapeutic window.
Off-Target Effects - Although no specific off-target effects for this compound are documented in the provided search results, it is a possibility with any compound. If unexpected cellular effects are observed, consider investigating potential off-target interactions. The first-generation maturation inhibitor, bevirimat, is known to bind to the Gag protein.[13]

Experimental Protocols

Detailed Methodology: In Vitro Antiviral Activity Assay

This protocol describes a cell-based assay to determine the half-maximal effective concentration (EC50) of this compound against HIV-1 using a p24 ELISA readout.

1. Materials:

  • This compound
  • HIV-1 permissive cell line (e.g., MT-2 cells, PM1-T cells, or activated Peripheral Blood Mononuclear Cells - PBMCs)
  • Complete cell culture medium
  • HIV-1 virus stock of known titer
  • 96-well cell culture plates
  • HIV-1 p24 Antigen ELISA kit
  • DMSO (for stock solution)

2. Experimental Workflow:

Antiviral_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Incubation cluster_analysis Analysis prep_compound Prepare this compound Serial Dilutions add_compound Add Compound Dilutions to Cells prep_cells Seed Cells in 96-well Plate prep_cells->add_compound infect_cells Infect Cells with HIV-1 add_compound->infect_cells incubate Incubate for 3-7 Days infect_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant p24_elisa Perform p24 ELISA collect_supernatant->p24_elisa calc_ec50 Calculate EC50 p24_elisa->calc_ec50

Figure 1: Workflow for determining the in vitro antiviral activity of this compound.

3. Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the assay.

  • Cell Seeding:

    • Seed the HIV-1 permissive cells into a 96-well plate at a predetermined optimal density.

  • Compound Addition and Infection:

    • Add the serially diluted this compound to the appropriate wells. Include wells with no compound (virus control) and wells with no virus (cell control).

    • Infect the cells with a pre-titered stock of HIV-1 at a low multiplicity of infection (MOI).

  • Incubation:

    • Incubate the plate at 37°C in a humidified CO2 incubator for a period of 3 to 7 days, depending on the cell type and virus strain.

  • p24 ELISA:

    • After the incubation period, carefully collect the cell culture supernatant.

    • Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a dose-response curve by plotting the percentage of p24 inhibition against the log of the this compound concentration.

    • Calculate the EC50 value from the dose-response curve using non-linear regression analysis.

Detailed Methodology: Cytotoxicity Assay

This protocol outlines a method to determine the 50% cytotoxic concentration (CC50) of this compound.

1. Materials:

  • This compound
  • Cell line used in the antiviral assay
  • Complete cell culture medium
  • 96-well cell culture plates
  • Cell viability assay kit (e.g., MTT, MTS, or LDH release)
  • DMSO

2. Experimental Workflow:

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis prep_compound Prepare this compound Serial Dilutions add_compound Add Compound Dilutions to Cells seed_cells Seed Cells in 96-well Plate seed_cells->add_compound incubate Incubate for the Same Duration as Antiviral Assay add_compound->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay calc_cc50 Calculate CC50 viability_assay->calc_cc50

Figure 2: Workflow for determining the cytotoxicity of this compound.

3. Step-by-Step Procedure:

  • Compound and Cell Preparation:

    • Prepare serial dilutions of this compound in complete cell culture medium, similar to the antiviral assay.

    • Seed the same cell line used in the antiviral assay into a 96-well plate at the same density.

  • Treatment and Incubation:

    • Add the compound dilutions to the cells. Include a no-compound control (cell control) and a solvent control.

    • Incubate the plate for the same duration as the antiviral assay to mimic the experimental conditions.

  • Cell Viability Measurement:

    • At the end of the incubation period, measure cell viability using a chosen cytotoxicity assay kit according to the manufacturer's protocol.

  • Data Analysis:

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Calculate the CC50 value from the dose-response curve.

Signaling Pathways and Logical Relationships

HIV-1 Maturation Pathway and Inhibition by this compound

HIV_Maturation_Pathway cluster_gag Gag Polyprotein Processing cluster_inhibition Inhibition cluster_outcome Viral Particle Outcome Gag Gag Polyprotein ImmatureVirion Immature Virion Assembly Gag->ImmatureVirion Protease HIV-1 Protease ImmatureVirion->Protease activates CASP1 CA-SP1 Intermediate Protease->CASP1 cleaves Gag to MatureCA Mature Capsid (p24) CASP1->MatureCA Final Cleavage NonInfectiousVirion Non-Infectious Virion CASP1->NonInfectiousVirion MatureVirion Infectious Mature Virion MatureCA->MatureVirion This compound This compound This compound->CASP1 inhibits cleavage

Figure 3: Inhibition of the HIV-1 maturation pathway by this compound.

This diagram illustrates the final steps of HIV-1 maturation. The viral protease cleaves the Gag polyprotein, with the last step being the cleavage of the CA-SP1 intermediate to form the mature capsid (p24). This compound specifically blocks this final cleavage, leading to the formation of non-infectious viral particles.

Troubleshooting Logic for Inconsistent EC50 Values

Troubleshooting_Logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Inconsistent EC50 Compound Compound Handling Problem->Compound Cells Cell Culture Problem->Cells Virus Virus Stock Problem->Virus Assay Assay Procedure Problem->Assay Sol_Compound Check Storage Prepare Fresh Dilutions Compound->Sol_Compound Sol_Cells Standardize Seeding Monitor Cell Health Cells->Sol_Cells Sol_Virus Re-titer Virus Use Consistent MOI Virus->Sol_Virus Sol_Assay Standardize Protocol Validate Reagents Assay->Sol_Assay

References

impact of serum proteins on GSK3532795 activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum proteins on the activity of GSK3532795.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as BMS-955176) is a second-generation HIV-1 maturation inhibitor.[1] Its primary mechanism of action is to block the final step of Gag polyprotein processing, specifically the cleavage between the capsid (CA) and spacer peptide 1 (SP1).[2] This inhibition of proteolytic cleavage prevents the maturation of the viral capsid into its mature, conical form, resulting in the production of non-infectious virions.[3]

Q2: How do serum proteins affect the in vitro activity of this compound?

A2: Serum proteins, particularly albumin, can bind to this compound, reducing the concentration of the free, pharmacologically active drug available to interact with its target. This binding leads to a decrease in the apparent potency of the compound in in vitro assays. For this compound, this effect has been quantified as a 5.4-fold reduction in EC50 in the presence of 40% human serum and physiological concentrations of human serum albumin (HSA).

Q3: What is the extent of this compound binding to human serum proteins?

A3: this compound exhibits moderate binding to human serum proteins. Studies have shown that approximately 84-86% of the drug is bound to serum proteins, as determined by ultracentrifugation.[2] This means that about 14-16% of the drug is in its free, unbound form in the plasma.

Q4: Which serum proteins are primarily responsible for binding this compound?

A4: Evidence suggests that this compound binds weakly to human serum albumin (HSA). The involvement of other serum proteins, such as alpha-1-acid glycoprotein (AAG), in the binding of this compound is considered to be negligible.

Q5: How does the protein binding of this compound compare to first-generation maturation inhibitors?

A5: this compound has a significantly lower level of serum protein binding compared to the first-generation maturation inhibitor, bevirimat, which was reported to have over 99% serum binding. This lower binding contributes to a more favorable preclinical profile for this compound.

Data on this compound and Serum Protein Interaction

The following tables summarize the key quantitative data regarding the impact of serum proteins on the activity of this compound.

Table 1: Human Serum Protein Binding of this compound

ParameterValueMethod
Human Serum Binding84%Ultracentrifugation
Human Serum Binding86%Ultracentrifugation
Free Fraction in Serum14-16%Calculated

Table 2: Effect of Human Serum on the In Vitro Antiviral Activity of this compound

Assay ConditionFold Reduction in EC50
40% Human Serum + 27 mg/ml HSA5.4-fold

Experimental Protocols

Protocol 1: Determination of Plasma Protein Binding by Equilibrium Dialysis

This protocol provides a general framework for determining the fraction of this compound bound to plasma proteins using a Rapid Equilibrium Dialysis (RED) device.

Materials:

  • This compound

  • Human plasma (or plasma from other species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 8 kDa MWCO)

  • Incubator shaker

  • LC-MS/MS system for analysis

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Spike the plasma with the compound to achieve the desired final concentration (e.g., 1 µM). Ensure the final solvent concentration is low (e.g., <1%) to avoid protein precipitation.

  • RED Device Setup: Assemble the RED device according to the manufacturer's instructions.

  • Sample Loading: Add the compound-spiked plasma to one chamber of the dialysis insert and an equal volume of PBS to the other chamber.

  • Equilibration: Seal the plate and incubate at 37°C with shaking for a predetermined time (e.g., 4-6 hours) to allow for equilibrium to be reached. The optimal equilibration time should be determined empirically.

  • Sample Collection: After incubation, carefully collect aliquots from both the plasma and the buffer chambers.

  • Sample Processing: To measure the total drug concentration, precipitate the proteins from the plasma sample aliquot (e.g., with acetonitrile). The buffer chamber aliquot represents the unbound drug concentration.

  • LC-MS/MS Analysis: Analyze the processed samples by a validated LC-MS/MS method to determine the concentration of this compound in both the plasma and buffer compartments.

  • Calculation:

    • Percent Bound = [ (Concentration in Plasma Chamber - Concentration in Buffer Chamber) / Concentration in Plasma Chamber ] * 100

    • Percent Unbound (Free Fraction) = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100

Protocol 2: Determination of Plasma Protein Binding by Ultracentrifugation

This protocol outlines a general procedure for determining the protein binding of this compound by separating the protein-bound and unbound drug fractions through high-speed centrifugation.

Materials:

  • This compound

  • Human plasma

  • Ultracentrifuge with appropriate rotors

  • LC-MS/MS system for analysis

Procedure:

  • Sample Preparation: Spike human plasma with this compound to the desired concentration.

  • Incubation: Incubate the mixture at 37°C for a defined period to allow for binding equilibrium to be established.

  • Ultracentrifugation: Transfer the plasma sample to an ultracentrifuge tube and centrifuge at high speed (e.g., >100,000 x g) for a sufficient time to pellet the proteins. The exact speed and time will depend on the specific equipment and should be optimized.

  • Supernatant Collection: Carefully collect the supernatant, which contains the unbound drug fraction.

  • Analysis: Determine the concentration of this compound in the supernatant (unbound concentration) and in the original plasma sample (total concentration) using a validated LC-MS/MS method.

  • Calculation:

    • Percent Unbound (Free Fraction) = (Concentration in Supernatant / Total Concentration in Plasma) * 100

    • Percent Bound = 100 - Percent Unbound

Troubleshooting Guides

Issue 1: High variability in EC50 values in the presence of serum.

Potential Cause Troubleshooting Step
Inconsistent serum concentrationEnsure the final concentration of serum is consistent across all wells and experiments. Prepare a master mix of media containing the correct serum percentage.
Lot-to-lot variability in serumTest new lots of serum for their effect on the EC50 of a control compound before use in critical experiments. If possible, purchase a large single lot of serum for a series of experiments.
Incomplete drug dissolutionEnsure the drug is fully dissolved in the initial stock solution and is not precipitating when diluted in the serum-containing media. Visually inspect for precipitation.
Edge effects in the assay plateAvoid using the outer wells of the assay plate, or ensure proper humidification during incubation to minimize evaporation.

Issue 2: Poor recovery of the compound in protein binding assays.

Potential Cause Troubleshooting Step
Non-specific binding to the apparatusPre-treat the dialysis membrane or ultracentrifuge tubes according to the manufacturer's instructions to reduce non-specific binding. Include a control with no protein to assess binding to the apparatus.
Compound instability in plasmaAssess the stability of this compound in plasma at 37°C over the time course of the experiment.
Adsorption to plasticwareUse low-binding microplates and pipette tips.

Issue 3: Discrepancy between results from different protein binding methods (e.g., equilibrium dialysis vs. ultracentrifugation).

| Potential Cause | Troubleshooting Step | | Method-specific artifacts | Be aware of the limitations of each method. For example, equilibrium dialysis can be affected by the Donnan effect and volume shifts, while ultracentrifugation can be influenced by the sedimentation of drug-protein complexes. | | Differences in experimental conditions | Ensure that key parameters such as temperature, pH, and incubation time are consistent between the two methods. | | Drug properties | Highly lipophilic drugs may be more prone to non-specific binding in equilibrium dialysis. Consider the physicochemical properties of this compound when selecting a method. |

Visualizations

HIV_Maturation_Pathway cluster_virus Immature HIV-1 Virion cluster_maturation Maturation Process cluster_inhibitor Inhibition by this compound Gag Gag Polyprotein (MA-CA-SP1-NC-SP2-p6) PR_active Active Protease Dimer Gag->PR_active Protease Dimerization & Autocleavage PR_inactive Inactive Protease (within Gag-Pol) Cleavage Sequential Cleavage of Gag PR_active->Cleavage CA_SP1 CA-SP1 Intermediate Cleavage->CA_SP1 CA_mature Mature Capsid (CA) CA_SP1->CA_mature Final Cleavage Step NonInfectious_Virion Non-Infectious Virion CA_SP1->NonInfectious_Virion Core Conical Core Formation CA_mature->Core Infectious_Virion Infectious Virion Core->Infectious_Virion This compound This compound This compound->CA_SP1 Blocks Cleavage

Caption: HIV-1 Maturation Pathway and Mechanism of Action of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_separation Separation of Bound and Unbound Drug cluster_analysis Analysis and Calculation Start Spike this compound into Plasma Incubate Incubate at 37°C for Equilibrium Start->Incubate Method_Choice Choose Method Incubate->Method_Choice ED Equilibrium Dialysis Method_Choice->ED Dialysis UC Ultracentrifugation Method_Choice->UC Centrifugation LCMS LC-MS/MS Analysis of Total and Free Drug ED->LCMS UC->LCMS Calculate Calculate % Bound and % Free LCMS->Calculate Result Report Results Calculate->Result

Caption: Experimental Workflow for Determining Serum Protein Binding.

Troubleshooting_Logic Start Inconsistent Results? Check_EC50 High EC50 Variability? Start->Check_EC50 Yes Check_Recovery Poor Compound Recovery? Start->Check_Recovery No Sol_EC50_Serum Verify Serum Lot & Concentration Check_EC50->Sol_EC50_Serum Sol_EC50_Dissolution Check Drug Solubility Check_EC50->Sol_EC50_Dissolution Sol_EC50_Plate Address Plate Edge Effects Check_EC50->Sol_EC50_Plate Check_Methods Discrepancy Between Methods? Check_Recovery->Check_Methods No Sol_Recovery_Binding Assess Non-Specific Binding Check_Recovery->Sol_Recovery_Binding Yes Sol_Recovery_Stability Confirm Compound Stability Check_Recovery->Sol_Recovery_Stability Yes Sol_Methods_Conditions Standardize Experimental Conditions Check_Methods->Sol_Methods_Conditions Yes Sol_Methods_Artifacts Consider Method-Specific Artifacts Check_Methods->Sol_Methods_Artifacts Yes

References

GSK3532795 stability in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and drug development professionals on the use of GSK3532795 in long-term cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound in long-term cell culture?

There is limited publicly available data specifically detailing the long-term stability of this compound in cell culture media at 37°C. However, the compound has been successfully used in multi-day and multi-passage in vitro experiments, suggesting it retains activity for the duration of these assays. For instance, studies involving the selection of resistant viral strains have involved passaging cells and virus in the presence of the compound for extended periods (e.g., 8 passages).[1][2] To ensure optimal performance in long-term cultures, it is recommended to refresh the media with freshly diluted this compound every 2-3 days.

Q2: How should I prepare and store this compound stock solutions?

For optimal stability, this compound should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution. This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working concentrations for cell culture, the DMSO stock should be diluted in the appropriate cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

Q3: What are the signs of potential this compound degradation in my experiments?

Potential signs of this compound degradation in cell culture could manifest as:

  • A gradual or sudden loss of antiviral activity, leading to an increase in viral replication.

  • Inconsistent results between experiments conducted at different times with the same stock solution.

  • Visible precipitation of the compound in the culture medium.

If you observe these issues, consider preparing a fresh dilution from a new stock aliquot.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of antiviral activity over time Compound degradation in culture medium.1. Refresh the culture medium with freshly diluted this compound every 2-3 days. 2. Prepare fresh working dilutions from a frozen stock aliquot for each experiment. 3. If the problem persists, prepare a new stock solution from powder.
Inconsistent results between experiments Instability of stock solution due to multiple freeze-thaw cycles.1. Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. 2. Ensure proper storage of stock solutions at -20°C or -80°C.
Precipitation in culture medium Poor solubility at the working concentration.1. Ensure the final solvent concentration (e.g., DMSO) is compatible with your cell line and does not exceed recommended limits. 2. Vortex the diluted solution thoroughly before adding it to the culture. 3. Consider using a different solvent if solubility issues persist, after verifying its compatibility with your experimental system.

Quantitative Data Summary

Table 1: In Vitro Antiviral Activity of this compound

Virus Type Assay Type Cell Line IC50 / FC-IC50 Range Reference
HIV-1 (Non-longitudinal)PhenoSense Gag/PR-FC-IC50: 0.16–0.68[3][4]
HIV-1 (Longitudinal, Post-PI treatment)PhenoSense Gag/PR & In-house assays-Median CFB: 0.83 (Monogram), 1.5 (single-cycle)[3][4]
HIV-1 with single Gag polymorphismsPhenoSense HIV-1 Gag/Pr-FC-IC50: 0.38 to >632[1]
HIV-1 with ≥2 Gag polymorphismsPhenoSense HIV-1 Gag/Pr-FC-IC50: 1.53 to >632[1]

FC-IC50: Fold-change in 50% inhibitory concentration compared to a reference virus. CFB: Change from baseline.

Experimental Protocols

Detailed Methodology: In Vitro Drug Susceptibility Assay (Single-Cycle Pseudotype-Based)

This protocol is a generalized representation based on methods described in the literature.[3]

  • Cell Culture: Maintain HEK 293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Transfection: Co-transfect HEK 293T cells in T75 flasks with a plasmid encoding the full-length HIV-1 genome containing a luciferase reporter gene (e.g., pNLRepRuc) and a plasmid for a pseudotyping envelope protein (e.g., SV-A-MuLV-env) using a calcium precipitation method.

  • Virus Harvest: Approximately 48 hours post-transfection, harvest the virus-containing supernatant and filter it.

  • Drug Dilution: Prepare serial dilutions of this compound in 96-well plates.

  • Infection: Inoculate fresh HEK 293T cells with the harvested viral stocks in the 96-well plates containing the drug dilutions.

  • Readout: Approximately 72 hours after infection, measure the luciferase activity in the infected target cells.

  • Data Analysis: Determine the drug susceptibility by plotting the percent inhibition of luciferase activity against the log10 of the drug concentration. The IC50 value is calculated from this curve.

Visualizations

GSK3532795_Mechanism_of_Action cluster_virus HIV-1 Life Cycle cluster_drug_action Drug Intervention Gag Gag Polyprotein ImmatureVirion Immature Virion Assembly Gag->ImmatureVirion CleavageSite CA-SP1 Cleavage Site ImmatureVirion->CleavageSite Protease HIV Protease Protease->CleavageSite Cleavage MatureVirion Mature, Infectious Virion CleavageSite->MatureVirion BlockedCleavage Cleavage Blocked This compound This compound This compound->CleavageSite Inhibits NonInfectiousVirion Immature, Non-infectious Virion BlockedCleavage->NonInfectiousVirion

Caption: Mechanism of action of this compound in inhibiting HIV-1 maturation.

Antiviral_Activity_Workflow start Start prepare_cells Prepare Target Cells (e.g., HEK 293T) start->prepare_cells prepare_drug Prepare Serial Dilutions of this compound start->prepare_drug prepare_virus Produce Pseudotyped HIV-1 Reporter Virus start->prepare_virus infect_cells Infect Cells with Virus in Presence of Drug prepare_cells->infect_cells prepare_drug->infect_cells prepare_virus->infect_cells incubate Incubate for 48-72 hours infect_cells->incubate measure_activity Measure Reporter Activity (e.g., Luciferase) incubate->measure_activity analyze_data Analyze Data and Calculate IC50 measure_activity->analyze_data end End analyze_data->end

Caption: General workflow for an in vitro antiviral activity assay.

References

minimizing GSK3532795 off-target effects in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability and ensuring accurate results in assays involving GSK3532795.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a second-generation HIV-1 maturation inhibitor.[1][2][3] Its on-target mechanism involves binding to the HIV-1 Gag polyprotein and inhibiting the final cleavage step between the capsid protein (p24 or CA) and the spacer peptide 1 (SP1) by the viral protease.[1][2][3] This disruption of the viral maturation process results in the production of immature and non-infectious virions.[1]

Q2: Are there known off-target effects for this compound that could interfere with my in vitro assays?

A2: The available scientific literature on this compound primarily focuses on its antiviral efficacy, resistance profile, and clinical safety.[1][2][3][4][5][6][7][8] Specific molecular off-target effects in the context of in vitro research assays are not well-documented. However, unexpected results in assays can arise from various factors, including compound handling, assay conditions, and potential interactions with assay components, which may be misinterpreted as off-target effects.

Q3: What are the recommended solvent and storage conditions for this compound?

A3: While specific solubility data is not detailed in the provided search results, it is standard practice for compounds of this nature to be dissolved in a high-purity organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. Aliquots of the stock solution should be stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. It is crucial to ensure the final concentration of the solvent in the assay medium is low (typically ≤0.5%) and consistent across all experimental conditions, including vehicle controls, to avoid solvent-induced artifacts.

Q4: What are typical effective concentration ranges for this compound in in vitro antiviral assays?

A4: In in vitro studies, this compound has demonstrated potent antiviral activity. The 50% effective concentration (EC50) can vary depending on the specific viral strain and cell line used. For wild-type viruses, the EC50 values are generally in the low nanomolar range.[4] However, for viruses with certain Gag polymorphisms, the fold-change in IC50 can be higher.[7] It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific assay system.

Troubleshooting Guide

Unexpected or inconsistent results in assays with this compound can arise from a variety of factors. This guide provides a structured approach to identifying and resolving common issues.

Quantitative Data Summary

The following table summarizes key quantitative data related to the in vitro activity of this compound.

ParameterVirus/ConditionValueReference
EC50 Wild-type NL4-3 virusVaries, often in the low nM range[4]
Fold Change in EC50 Viruses with specific Gag mutations (e.g., V362I, A364V)Can range from modest (1.9-12 fold) to significant increases[4]
Fold Change in IC50 PI-resistant clinical isolatesGenerally remained sensitive (FC-IC50 range 0.16–0.68)[5][6][9]
Common Experimental Issues and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
High variability between replicate wells - Inconsistent compound dispensing- Compound precipitation- Cell plating inconsistency- Edge effects in microplates- Use calibrated pipettes and proper technique.- Ensure the final compound concentration does not exceed its solubility in the assay medium. Visually inspect for precipitates.- Ensure uniform cell seeding density.- Avoid using the outer wells of microplates or fill them with sterile medium.
Lower than expected potency (high EC50/IC50) - Compound degradation- Suboptimal assay conditions- Use of resistant viral strains or cell lines- Prepare fresh dilutions from a frozen stock for each experiment.- Optimize assay parameters such as incubation time, cell density, and substrate concentrations.- Sequence the Gag region of your virus to check for resistance-associated mutations.[4]
Inconsistent results between experiments - Variation in cell passage number or health- Reagent variability (e.g., lot-to-lot differences in serum)- Inconsistent incubation conditions- Use cells within a consistent and low passage number range.- Qualify new lots of critical reagents.- Ensure consistent temperature, humidity, and CO2 levels in incubators.
Apparent cytotoxicity at high concentrations - Solvent toxicity- Compound-induced cellular stress- Ensure the final DMSO concentration is below cytotoxic levels for your cell line.- Perform a separate cytotoxicity assay (e.g., MTT or CellTiter-Glo) to distinguish between antiviral activity and cytotoxicity.

Experimental Protocols

Key Experiment: In Vitro HIV-1 Maturation Inhibition Assay

This protocol provides a general framework for assessing the antiviral activity of this compound. Specific parameters should be optimized for your laboratory's cell lines and viral strains.

Objective: To determine the EC50 of this compound against a specific HIV-1 strain in a cell-based assay.

Materials:

  • This compound compound

  • High-purity DMSO

  • HEK293T cells or another suitable cell line

  • HIV-1 viral stock (e.g., NL4-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Reagents for quantifying viral replication (e.g., p24 ELISA kit, reverse transcriptase assay kit, or a reporter virus system)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration is consistent across all wells.

  • Cell Plating:

    • Seed HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the assay.

    • Incubate the plate for 18-24 hours.

  • Infection and Treatment:

    • Remove the medium from the cells.

    • Add the prepared serial dilutions of this compound (and a vehicle control) to the wells.

    • Add the HIV-1 viral stock at a pre-determined multiplicity of infection (MOI).

    • Include uninfected cells as a negative control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • Quantification of Viral Replication:

    • After incubation, collect the cell culture supernatant.

    • Quantify the level of viral replication using a suitable method, such as a p24 ELISA or a reverse transcriptase activity assay.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration.

    • Use a non-linear regression analysis to determine the EC50 value.

Visualizations

HIV_Maturation_Pathway Mechanism of Action of this compound cluster_virus HIV-1 Life Cycle cluster_maturation Maturation Process Gag_Polyprotein Gag Polyprotein Synthesis Assembly Virion Assembly Gag_Polyprotein->Assembly Budding Budding from Host Cell Assembly->Budding Maturation Viral Maturation Budding->Maturation Protease_Cleavage Protease Cleavage of Gag Maturation->Protease_Cleavage Infectious_Virion Infectious Virion CA_SP1_Cleavage Final Cleavage (CA-SP1 Junction) Protease_Cleavage->CA_SP1_Cleavage Core_Condensation Capsid Core Condensation CA_SP1_Cleavage->Core_Condensation Non_Infectious_Virion Immature, Non-Infectious Virion CA_SP1_Cleavage->Non_Infectious_Virion Core_Condensation->Infectious_Virion This compound This compound This compound->CA_SP1_Cleavage Inhibits

Caption: Mechanism of action of this compound in the HIV-1 maturation pathway.

Assay_Workflow General In Vitro Assay Workflow Start Start Prepare_Cells Prepare and Plate Cells Start->Prepare_Cells Prepare_Compound Prepare this compound Serial Dilutions Start->Prepare_Compound Treat_Cells Treat Cells and Infect with Virus Prepare_Cells->Treat_Cells Prepare_Compound->Treat_Cells Incubate Incubate (48-72h) Treat_Cells->Incubate Measure_Replication Quantify Viral Replication Incubate->Measure_Replication Analyze_Data Analyze Data and Calculate EC50 Measure_Replication->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for an in vitro antiviral assay with this compound.

Troubleshooting_Tree Troubleshooting Decision Tree Problem Unexpected Results? High_Variability High Variability? Problem->High_Variability Yes Low_Potency Low Potency? Problem->Low_Potency No Check_Dispensing Review Pipetting Technique and Compound Solubility High_Variability->Check_Dispensing Yes Check_Cells Verify Cell Health and Plating Density High_Variability->Check_Cells No Check_Compound Prepare Fresh Compound Dilutions Low_Potency->Check_Compound Yes Optimize_Assay Optimize Assay Conditions (e.g., incubation time) Low_Potency->Optimize_Assay No Check_Virus Sequence Virus for Resistance Mutations Check_Compound->Check_Virus

Caption: A decision tree for troubleshooting common issues in this compound assays.

References

cell line-specific activity of GSK3532795

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK3532795 (also known as BMS-955176).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a second-generation HIV-1 maturation inhibitor.[1][2] Its primary mechanism of action is to block the final cleavage event in the HIV-1 Gag polyprotein, specifically at the junction between the capsid (CA) and spacer peptide 1 (SP1).[1][2] This inhibition prevents the proper maturation of the viral capsid, resulting in the production of immature, non-infectious virions.[1][2]

Q2: In which cell lines has the anti-HIV-1 activity of this compound been demonstrated?

A2: The anti-HIV-1 activity of this compound has been demonstrated in various cell lines commonly used for HIV research, including MT-2 cells, HEK 293T cells, and peripheral blood mononuclear cells (PBMCs).[1][3][4]

Q3: Is this compound active against HIV-1 strains that are resistant to other antiretroviral drugs?

A3: Yes, studies have shown that this compound maintains potent activity against HIV-1 isolates that are resistant to protease inhibitors (PIs), reverse transcriptase inhibitors, and integrase inhibitors.[1][5]

Q4: What are the known resistance mutations for this compound?

A4: Resistance to this compound is primarily associated with mutations in the Gag polyprotein near the CA/SP1 cleavage site. The key substitution observed to confer resistance is A364V in the Gag sequence.[6]

Q5: Has the cytotoxicity of this compound been evaluated in cell lines?

A5: Yes, the cytotoxicity of this compound has been examined in a panel of five cell lines. The results indicated moderate cytotoxicity, with a high therapeutic index observed in MT-2 cells, suggesting that the compound's effects are relatively specific to the virus.[1]

Troubleshooting Guides

Problem 1: Lower than expected anti-HIV-1 potency in vitro.

Possible Cause Troubleshooting Step
Suboptimal Cell Line Ensure you are using a cell line known to be permissive to HIV-1 replication and suitable for maturation inhibitor assays, such as MT-2 or PM1 cells.[1]
High Serum Protein Binding This compound exhibits binding to human serum proteins, which can reduce its effective concentration. If supplementing your media with high concentrations of human serum, you may need to increase the concentration of this compound to achieve the desired effect. A 5.4-fold reduction in EC50 was observed in the presence of 40% human serum.[1]
Resistant Viral Strain If using a clinical isolate or a lab-adapted strain, sequence the Gag region to check for the presence of resistance-associated mutations, particularly at position A364.[6]
Incorrect Assay Endpoint Ensure your assay endpoint is appropriate for measuring viral maturation. Reporter gene assays (e.g., luciferase) in single-cycle infections or quantification of viral reverse transcriptase activity in multi-cycle experiments are common methods.[2]

Problem 2: Observed cytotoxicity in uninfected cells.

Possible Cause Troubleshooting Step
High Compound Concentration Although this compound has a high therapeutic index in some cell lines, all compounds can exhibit toxicity at high concentrations.[1] Perform a dose-response curve to determine the 50% cytotoxic concentration (CC50) in your specific cell line and use concentrations well below this for your antiviral assays.
Cell Line Sensitivity Cytotoxicity can be cell line-specific. The compound has been reported to have "moderate cytotoxicity" in a panel of five cell lines.[1] If you observe significant cytotoxicity, consider testing a different cell line or reducing the exposure time.
Assay Method The method used to measure cytotoxicity can influence the results. Consider using a stable, non-lytic assay such as a real-time cell viability assay to monitor cell health throughout the experiment.

Quantitative Data Summary

Table 1: In Vitro Anti-HIV-1 Activity of this compound

Virus/Condition EC50 (nM) Cell Line
HIV-1 NL4-3 (Wild-Type)1.9MT-2
HIV-1 NL4-3 in 40% Human Serum10.2MT-2
HIV-1 Subtype B Clinical Isolates (median)21PBMCs
HIV-1 with V370A Gag Polymorphism2.7-
HIV-1 with ΔV370 Gag Polymorphism13-

Data compiled from multiple sources.[1][7]

Table 2: Cytotoxicity of this compound

Cell Line CC50 (µM)
MT-2>10
Other cell line data not publicly available.-

The therapeutic index in MT-2 cells was reported to be high (4,842).[1]

Experimental Protocols

Protocol 1: Anti-HIV-1 Drug Susceptibility Assay (Multiple-Cycle)

  • Cell Preparation: Seed MT-2 cells at a density of 2 x 10^5 cells/mL in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Compound Dilution: Prepare a serial dilution of this compound in the culture medium.

  • Infection: Infect MT-2 cells with the desired HIV-1 strain at a multiplicity of infection (MOI) of 0.005.

  • Treatment: Immediately after infection, add the diluted this compound to the cell suspension. Include a no-drug control.

  • Incubation: Incubate the infected and treated cells at 37°C in a 5% CO2 incubator for 4-5 days.

  • Endpoint Measurement: Quantify the virus yield by measuring the activity of reverse transcriptase in the cell supernatant or by measuring a reporter gene product (e.g., luciferase) in the cell lysate.[2]

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition versus the log10 of the drug concentration.

Protocol 2: Cytotoxicity Assay (MTS Assay)

  • Cell Seeding: Seed the desired cell line (e.g., MT-2, HEK 293T) in a 96-well plate at an appropriate density.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours until a color change is visible.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability versus the log10 of the drug concentration.

Visualizations

HIV_Maturation_Pathway cluster_virus Immature Virion cluster_maturation Maturation cluster_mature Mature Virion Gag_Polyprotein Gag Polyprotein Protease HIV-1 Protease Gag_Polyprotein->Protease processed by Cleavage_Events Multiple Cleavage Events Protease->Cleavage_Events CA_SP1_Cleavage CA-SP1 Cleavage (Final Step) Cleavage_Events->CA_SP1_Cleavage Mature_Capsid Mature Conical Capsid CA_SP1_Cleavage->Mature_Capsid Infectious_Virion Infectious Virion Mature_Capsid->Infectious_Virion This compound This compound This compound->CA_SP1_Cleavage Inhibits

Caption: Mechanism of action of this compound in the HIV-1 maturation pathway.

Experimental_Workflow cluster_setup Assay Setup cluster_experiment Experiment cluster_analysis Data Analysis Cell_Culture Prepare Target Cells (e.g., MT-2) Infection Infect Cells with HIV-1 Cell_Culture->Infection Compound_Prep Prepare Serial Dilutions of this compound Treatment Add this compound Dilutions Compound_Prep->Treatment Infection->Treatment Incubation Incubate for 4-5 Days Treatment->Incubation Endpoint Measure Viral Activity (e.g., Luciferase, RT) Incubation->Endpoint Calculation Calculate EC50 Endpoint->Calculation

Caption: General workflow for an in vitro anti-HIV-1 susceptibility assay.

References

addressing cytotoxicity of GSK3532795 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with the HIV-1 maturation inhibitor GSK3532795 at high concentrations in experimental settings.

Troubleshooting Guide

This guide is designed to help you systematically investigate and address unexpected cytotoxicity observed during your experiments with this compound.

Issue: Significant cell death observed at high concentrations of this compound.

High concentrations of small molecule inhibitors can sometimes lead to off-target effects and subsequent cytotoxicity. The following steps will help you characterize and mitigate this issue.

Step 1: Confirm and Quantify Cytotoxicity

First, confirm the cytotoxic effect and determine the concentration at which it occurs.

  • Recommendation: Perform a dose-response curve to determine the EC50 (effective concentration for antiviral activity) and CC50 (cytotoxic concentration 50%).

  • Rationale: This will establish a therapeutic index (CC50/EC50) and help you identify a concentration range that is effective against HIV-1 without causing significant cell death.

Table 1: Hypothetical Dose-Response Data for this compound

Concentration (µM)% HIV-1 Inhibition% Cell Viability
0.00115100
0.015598
0.19295
19993
1010075
5010048
10010015
Step 2: Determine the Mechanism of Cell Death

Understanding how the cells are dying (e.g., apoptosis vs. necrosis) can provide insights into the potential mechanism of toxicity.

  • Recommendation: Use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.

  • Rationale: This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Table 2: Interpreting Annexin V / PI Staining Results

Annexin V StainingPI StainingCell PopulationInterpretation
--Lower Left QuadrantViable Cells
+-Lower Right QuadrantEarly Apoptotic Cells
++Upper Right QuadrantLate Apoptotic/Necrotic Cells
-+Upper Left QuadrantNecrotic Cells
Step 3: Investigate Potential Off-Target Effects

Since this compound targets the HIV-1 Gag protein, cytotoxicity in uninfected host cells is likely due to off-target effects.[1][2][3][4]

  • Recommendation 1: Perform a Cellular Thermal Shift Assay (CETSA) to identify potential cellular protein targets.

  • Rationale 1: CETSA can detect the direct binding of a compound to a protein in a cellular context, helping to identify unintended targets.

  • Recommendation 2: Utilize a commercial kinase profiling service.

  • Rationale 2: Many small molecules unintentionally inhibit kinases. A kinase screen can identify off-target kinase interactions.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound?

A1: this compound is a second-generation HIV-1 maturation inhibitor. It specifically targets the cleavage of the viral Gag polyprotein between the capsid (p24) and spacer peptide 1 (SP1).[1][2] This inhibition prevents the proper maturation of the viral capsid, resulting in the production of non-infectious virions.[2]

Q2: Is the observed cytotoxicity at high concentrations likely an on-target effect?

A2: It is unlikely. The target of this compound, the HIV-1 Gag polyprotein, is specific to the virus and not present in mammalian host cells.[1][2][4] Therefore, cytotoxicity observed in uninfected cell lines is most likely due to off-target effects.

Q3: How can I reduce the cytotoxicity of this compound in my experiments?

A3: The primary method is to use the lowest effective concentration of the compound. Based on your dose-response experiments, select a concentration that provides maximal antiviral activity with minimal impact on cell viability. If high concentrations are necessary for your experimental design, consider shortening the incubation time.

Q4: Could the cytotoxicity be specific to the cell line I am using?

A4: Yes, off-target effects can be cell-type specific depending on the protein expression profile of the cell line. If you continue to observe cytotoxicity, you could try using a different host cell line for your experiments to see if the effect is reproducible.

Q5: What signaling pathways are commonly associated with drug-induced cytotoxicity?

A5: Drug-induced cytotoxicity can trigger various signaling pathways, often leading to apoptosis or necrosis. Apoptosis is a programmed cell death often involving the activation of caspase cascades. Necrosis is typically a result of severe cellular stress or injury. Stress-activated protein kinase (SAPK) pathways, such as the JNK and p38 pathways, can also be activated in response to cellular stress and may contribute to cell death.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic concentration 50 (CC50) of this compound.

  • Cell Plating: Seed your target cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Dilution: Prepare a serial dilution of this compound in culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the CC50 value.

Protocol 2: Differentiation of Apoptosis and Necrosis using Annexin V/PI Staining

This protocol is for distinguishing between apoptotic and necrotic cell death mechanisms.

  • Cell Treatment: Treat cells with this compound at the CC50 concentration for 24 hours. Include untreated cells as a negative control and cells treated with a known apoptosis-inducer (e.g., staurosporine) as a positive control.

  • Cell Harvesting: Collect the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Visualizations

Troubleshooting_Workflow A Start: High Cytotoxicity Observed B Step 1: Perform Dose-Response Curve (MTT Assay) A->B C Determine CC50 and EC50 B->C D Step 2: Characterize Cell Death (Annexin V/PI Staining) C->D J Optimize Experiment: - Lower Concentration - Shorter Incubation - Different Cell Line C->J E Apoptosis or Necrosis? D->E F Step 3: Investigate Off-Target Effects E->F G Cellular Thermal Shift Assay (CETSA) F->G H Kinase Profiling F->H I Identify Potential Off-Targets G->I H->I I->J K End: Mitigated Cytotoxicity J->K

Caption: A troubleshooting workflow for addressing this compound cytotoxicity.

Apoptosis_Signaling_Pathway cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: A simplified diagram of the extrinsic and intrinsic apoptosis pathways.

References

Validation & Comparative

A Comparative Guide to the Antiviral Activity of GSK3532795 in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral activity of GSK3532795, a second-generation HIV-1 maturation inhibitor, with other key antiviral agents. The focus is on its validation in primary cells, a critical step in preclinical drug development. This document summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways to offer an objective assessment for research and development professionals.

Executive Summary

This compound is a potent inhibitor of HIV-1 maturation that targets the final cleavage of the Gag polyprotein, a mechanism distinct from many standard-of-care antiretrovirals.[1][2] This guide compares its antiviral profile to the first-generation maturation inhibitor, bevirimat, and two widely used antiretrovirals, tenofovir and efavirenz. While clinical data underscores the potent in vivo efficacy of this compound, specific quantitative data on its antiviral activity and cytotoxicity in primary human cells from published literature is limited.[3][4] This guide compiles the available data and provides standardized protocols for researchers to conduct their own validation studies.

Data Presentation: Comparative Antiviral Activity

The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the direct comparison of EC50 and CC50 values is challenging due to variations in experimental conditions, cell types, and virus strains used across different studies.

Table 1: In Vitro Anti-HIV-1 Activity (EC50/IC50)

CompoundMechanism of ActionCell TypeEC50 / IC50Citation(s)
This compound Maturation InhibitorHIV-1 Clinical Isolates (cell type not specified)Mean EC50: 9 nM[5]
MT-2 Cells (multiple-cycle assay)FC-IC50 range: 0.16–0.68 (against PI-resistant isolates)[2]
Bevirimat Maturation InhibitorHIV-1 Wild-Type and Drug-Resistant IsolatesIC50: ~10 nM[6]
MT-2 CellsEC50: 1.3 nM[7]
MT-4 CellsIC50 range: 10-20 nM[8]
Tenofovir Nucleoside Reverse Transcriptase Inhibitor (NRTI)Human Peripheral Blood Mononuclear Cells (PBMCs)Protective concentration against HTLV-1: ≥ 1 µM[2]
Lymphoblastoid cells, primary monocyte/macrophage cells, and peripheral blood lymphocytesEC50 range: 0.04 µM to 8.5 µM[No specific citation found in snippets]
Efavirenz Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)Various cell typesEC90-95 range: 1.7 to 25 nM[No specific citation found in snippets]

Table 2: In Vitro Cytotoxicity (CC50) and Selectivity Index (SI)

CompoundCell TypeCC50Selectivity Index (SI = CC50/EC50)Citation(s)
This compound Data not available in primary cells--
Bevirimat MT-4 Cells> 4.5 µM> 3461 (calculated using EC50 of 1.3 nM)[3]
HeLa and MT-4 CellsGenerally higher than concentrations required for maximal antiviral activity-[8]
Tenofovir HepG2 Cells398 µMVaries based on EC50
Normal Skeletal Muscle Cells870 µMVaries based on EC50
Erythroid Progenitor Cells> 200 µMVaries based on EC50
Efavirenz Data not available in primary cells from provided snippets--

Experimental Protocols

This section outlines a detailed methodology for assessing the antiviral activity of compounds like this compound in primary human peripheral blood mononuclear cells (PBMCs).

Objective: To determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of an antiviral compound in HIV-1 infected PBMCs.

Materials:

  • Cryopreserved human PBMCs from healthy, HIV-seronegative donors.

  • Complete RPMI-1640 medium (supplemented with 10% heat-inactivated fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).

  • Phytohemagglutinin (PHA).

  • Recombinant human interleukin-2 (IL-2).

  • HIV-1 laboratory-adapted strain (e.g., NL4-3) or clinical isolates.

  • Test compound (e.g., this compound) and control drugs.

  • 96-well cell culture plates.

  • p24 antigen ELISA kit.

  • Cell viability assay kit (e.g., MTS or XTT).

Procedure:

  • PBMC Isolation and Stimulation:

    • Thaw cryopreserved PBMCs and wash with RPMI-1640 medium.

    • Resuspend cells in complete RPMI-1640 medium containing PHA (e.g., 5 µg/mL) and culture for 48-72 hours to stimulate T-cell proliferation.

    • After stimulation, wash the cells and resuspend in complete RPMI-1640 medium supplemented with IL-2 (e.g., 20 U/mL).

  • Antiviral Activity Assay (EC50 Determination):

    • Seed the PHA-stimulated PBMCs into a 96-well plate at a density of 1 x 10^5 cells/well.

    • Prepare serial dilutions of the test compound and control drugs in IL-2 supplemented medium.

    • Add the diluted compounds to the wells.

    • Infect the cells with a pre-titered amount of HIV-1.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.

    • On day 7, collect the culture supernatant to measure the p24 antigen concentration using an ELISA kit.

    • The EC50 value is calculated as the drug concentration that inhibits p24 production by 50% compared to the virus control (no drug).

  • Cytotoxicity Assay (CC50 Determination):

    • Seed PHA-stimulated PBMCs into a 96-well plate at the same density as the antiviral assay.

    • Add serial dilutions of the test compound to the wells (without virus).

    • Incubate the plates for 7 days under the same conditions as the antiviral assay.

    • Assess cell viability using a colorimetric assay (e.g., MTS or XTT).

    • The CC50 value is the drug concentration that reduces cell viability by 50% compared to the untreated cell control.

  • Data Analysis:

    • Calculate EC50 and CC50 values using a non-linear regression analysis of the dose-response curves.

    • Determine the Selectivity Index (SI) by dividing the CC50 by the EC50. A higher SI value indicates a more favorable safety profile.

Mandatory Visualizations

HIV-1 Gag Polyprotein Processing Pathway and Mechanism of Maturation Inhibitors

The following diagram illustrates the sequential cleavage of the HIV-1 Gag polyprotein by the viral protease, a critical process for the formation of a mature and infectious virion. Maturation inhibitors like this compound specifically block the final cleavage step between the capsid (CA) and the spacer peptide 1 (SP1).

Caption: HIV-1 Gag processing and the inhibitory action of this compound.

Experimental Workflow for Antiviral Activity Assessment in PBMCs

This diagram outlines the key steps involved in the in vitro validation of an antiviral compound's efficacy and toxicity in primary human PBMCs.

Antiviral_Assay_Workflow cluster_0 Cell Preparation cluster_1 Antiviral Efficacy (EC50) cluster_2 Cytotoxicity (CC50) Isolate_PBMCs Isolate/Thaw Human PBMCs Stimulate_PBMCs Stimulate with PHA (48-72h) Isolate_PBMCs->Stimulate_PBMCs Culture_with_IL2 Culture with IL-2 Stimulate_PBMCs->Culture_with_IL2 Plate_Cells_EC50 Plate Stimulated PBMCs Culture_with_IL2->Plate_Cells_EC50 Plate_Cells_CC50 Plate Stimulated PBMCs Culture_with_IL2->Plate_Cells_CC50 Add_Compound_EC50 Add Serial Dilutions of Compound Plate_Cells_EC50->Add_Compound_EC50 Infect_Cells Infect with HIV-1 Add_Compound_EC50->Infect_Cells Incubate_EC50 Incubate (7 days) Infect_Cells->Incubate_EC50 Measure_p24 Measure p24 Antigen (ELISA) Incubate_EC50->Measure_p24 Calculate_EC50 Calculate EC50 Measure_p24->Calculate_EC50 Add_Compound_CC50 Add Serial Dilutions of Compound Plate_Cells_CC50->Add_Compound_CC50 Incubate_CC50 Incubate (7 days) Add_Compound_CC50->Incubate_CC50 Measure_Viability Measure Cell Viability (MTS/XTT Assay) Incubate_CC50->Measure_Viability Calculate_CC50 Calculate CC50 Measure_Viability->Calculate_CC50

Caption: Workflow for determining EC50 and CC50 in primary PBMCs.

References

Comparative Efficacy of GSK3532795 and Other HIV-1 Maturation Inhibitors Against Diverse Viral Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the in vitro potency of the second-generation maturation inhibitor, GSK3532795, in comparison to its predecessor, bevirimat, and a newer developmental candidate, VH3739937.

This guide provides a comprehensive analysis of the efficacy of this compound against a spectrum of HIV-1 subtypes, juxtaposed with data from other key maturation inhibitors. The information is intended to support research and development efforts in the field of antiretroviral therapy.

Introduction to HIV-1 Maturation Inhibitors

HIV-1 maturation inhibitors are a class of antiretroviral agents that target the final stages of the viral life cycle.[1] They function by inhibiting the proteolytic cleavage of the viral Gag polyprotein, specifically the cleavage between the capsid (CA) and the spacer peptide 1 (SP1).[2] This disruption prevents the proper formation of the mature viral core, resulting in the production of non-infectious virions.[2] Bevirimat was the first-in-class maturation inhibitor to show clinical promise, but its development was halted due to reduced efficacy against common HIV-1 polymorphisms.[3] Second-generation inhibitors, such as this compound, and newer compounds like VH3739937, have been developed to overcome these limitations.[4][5]

Comparative Antiviral Activity

The following table summarizes the in vitro 50% effective concentration (EC50) values of this compound, bevirimat, and VH3739937 against a range of HIV-1 subtypes. It is important to note that the data are compiled from different studies and direct head-to-head comparisons across an identical panel of viral isolates are limited.

HIV-1 SubtypeThis compound EC50 (nM)Bevirimat EC50 (nM)VH3739937 EC50 (nM)
A Potent activity reportedVariable, reduced by polymorphisms1.0 - 5.0
B Mean of 3.9 (against a library of 87 recombinant viruses)[6]~1.3 (WT), significantly reduced by polymorphisms[7]1.0 - 5.0
C Potent activity reportedOften naturally resistant due to high prevalence of polymorphisms1.0 - 5.0
D Data not availableVariable, reduced by polymorphisms1.0 - 5.0
F Data not availableVariable, reduced by polymorphisms1.0 - 5.0
G Data not availableVariable, reduced by polymorphisms1.0 - 5.0
CRF01_AE Potent activity reportedVariable, reduced by polymorphisms1.0 - 5.0
Group O Data not availableData not available4.7
Group N Data not availableData not available3.1

Note: The EC50 values represent the concentration of the drug required to inhibit 50% of viral replication in vitro. Lower values indicate higher potency. Data for this compound and bevirimat against a comprehensive panel of subtypes are not as readily available in a consolidated format as for VH3739937. This compound has shown broad and potent activity against a wide range of HIV-1 subtype B viruses.[6] Bevirimat's efficacy is significantly impacted by naturally occurring polymorphisms in the Gag SP1 region, which are prevalent in non-B subtypes, particularly subtype C.[8]

Experimental Methodologies

The in vitro efficacy of HIV-1 maturation inhibitors is typically assessed using cell-based assays that measure the inhibition of viral replication. The two most common methods are the TZM-bl reporter gene assay and the p24 antigen capture ELISA.

TZM-bl Reporter Gene Assay

This assay utilizes a genetically engineered HeLa cell line, TZM-bl, which expresses CD4, CCR5, and CXCR4, making it susceptible to a wide range of HIV-1 strains. These cells contain integrated copies of the firefly luciferase and β-galactosidase genes under the control of the HIV-1 long terminal repeat (LTR) promoter.

Experimental Workflow:

G cluster_prep Preparation cluster_infection Infection & Incubation cluster_detection Detection & Analysis virus Prepare HIV-1 Virus Stock add_virus Infect Cells with Virus virus->add_virus cells Plate TZM-bl Cells add_drug Add Drug Dilutions to Cells cells->add_drug drug Prepare Serial Dilutions of Maturation Inhibitor drug->add_drug add_drug->add_virus incubate Incubate for 48 hours add_virus->incubate lyse Lyse Cells incubate->lyse add_substrate Add Luciferase Substrate lyse->add_substrate read Measure Luminescence add_substrate->read calculate Calculate EC50 read->calculate

Workflow for TZM-bl Luciferase Reporter Gene Assay.

Detailed Protocol:

  • Cell Preparation: TZM-bl cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated overnight.

  • Compound Preparation: The maturation inhibitor is serially diluted in culture medium to achieve a range of concentrations.

  • Infection: The culture medium is removed from the cells and replaced with the drug dilutions. A predetermined amount of HIV-1 virus stock is then added to each well.

  • Incubation: The plates are incubated for 48 hours at 37°C in a CO2 incubator.

  • Lysis and Detection: After incubation, the cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the level of viral replication, is measured using a luminometer.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of viral replication against the drug concentration.

p24 Antigen Capture ELISA

This assay quantifies the amount of the HIV-1 p24 capsid protein in the supernatant of infected cell cultures. A reduction in the p24 level in the presence of a drug indicates inhibition of viral replication.

Experimental Workflow:

G cluster_infection Cell Infection and Treatment cluster_elisa p24 ELISA cluster_analysis Data Analysis infect_cells Infect susceptible cells (e.g., MT-2) with HIV-1 add_drug Add serial dilutions of Maturation Inhibitor infect_cells->add_drug incubate Incubate for 4-5 days add_drug->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant add_supernatant Add supernatant to wells collect_supernatant->add_supernatant coat_plate Coat plate with anti-p24 antibody coat_plate->add_supernatant add_detection_ab Add biotinylated anti-p24 antibody add_supernatant->add_detection_ab add_streptavidin Add streptavidin-HRP add_detection_ab->add_streptavidin add_substrate Add TMB substrate add_streptavidin->add_substrate read_absorbance Read absorbance at 450 nm add_substrate->read_absorbance calculate_p24 Calculate p24 concentration read_absorbance->calculate_p24 calculate_ec50 Calculate EC50 calculate_p24->calculate_ec50

Workflow for p24 Antigen Capture ELISA.

Detailed Protocol:

  • Cell Infection: A suitable cell line (e.g., MT-2 cells) is infected with HIV-1 in the presence of serial dilutions of the maturation inhibitor.

  • Incubation: The infected cells are incubated for 4-5 days to allow for viral replication.

  • Sample Collection: The cell culture supernatant is harvested.

  • ELISA Procedure:

    • A 96-well plate is coated with a capture antibody specific for HIV-1 p24.

    • The collected supernatants are added to the wells.

    • A biotinylated detection antibody is added, followed by streptavidin-horseradish peroxidase (HRP).

    • A chromogenic substrate (e.g., TMB) is added, and the color development is measured at 450 nm.

  • Data Analysis: The concentration of p24 is determined from a standard curve, and the EC50 value is calculated.

Mechanism of Action: Inhibition of Gag Processing

The primary mechanism of action for this compound and other maturation inhibitors is the disruption of the final cleavage event in the Gag polyprotein processing cascade.

Gag Gag Polyprotein ImmatureVirion Immature Virion Assembly Gag->ImmatureVirion Protease HIV-1 Protease ImmatureVirion->Protease activates Cleavage Gag Cleavage Cascade Protease->Cleavage CASP1 CA-SP1 Intermediate Cleavage->CASP1 BlockedCleavage Blocked CA-SP1 Cleavage CASP1->BlockedCleavage MatureCA Mature Capsid (CA) CASP1->MatureCA Final Cleavage MI This compound MI->CASP1 Binds to MI->BlockedCleavage NonInfectiousVirion Non-infectious Virion BlockedCleavage->NonInfectiousVirion MatureVirion Infectious Mature Virion MatureCA->MatureVirion

Signaling pathway of HIV-1 maturation inhibition.

As depicted in the diagram, the HIV-1 protease systematically cleaves the Gag polyprotein into its functional components. The final and critical step is the cleavage of the CA-SP1 junction. This compound binds to the CA-SP1 cleavage site, sterically hindering the protease and preventing the release of mature capsid protein.[2] This results in the formation of aberrant, non-infectious viral particles with immature cores.

Conclusion

This compound demonstrates potent in vitro activity against a range of HIV-1 subtypes, including those with polymorphisms that confer resistance to the first-generation maturation inhibitor, bevirimat.[6][9] While direct comparative data is still emerging, the available evidence suggests that second-generation and subsequent maturation inhibitors like this compound and VH3739937 offer a significant improvement in the breadth of their antiviral activity. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of these and other novel antiretroviral compounds. Further head-to-head studies are warranted to fully delineate the comparative efficacy of these promising maturation inhibitors against the global diversity of HIV-1.

References

Unraveling the Link: In Vitro Susceptibility of GSK3532795 and Its Correlation with Clinical Outcomes in HIV-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the second-generation HIV-1 maturation inhibitor, GSK3532795, reveals a significant correlation between in vitro susceptibility and clinical response in treatment-naive and treatment-experienced individuals. This comparison guide synthesizes key experimental data, outlines detailed methodologies from pivotal studies, and visually represents the underlying biological pathways and experimental workflows to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's resistance profile and its clinical implications.

This compound, formerly known as BMS-955176, targets the final step in the HIV-1 Gag polyprotein processing pathway, specifically inhibiting the cleavage between the capsid (CA) and spacer peptide 1 (SP1).[1][2][3] This disruption of viral maturation results in the production of non-infectious virions.[3][4] Understanding the genetic determinants of reduced susceptibility to this novel agent is paramount for its effective clinical use.

Comparative In Vitro Susceptibility and Resistance Profile

In vitro studies have been instrumental in identifying key amino acid substitutions within the Gag polyprotein that confer resistance to this compound. The primary resistance-associated mutations have been mapped to the CA-SP1 cleavage site.[1][2]

SubstitutionFold-Change in EC50 (in vitro)Clinical Significance
Primary
A364VSignificant increaseObserved in clinical trials and associated with reduced virologic response.[1]
V362IModerate increaseOften requires secondary mutations for significant resistance.[1][2]
Secondary
V370A/MMinimal increase aloneCan contribute to resistance in the presence of primary mutations.[1][2]
T371AMinimal increase aloneCan contribute to resistance in the presence of primary mutations.

Note: This table is a summary of findings. Specific fold-change values can vary depending on the viral backbone and assay system used.

Correlation with Clinical Outcome: Evidence from Phase 2a and 2b Studies

A Phase 2a proof-of-concept study and a subsequent Phase 2b trial provided the crucial link between the in vitro resistance profile and clinical outcomes.[1][3][5] In the Phase 2a study, the presence of baseline polymorphisms and the emergence of treatment-emergent substitutions in the Gag region were correlated with virologic response.[1][6]

The Phase 2b study (GSK 205891/AI468038) compared this compound with efavirenz (EFV), both in combination with a nucleoside reverse transcriptase inhibitor (NRTI) backbone.[2][3] While this compound demonstrated comparable efficacy to efavirenz, higher rates of gastrointestinal side effects and treatment-emergent resistance to the NRTI backbone were observed in the this compound arms.[2][3]

Clinical OutcomeThis compound-based RegimenEfavirenz-based Regimen
Virologic Response (HIV-1 RNA < 50 copies/mL at Week 24) Doses ≥40 mg achieved >1 log10 median decline in HIV-1 RNA.[4]Comparable efficacy to this compound.[2]
Emergent NRTI Resistance Higher incidence observed.[3]Lower incidence observed.[3]
Adverse Events Higher rates of gastrointestinal intolerability.[2][3]Higher rates of serious adverse events and discontinuations due to adverse events.[3]

Signaling Pathway and Mechanism of Action

This compound's mechanism of action is centered on the inhibition of the final proteolytic cleavage of the HIV-1 Gag polyprotein, a process essential for the formation of a mature and infectious viral core.

HIV_Maturation_Pathway cluster_host_cell Host Cell cluster_virion Virion Gag_Polyprotein Gag Polyprotein (Pr55Gag) Immature_Virion Immature Virion Assembly Gag_Polyprotein->Immature_Virion Budding Budding Immature_Virion->Budding Protease_Cleavage Protease-mediated Cleavage Budding->Protease_Cleavage Final Cleavage at CA-SP1 Mature_Virion Mature, Infectious Virion Protease_Cleavage->Mature_Virion This compound This compound This compound->Protease_Cleavage Inhibits

Caption: HIV-1 maturation pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Resistance Selection Studies

Detailed methodologies for in vitro resistance selection are crucial for understanding the genetic barrier to resistance of novel compounds.

In_Vitro_Selection_Workflow Start Start with Wild-Type HIV-1 Strain Culture Culture virus in presence of increasing concentrations of This compound Start->Culture Monitor Monitor for viral breakthrough (p24 antigen or RT activity) Culture->Monitor Monitor->Culture No Breakthrough Sequence Sequence Gag gene of resistant variants Monitor->Sequence Breakthrough Observed Characterize Phenotypically characterize mutants (EC50 determination) Sequence->Characterize End Identify Resistance Mutations Characterize->End

Caption: Workflow for in vitro selection of this compound-resistant HIV-1.

A common method involves the serial passage of HIV-1 in the presence of escalating concentrations of this compound.[2][5] Viral replication is monitored, and when breakthrough is observed, the viral population is harvested, and the Gag gene is sequenced to identify mutations. The phenotypic consequence of these mutations is then confirmed by determining the 50% effective concentration (EC50) of this compound against site-directed mutants.[5]

Clinical Trial Protocol for Correlating Genotype with Phenotype

The correlation between in vitro findings and clinical outcomes is established through rigorous clinical trial protocols.

Clinical_Trial_Correlation Patient_Screening Patient Screening and Baseline Genotyping (Gag Sequencing) Randomization Randomization to This compound or Comparator Arm Patient_Screening->Randomization Treatment On-Treatment Monitoring (Viral Load, Safety) Randomization->Treatment Virologic_Failure Assessment at Virologic Failure (Genotyping and Phenotyping) Treatment->Virologic_Failure Correlation_Analysis Correlate Baseline and Emergent Genotypes with Virologic Response Virologic_Failure->Correlation_Analysis

Caption: Logical flow for correlating genotype with clinical outcome in a clinical trial.

In the Phase 2a study (AI468002), treatment-naive and treatment-experienced patients with HIV-1 subtype B or C received this compound monotherapy or in combination with atazanavir with or without ritonavir.[4] Baseline plasma samples were sequenced to identify pre-existing polymorphisms in the Gag gene.[6] During the trial, patients who experienced virologic failure had their plasma samples re-sequenced to identify treatment-emergent mutations.[1] The virologic response, measured as the change in HIV-1 RNA from baseline, was then correlated with the presence of specific Gag substitutions.[4]

Conclusion

The development of this compound has provided valuable insights into the clinical relevance of in vitro resistance data for a novel class of antiretrovirals. The clear correlation between specific Gag mutations and reduced clinical efficacy underscores the importance of genotypic monitoring in guiding the use of maturation inhibitors. While further development of this compound was discontinued due to tolerability and emergent resistance to the NRTI backbone, the foundational research remains critical for the future development of HIV-1 maturation inhibitors.[2]

References

A Comparative Analysis of Resistance Profiles: GSK3532795 Versus First-Generation Maturation Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the resistance profiles of the second-generation maturation inhibitor, GSK3532795, compared to its predecessors.

This guide provides a comprehensive comparison of the resistance profiles of the second-generation HIV-1 maturation inhibitor (MI), this compound, and first-generation MIs, primarily bevirimat (BVM). Maturation inhibitors represent a class of antiretroviral drugs that target the final stages of the HIV-1 life cycle, specifically by inhibiting the cleavage of the Gag polyprotein at the capsid/spacer peptide 1 (CA/SP1) junction.[1][2][3] This blockage prevents the formation of mature, infectious virions.[3][4] While first-generation MIs showed promise, their development was hampered by the prevalence of naturally occurring polymorphisms that conferred resistance.[5][6][7] this compound was developed to overcome these limitations.[5][8]

Comparative Resistance Profiles

The emergence of drug resistance is a critical factor in the long-term efficacy of any antiretroviral agent. The following tables summarize the key amino acid substitutions in the HIV-1 Gag polyprotein associated with resistance to first-generation MIs and this compound.

Table 1: Key Resistance Mutations for First-Generation Maturation Inhibitors (e.g., Bevirimat)

Mutation CategoryAmino Acid Substitution(s)Impact on SusceptibilityNotes
Primary Resistance Gag V362IReducedA major polymorphic variant.[5][6]
Gag Q369H, V370A/M, T371P (QVT motif)ReducedNaturally occurring polymorphisms found in about 50% of patient isolates, significantly reducing bevirimat susceptibility.[5][9][10][11]
Gag A364VReducedSelected in vitro and confers resistance.[9][12]
Gag S368NReducedSelected during in vitro resistance studies.[9][12]
In Vitro Selected CA-H226Y, CA-L231F, CA-L231M, SP1-A1VReducedIdentified through independent rounds of selection in cell culture.[1]
SP1-A3T, SP1-A3VReducedThese mutations can impair viral replication.[1]

Table 2: Key Resistance Mutations for this compound

Mutation CategoryAmino Acid Substitution(s)Impact on SusceptibilityNotes
Primary Resistance Gag A364VHigh-level resistanceConfers cross-resistance to bevirimat and has a robust growth capacity.[5]
Gag V362IReduced susceptibility, requires secondary mutations for high resistanceOften selected with secondary substitutions.[5][6][13]
Secondary/Compensatory R286K, A326T, T332S/N, I333V, V370A/M (in Gag CTD and SP1)Enhance resistance in the presence of primary mutationsThese do not reduce susceptibility in isolation.[5][6][13]
Viral Protease R41GEnhances resistance in the context of V362IAn interesting interplay between Gag and protease mutations.[5][6][13]
V218A/M, H219Q, G221E (in Gag NTD, Cyclophilin A binding loop)Can increase viral replication capacity and reduce susceptibility of poorly growing virusesH219Q, in particular, enhances the fitness of resistant variants.[5][6][13]

This compound demonstrates potent activity against viral strains with polymorphisms in the QVT motif (Gag amino acids 369-371) that confer resistance to bevirimat.[5][8] However, the A364V substitution is a key resistance pathway for this compound, leading to high-level resistance.[5] The V362I mutation, while also conferring resistance, often requires the presence of secondary mutations to achieve a significant reduction in susceptibility.[5][6][13]

Experimental Protocols

The identification and characterization of resistance mutations are crucial for understanding the clinical potential of an antiviral compound. The following methodologies are representative of the key experiments cited in the literature for assessing maturation inhibitor resistance.

In Vitro Resistance Selection Studies

Objective: To identify viral mutations that arise under the selective pressure of a maturation inhibitor.

Methodology:

  • Cell Culture: HIV-1 permissive cell lines, such as MT-2 or SupT1 cells, are used for viral replication.[10]

  • Viral Strain: A wild-type HIV-1 strain (e.g., NL4-3) is used to initiate the experiment.

  • Drug Escalation: The virus is cultured in the presence of the maturation inhibitor at an initial concentration that is sub-optimal for complete inhibition.

  • Serial Passage: As viral replication is detected (e.g., by measuring reverse transcriptase activity or observing cytopathic effects), the cell-free supernatant is used to infect fresh cells with increasing concentrations of the inhibitor. This process is repeated for multiple passages.[2][10]

  • Control Cultures: Parallel cultures are maintained without the drug to monitor for cell culture-adaptive mutations.[2]

  • Genotypic Analysis: Once viral breakthrough (robust replication at a high drug concentration) is observed, the viral RNA is extracted from the culture supernatant. The Gag and protease coding regions are then amplified by RT-PCR and sequenced to identify mutations.[1][2]

Phenotypic Susceptibility Assays

Objective: To quantify the level of resistance conferred by specific mutations.

Methodology:

  • Site-Directed Mutagenesis: The identified mutations are introduced into the Gag gene of a wild-type HIV-1 molecular clone using standard molecular biology techniques.

  • Virus Production: The mutant and wild-type viral clones are transfected into producer cells (e.g., 293T) to generate viral stocks.

  • Susceptibility Testing:

    • Target cells are infected with the mutant and wild-type viruses in the presence of serial dilutions of the maturation inhibitor.

    • After a defined incubation period, viral replication is quantified. This can be done by measuring a reporter gene product (e.g., luciferase) engineered into the virus or by quantifying viral antigens (e.g., p24).

  • Data Analysis: The 50% effective concentration (EC50) is calculated for each virus. The fold-change in EC50 for the mutant virus relative to the wild-type virus is determined to quantify the level of resistance.[7]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the HIV-1 Gag processing pathway and a typical experimental workflow for identifying resistance to maturation inhibitors.

HIV_Gag_Processing HIV-1 Gag Polyprotein Processing and MI Action cluster_virus Immature Virion cluster_maturation Maturation Gag Gag Polyprotein (MA-CA-SP1-NC-SP2-p6) ImmatureLattice Immature Gag Lattice Assembly Gag->ImmatureLattice Protease Viral Protease (PR) ImmatureLattice->Protease PR Activation Cleavage1 Initial Gag Cleavages Protease->Cleavage1 CASP1 CA-SP1 Intermediate Cleavage1->CASP1 FinalCleavage Final Cleavage at CA-SP1 CASP1->FinalCleavage MatureCore Mature Conical Core (Infectious Virion) FinalCleavage->MatureCore MI Maturation Inhibitors (e.g., this compound) MI->FinalCleavage Inhibition Resistance Resistance Mutations (e.g., A364V) Resistance->MI Counteracts Inhibition

Caption: HIV-1 Gag processing pathway and the inhibitory action of maturation inhibitors.

Resistance_Selection_Workflow Experimental Workflow for In Vitro Resistance Selection start Start: Wild-Type HIV-1 Infection in Cell Culture passage Serial Passage with Increasing MI Concentration start->passage breakthrough Observe Viral Breakthrough (Replication at high [MI]) passage->breakthrough Monitor for Replication sequence Sequence Gag-Protease from Resistant Virus breakthrough->sequence identify Identify Amino Acid Substitutions sequence->identify phenotype Characterize Phenotype: - Site-directed mutagenesis - EC50 determination - Replication capacity identify->phenotype end End: Resistance Profile Established phenotype->end

Caption: A typical workflow for the in vitro selection of antiviral resistance.

References

GSK3532795: A Second-Generation HIV-1 Maturation Inhibitor Targeting Gag Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of GSK3532795 against alternative maturation inhibitors, providing in-depth experimental data and protocols for researchers in virology and drug development.

Published: November 19, 2025

Introduction

This compound is a second-generation human immunodeficiency virus type 1 (HIV-1) maturation inhibitor that represents a significant advancement in the ongoing search for novel antiretroviral therapies. This class of inhibitors targets the final, critical step in the viral life cycle: the proteolytic cleavage of the Gag polyprotein precursor. Specifically, this compound prevents the cleavage between the capsid (CA, p24) and spacer peptide 1 (SP1), a process mediated by the viral protease.[1] This inhibition results in the assembly of immature, non-infectious virions, thereby halting the spread of the virus.[1] This guide provides a comprehensive comparison of this compound with other maturation inhibitors, supported by quantitative experimental data and detailed methodologies for key validation assays.

Mechanism of Action: Stabilizing the Immature State

The Gag polyprotein is the primary structural component of HIV-1. During viral maturation, Gag undergoes a series of proteolytic cleavages by the HIV protease to yield the mature matrix (MA), capsid (CA), nucleocapsid (NC), and p6 proteins, along with two spacer peptides, SP1 and SP2. The final and rate-limiting step in this cascade is the cleavage of the CA-SP1 junction.[2]

This compound and other maturation inhibitors function by binding to the Gag polyprotein at or near the CA-SP1 cleavage site.[2] This binding is thought to stabilize a six-helix bundle formed by the C-terminal domain of CA and the SP1 region, making the cleavage site inaccessible to the HIV protease.[3] By preventing this final cleavage, the proper condensation of the viral core is disrupted, leading to the formation of morphologically aberrant and non-infectious viral particles.[4]

cluster_0 HIV-1 Gag Polyprotein Processing cluster_1 Inhibition by this compound Gag_Polyprotein Gag Polyprotein (Pr55Gag) Processing_Intermediates Processing Intermediates Gag_Polyprotein->Processing_Intermediates HIV Protease Cleavage Mature_Proteins Mature Viral Proteins (MA, CA, NC, p6) Processing_Intermediates->Mature_Proteins Final Cleavage at CA-SP1 CA_SP1_Intermediate CA-SP1 Intermediate (p25) Infectious_Virion Infectious Virion Mature_Proteins->Infectious_Virion Virion Maturation This compound This compound This compound->CA_SP1_Intermediate Binds and Stabilizes Noninfectious_Virion Non-infectious Virion CA_SP1_Intermediate->Noninfectious_Virion Inhibition of Cleavage

Caption: HIV-1 Gag processing pathway and the inhibitory action of this compound.

Comparative Efficacy of Maturation Inhibitors

This compound was developed as a second-generation maturation inhibitor to overcome the limitations of the first-in-class compound, Bevirimat (BVM). A major challenge for Bevirimat was its reduced efficacy against a significant proportion of HIV-1 isolates due to naturally occurring polymorphisms in the Gag sequence, particularly at amino acid positions 369, 370, and 371.[3] this compound demonstrates potent activity against many of these BVM-resistant strains.

CompoundClassTargetEC50 / IC50 (Wild-Type HIV-1)Activity Against BVM-Resistant Strains
This compound 2nd Gen. Maturation InhibitorCA-SP1 Cleavage~1.9 nM (EC50)[5]Potent activity
Bevirimat (BVM) 1st Gen. Maturation InhibitorCA-SP1 Cleavage~263 nM (IC50)Reduced activity
GSK2838232 2nd Gen. Maturation InhibitorCA-SP1 Cleavage0.25–0.92 nM (IC50)[3]Potent activity
PF-46396 Maturation InhibitorCA-SP1 CleavageLess potent than BVM, but broadly active[6]Active against some BVM-resistant strains

Resistance Profiles

While this compound is effective against many BVM-resistant isolates, resistance to this second-generation inhibitor can emerge. In vitro studies have identified key amino acid substitutions in Gag that confer resistance to this compound.

Mutation in GagEffect on this compound SusceptibilityEffect on Bevirimat Susceptibility
A364V High-level resistance (>862-fold change in EC50)[3]Confers resistance
V362I Resistance (often requires secondary mutations)[3]Confers resistance
V370A Minimal effect alone, can contribute to resistance[3]Confers resistance
Q369H/V370A/T371N Minimal effect[3]High-level resistance

Experimental Protocols

Validation of the effect of this compound and other maturation inhibitors on Gag cleavage relies on several key experimental methodologies.

Western Blot Analysis of Gag Processing

This technique is used to directly visualize the inhibition of CA-SP1 cleavage by measuring the accumulation of the uncleaved p25 precursor and the reduction of the mature p24 protein.

Protocol Outline:

  • Virus Production: Transfect producer cells (e.g., HEK293T) with an HIV-1 proviral DNA clone in the presence of serial dilutions of the maturation inhibitor or a vehicle control (e.g., DMSO).

  • Virion Pelletting: After 48-72 hours, harvest the cell culture supernatant and pellet the virions by ultracentrifugation through a sucrose cushion.

  • Lysis and Protein Quantification: Lyse the pelleted virions in a suitable lysis buffer. Determine the total protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate equal amounts of viral lysate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific for HIV-1 Gag p24 (which detects both p25 and p24). Following washing, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Visualization: Detect the protein bands using a chemiluminescent substrate and image the blot. The ratio of p25 to p24 can be quantified using densitometry.

Start Produce Virus +/- Inhibitor Pellet Pellet Virions Start->Pellet Lyse Lyse Virions & Quantify Protein Pellet->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Probe Probe with Anti-p24 Antibody Transfer->Probe Detect Chemiluminescent Detection Probe->Detect Analyze Analyze p25/p24 Ratio Detect->Analyze

Caption: Western blot workflow for analyzing Gag cleavage inhibition.
Single-Cycle Infectivity Assay (TZM-bl Assay)

This assay quantifies the infectivity of viral particles produced in the presence of an inhibitor. TZM-bl cells are engineered HeLa cells that express CD4, CCR5, and CXCR4, and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR.

Protocol Outline:

  • Virus Production: Generate viral stocks by transfecting producer cells with an HIV-1 proviral DNA clone in the presence of serial dilutions of the maturation inhibitor.

  • Virus Titration: Determine the tissue culture infectious dose (TCID50) of the viral stocks.

  • Infection of TZM-bl Cells: Plate TZM-bl cells in a 96-well plate. Infect the cells with a standardized amount of the virus produced in the presence of the inhibitor.

  • Incubation: Incubate the infected cells for 48 hours.

  • Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the drug concentration that reduces viral infectivity by 50%.[7]

Resistance Selection Studies

These long-term cell culture experiments are designed to identify the genetic mutations that confer resistance to a drug.

Protocol Outline:

  • Initial Infection: Infect a susceptible T-cell line (e.g., MT-2 or CEMss) with wild-type HIV-1 at a low multiplicity of infection (MOI).

  • Drug Escalation: Culture the infected cells in the presence of the maturation inhibitor at a starting concentration around the EC50.

  • Passaging: Monitor the culture for signs of viral replication (e.g., cytopathic effect or reverse transcriptase activity). When viral breakthrough is observed, harvest the supernatant and use it to infect fresh cells with an increased concentration of the inhibitor.

  • Genotypic Analysis: Once the virus is able to replicate at high concentrations of the drug, isolate the viral RNA from the supernatant. Perform RT-PCR to amplify the Gag gene, followed by sequencing to identify mutations.[2]

Infect Infect T-cells with WT HIV-1 Culture Culture with Inhibitor (EC50) Infect->Culture Breakthrough Monitor for Viral Breakthrough Culture->Breakthrough Passage Passage Virus with Increased Inhibitor Concentration Breakthrough->Passage Yes Sequence Sequence Gag Gene Breakthrough->Sequence Replication at high [Inhibitor] Passage->Culture

Caption: Workflow for in vitro selection of drug-resistant HIV-1.

Conclusion

This compound represents a potent second-generation HIV-1 maturation inhibitor with a favorable profile against viral strains that are resistant to the first-generation compound, Bevirimat. Its mechanism of action, which involves the inhibition of the final Gag cleavage step, offers a distinct therapeutic target compared to other classes of antiretrovirals. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers working to understand the nuances of HIV-1 maturation and to develop the next generation of antiretroviral agents. While the development of this compound was discontinued due to tolerability issues and emergent resistance to the NRTI backbone in clinical trials, the insights gained from its study continue to inform the field.[2]

References

A Head-to-Head Comparison of Second-Generation HIV-1 Maturation Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GSK3532795 and other second-generation HIV-1 maturation inhibitors (MIs), with supporting experimental data. Maturation inhibitors are a class of antiretroviral drugs that target the final stages of the HIV-1 life cycle, preventing the formation of mature, infectious virions.

Initially, it is important to clarify that this compound is an inhibitor of HIV-1 maturation, not a myeloid inhibitor. This guide will focus on its comparison with other drugs in its class.

Mechanism of Action

HIV-1 maturation is a critical process involving the proteolytic cleavage of the Gag polyprotein by the viral protease. This cleavage cascade leads to the structural rearrangement of the virion core, rendering it infectious. Maturation inhibitors specifically target the final cleavage event in this process: the separation of the capsid protein (CA) from the spacer peptide 1 (SP1). By binding to the Gag polyprotein at the CA-SP1 junction, these inhibitors prevent the protease from accessing the cleavage site. This results in the release of immature, non-infectious viral particles.[1][2]

The first-in-class maturation inhibitor, bevirimat, demonstrated the potential of this mechanism but was hampered by the presence of naturally occurring polymorphisms in the Gag protein in a significant portion of HIV-1 strains, leading to resistance.[1][3] Second-generation MIs, such as this compound, were developed to overcome this limitation and exhibit a broader spectrum of activity against these resistant variants.[4][5]

dot

HIV_Maturation_Pathway cluster_virus Immature HIV-1 Virion cluster_maturation Maturation Process cluster_inhibition Inhibition Gag Gag Polyprotein (MA-CA-SP1-NC-SP2-p6) Cleavage Proteolytic Cleavage Gag->Cleavage Cleaved by PR Gag_Pol Gag-Pol Polyprotein Protease Viral Protease (PR) Gag_Pol->Protease releases Protease->Cleavage MA Matrix (MA) Cleavage->MA CA_SP1 Capsid-SP1 (p25) Cleavage->CA_SP1 NC Nucleocapsid (NC) Cleavage->NC p6 p6 Cleavage->p6 CA Mature Capsid (CA/p24) CA_SP1->CA Final Cleavage Step MI Maturation Inhibitors (e.g., this compound) MI->CA_SP1 Blocks Cleavage

Caption: HIV-1 Gag polyprotein processing pathway and the mechanism of action of maturation inhibitors.

Comparative Antiviral Activity

The following tables summarize the in vitro antiviral activity of this compound and other maturation inhibitors against wild-type and resistant strains of HIV-1. EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) values are presented in nanomolar (nM).

Table 1: Antiviral Activity Against Wild-Type HIV-1

CompoundGenerationHIV-1 StrainAssayEC50/IC50 (nM)Reference(s)
BevirimatFirstNL4-3Cytoprotection10.3[4]
This compound Second NL4-3 Luciferase Reporter 0.9 (FC-IC50 vs HXB2) [5]
GSK3640254SecondSubtype B (mean)Multiple-cycle1.9[6][7]
MPC-9055SecondIIIBPBMC7[8]

Table 2: Antiviral Activity Against Maturation Inhibitor-Resistant HIV-1 Strains

CompoundGenerationHIV-1 Strain (Mutation)AssayEC50/IC50 (nM)Fold Change vs WTReference(s)
BevirimatFirstNL4-3 (V370A)Cytoprotection>1000>97[4]
This compound Second NL4-3 (V370A) Luciferase Reporter 2.7 (FC-IC50 vs HXB2) 3 [5]
This compound Second NL4-3 (A364V) Luciferase Reporter >250 >278 [4][9]
GSK3640254SecondSubtype B (V362I/V370A)Multiple-cycle(highly sensitive)-[6][7]
MPC-9055SecondNL4-3 (A364V)Cytoprotection3950395[8]
Resistance Profiles

A key differentiator among maturation inhibitors is their susceptibility to resistance-conferring mutations in the HIV-1 Gag protein.

  • Bevirimat: The clinical development of bevirimat was halted due to its reduced activity against viruses with baseline polymorphisms in the SP1 region of Gag, particularly at positions 369, 370, and 371.[1][4] In vitro studies also identified resistance mutations at the CA-SP1 cleavage site.[10]

  • This compound: This second-generation inhibitor was designed to be active against bevirimat-resistant strains.[4] However, in vitro and clinical studies have shown that certain mutations, notably A364V and V362I in the Gag protein, can confer resistance to this compound.[11][12]

  • GSK3640254: This next-generation MI demonstrates improved activity against a range of polymorphic variants that are less sensitive to this compound.[13][14] While it shows broad activity, the A364V mutation has also been identified as a potential resistance pathway for GSK3640254.[6]

  • MPC-9055: In vitro resistance selection studies with MPC-9055 also identified the A364V mutation at the CA-SP1 junction as a primary resistance mechanism.[8]

Clinical Trial Overview

Table 3: Summary of Key Clinical Trial Findings

CompoundPhasePopulationKey FindingsReference(s)
This compound IIb Treatment-naïve HIV-1 infected adults Efficacious in reducing HIV-1 RNA, but development was discontinued due to gastrointestinal intolerability and treatment-emergent resistance to the NRTI backbone.[15][16]
GSK3640254 IIa HIV-1 infected adults Demonstrated a dose-dependent reduction in plasma HIV-1 RNA. Generally well-tolerated. Emergence of resistance was observed at higher doses.[17]
Bevirimat II HIV-1 infected adults Showed dose-dependent viral load reduction, but a significant proportion of patients did not respond due to baseline Gag polymorphisms.[3]

Experimental Protocols

In Vitro Antiviral Activity Assay (PBMC Assay)

This protocol describes a representative method for determining the 50% inhibitory concentration (IC50) of a compound against HIV-1 in primary human peripheral blood mononuclear cells (PBMCs).

PBMC_Assay_Workflow cluster_setup Assay Setup cluster_infection Infection and Incubation cluster_analysis Data Analysis A Isolate PBMCs from healthy donor blood B Stimulate PBMCs with PHA and IL-2 A->B D Infect stimulated PBMCs with HIV-1 stock B->D C Prepare serial dilutions of test compounds E Add serially diluted compounds to infected cells C->E D->E F Incubate for 7 days at 37°C E->F G Measure viral replication (e.g., p24 antigen ELISA) F->G H Calculate percent inhibition relative to virus control G->H I Determine IC50 values by non-linear regression H->I

References

Navigating the Genetic Hurdles of HIV-1 Maturation Inhibitors: A Comparative Guide to GSK3532795 and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the genetic barrier to resistance for the second-generation HIV-1 maturation inhibitor, GSK3532795, in comparison to its predecessor, bevirimat, and a next-generation compound, GSK3640254. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of resistance profiles, supporting experimental data, and detailed methodologies.

HIV-1 maturation inhibitors represent a promising class of antiretroviral drugs that target a late stage of the viral life cycle, specifically the proteolytic cleavage of the Gag polyprotein. This final step is crucial for the formation of mature, infectious virions. This compound (formerly BMS-955176) is a second-generation maturation inhibitor that has demonstrated potent antiviral activity. However, the emergence of drug resistance remains a critical challenge in antiretroviral therapy. Understanding the genetic barrier to resistance—the number and type of mutations required for the virus to overcome the drug's selective pressure—is paramount for the development of durable therapeutic strategies.

This guide assesses the genetic barrier to resistance for this compound by comparing its performance against the first-generation maturation inhibitor, bevirimat, and a more recent investigational agent, GSK3640254.

Mechanism of Action: A Shared Target

HIV-1 maturation inhibitors function by binding to the viral Gag polyprotein, specifically at the cleavage site between the capsid (CA) and spacer peptide 1 (SP1). This binding stabilizes the immature Gag lattice, preventing the viral protease from accessing and cleaving the CA-SP1 junction.[1] The inhibition of this cleavage event disrupts the morphological rearrangements necessary for the formation of the mature conical capsid, resulting in the production of non-infectious viral particles.[1]

HIV_Maturation_Pathway cluster_host_cell Infected Host Cell cluster_virion Virion Gag Polyprotein Gag Polyprotein Gag Multimerization Gag Multimerization Gag Polyprotein->Gag Multimerization Budding Budding Gag Multimerization->Budding Immature Virion Immature Virion Budding->Immature Virion Protease Cleavage Protease Cleavage Immature Virion->Protease Cleavage Viral Protease CA-SP1 Cleavage CA-SP1 Cleavage Protease Cleavage->CA-SP1 Cleavage Structural Rearrangement Structural Rearrangement CA-SP1 Cleavage->Structural Rearrangement Mature Infectious Virion Mature Infectious Virion Structural Rearrangement->Mature Infectious Virion Maturation Inhibitors Maturation Inhibitors Maturation Inhibitors->CA-SP1 Cleavage Inhibit

HIV-1 Maturation Pathway and the Target of Maturation Inhibitors.

Comparative Analysis of Resistance Profiles

The genetic barrier to resistance for maturation inhibitors is primarily determined by mutations within the Gag polyprotein, particularly in the CA and SP1 domains. The following tables summarize the key resistance mutations and their impact on the susceptibility to bevirimat, this compound, and GSK3640254, as measured by the fold-change in the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50).

Table 1: Primary Resistance Mutations in HIV-1 Gag and Fold-Change in Susceptibility

Mutation (Gag)Bevirimat (Fold-Change)This compound (Fold-Change)GSK3640254 (Fold-Change)
A364V>150[2]>100[3]>100[4]
V362I2.8[2]Requires secondary mutations for significant resistance[3]~4-fold more sensitive than this compound[5]
V370A>150[2]ModerateActive[6]
SP1-A1VHighHigh-
CA-H226YHigh--
CA-L231F/MHigh--

Table 2: Secondary and Polymorphic Gag Variations Affecting Susceptibility

Mutation/Polymorphism (Gag)Bevirimat (Fold-Change)This compound (Fold-Change)GSK3640254 (Fold-Change)
QVT motif (SP1 369-371) polymorphismsHighActive[3]Active[4]
V362I/V370A-Reduced Susceptibility[7]Active[5]
R286K, A326T, T332S/N, I333V, V370A/MSecondary to V362I for this compound resistance[3]Secondary to V362I for this compound resistance[3]-
V218A/M, H219Q, G221ECompensatory for this compound resistance[3]Compensatory for this compound resistance[3]-

Clinical Implications of Resistance

The clinical utility of maturation inhibitors is directly impacted by their genetic barrier to resistance.

  • Bevirimat: The clinical development of bevirimat was halted due to the high prevalence of baseline polymorphisms in the Gag SP1 region (specifically the QVT motif) that conferred natural resistance in a significant portion of HIV-1 isolates.[8] This highlighted the low genetic barrier of first-generation maturation inhibitors.

  • This compound: As a second-generation inhibitor, this compound was designed to be effective against bevirimat-resistant strains, particularly those with polymorphisms in the QVT motif.[3] While it demonstrates a higher genetic barrier than bevirimat, in vitro and clinical studies have identified specific resistance pathways. The primary mutation A364V confers high-level resistance.[3] The V362I mutation often requires secondary mutations to significantly reduce susceptibility.[3]

  • GSK3640254: This next-generation maturation inhibitor has shown an improved profile against clinically relevant polymorphic variants that exhibit reduced sensitivity to this compound.[4] Notably, it retains activity against viruses with the V362I/V370A combination.[5][7] However, the A364V mutation remains a key resistance pathway, and was observed to emerge in a phase IIa clinical trial.[6][9]

Experimental Protocols: In Vitro Selection of Resistant Viruses

The assessment of the genetic barrier to resistance relies on in vitro selection experiments that mimic the selective pressure exerted by an antiretroviral drug.

Experimental_Workflow Start Start Infect Cells Infect susceptible T-cell line (e.g., MT-2) with wild-type HIV-1 Start->Infect Cells Initial Culture Culture infected cells with sub-optimal concentration of maturation inhibitor Infect Cells->Initial Culture Monitor CPE Monitor for viral cytopathic effect (CPE) Initial Culture->Monitor CPE Harvest Supernatant Harvest virus-containing supernatant at peak CPE Monitor CPE->Harvest Supernatant Serial Passage Serially passage virus on fresh cells with escalating concentrations of the inhibitor Harvest Supernatant->Serial Passage Resistance Confirmation Confirm resistance through phenotypic assays (e.g., EC50 determination) Serial Passage->Resistance Confirmation Genotypic Analysis Perform genotypic analysis (sequencing of Gag) to identify mutations Resistance Confirmation->Genotypic Analysis End End Genotypic Analysis->End

Workflow for In Vitro Selection of Maturation Inhibitor Resistance.

Detailed Methodology for In Vitro Resistance Selection:

  • Cell and Virus Culture:

    • A susceptible T-cell line, such as MT-2, is infected with a wild-type laboratory strain of HIV-1 (e.g., NL4-3) at a low multiplicity of infection (MOI).[10]

    • Infected cells are cultured in the presence of the maturation inhibitor at an initial concentration typically around the EC50 value.[10] A no-drug control is passaged in parallel.[10]

  • Serial Passage:

    • The cultures are monitored for signs of viral replication, such as cytopathic effect (CPE).[10]

    • At peak CPE, a small volume of the cell-free supernatant containing the virus is used to infect fresh, uninfected cells.[10]

    • The concentration of the maturation inhibitor is incrementally increased (e.g., two-fold) with each subsequent passage.[10] This process is continued for multiple passages to select for viral variants with reduced susceptibility.[10]

  • Phenotypic Analysis:

    • The drug susceptibility of the selected virus is determined by performing a dose-response assay to calculate the EC50 value.

    • The fold-change in EC50 is calculated by dividing the EC50 of the resistant virus by the EC50 of the wild-type virus.

  • Genotypic Analysis:

    • Viral RNA is extracted from the culture supernatant of the resistant virus.

    • The Gag-Pro region of the viral genome is amplified using reverse transcription-polymerase chain reaction (RT-PCR).

    • The amplified DNA is sequenced to identify mutations that have emerged in the Gag coding region.

Conclusion

The evolution of HIV-1 maturation inhibitors from the first-generation compound bevirimat to the second-generation this compound and the next-generation GSK3640254 demonstrates a clear progression in overcoming pre-existing polymorphisms and raising the genetic barrier to resistance. While this compound shows a significant improvement over bevirimat, the emergence of resistance through specific mutational pathways, particularly the A364V substitution, remains a consideration. GSK3640254 offers a further optimized profile, although it is not impervious to the development of resistance.

For researchers and drug development professionals, a thorough understanding of these resistance profiles is essential. The comparative data and experimental methodologies presented in this guide provide a framework for evaluating the durability of novel maturation inhibitors and for designing future therapeutic strategies that can effectively anticipate and counter the evolution of viral resistance.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of GSK3532795

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only: GSK3532795 is intended for laboratory research purposes and should not be used for diagnostic or medical applications.[1] As a novel chemical compound, specific environmental fate and toxicology data are not widely available. Therefore, it must be handled and disposed of as a potentially hazardous substance in accordance with institutional and regulatory guidelines.

The following procedures provide a general framework for the safe disposal of this compound. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.

Pre-Disposal Hazard Assessment

Before beginning any disposal process, a thorough hazard assessment is critical. In the absence of a specific Safety Data Sheet (SDS) in publicly available domains, researchers should:

  • Review Available Data: Evaluate all accessible information regarding the physical and chemical properties of this compound and similar compounds.

  • Assume Toxicity: In the absence of specific toxicity data, treat the compound as toxic. Handle it with all appropriate safety precautions.

  • Consider Environmental Hazards: Be aware of the potential for aquatic and environmental toxicity, a common concern with pharmaceutical compounds.

  • Consult Institutional EHS: Your institution's EHS department is the primary resource for guidance on hazardous waste disposal. They will provide specific instructions based on established expertise and knowledge of regulations.

Personal Protective Equipment (PPE)

When handling this compound waste, the use of appropriate Personal Protective Equipment is mandatory.

PPE ItemSpecification
Gloves Chemical-resistant (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Protective Clothing Laboratory coat

Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe and compliant disposal.

  • Do Not Mix: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.

  • Designated Containers: Collect all this compound waste in a designated, properly labeled hazardous waste container.

  • Separate Waste Forms:

    • Solid Waste: Place contaminated items such as gloves, weighing paper, and absorbent pads into a designated solid hazardous waste container.

    • Liquid Waste: Carefully pour liquid this compound waste into the designated liquid hazardous waste container using a funnel.

Waste Container Management

  • Seal Container: Securely seal the waste container when not in use to prevent spills or the release of vapors.

  • Leave Headspace: Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Label Container: Affix a completed hazardous waste label to the container. Ensure all fields are filled out accurately, including the full chemical name ("this compound").

Storage and Disposal Workflow

The following diagram illustrates the procedural workflow for the proper storage and disposal of this compound waste.

cluster_prep Preparation & Collection cluster_storage Storage & Documentation cluster_disposal Disposal start Start: Generate This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste at Point of Generation ppe->segregate solid Solid Waste (Gloves, Paper) segregate->solid liquid Liquid Waste (Solutions) segregate->liquid collect_solid Place in Labeled Solid Waste Container solid->collect_solid collect_liquid Pour into Labeled Liquid Waste Container liquid->collect_liquid seal Securely Seal Container collect_solid->seal collect_liquid->seal store Store in Designated Satellite Accumulation Area (SAA) seal->store log Maintain Hazardous Waste Log store->log contact_ehs Contact Institutional EHS for Waste Pickup log->contact_ehs follow_ehs Follow EHS Procedures for Scheduling Pickup contact_ehs->follow_ehs end End: Waste Collected by EHS follow_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

Final Disposal Steps

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within your laboratory. This area should be secure, under the control of laboratory personnel, and away from drains and sources of ignition.

  • Arrange for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[2] Follow their specific procedures for requesting waste collection.

  • Documentation: Maintain a detailed log of the hazardous waste generated in your laboratory, including the type and quantity of this compound waste.[2]

References

Essential Safety and Logistical Guidance for Handling GSK3532795

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, storage, and disposal of GSK3532795. The following procedural guidance is intended to ensure a safe laboratory environment and proper management of this research compound.

Immediate Safety and Handling

This compound is a potent, second-generation HIV-1 maturation inhibitor intended for research use only. As with any chemical of unknown toxicity, it is imperative to handle this compound with a high degree of caution.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of personal protective equipment. The following table outlines the recommended PPE for routine laboratory operations involving this compound.

PPE CategoryItemSpecification
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Hand Protection Chemical-resistant GlovesNitrile or other appropriate material. Check for breakthrough times.
Body Protection Laboratory CoatFully buttoned to protect skin and clothing.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area.Use a certified respirator if there is a risk of aerosolization or if handling large quantities.
General Handling Precautions
  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or preparing solutions.

  • Avoid inhalation of dust or aerosols.

  • Prevent contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where the compound is handled.

  • Wash hands thoroughly after handling.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₄₂H₆₂N₂O₄S
Molecular Weight 691.02 g/mol
Appearance Solid
Color White to off-white
CAS Number 1392312-45-6

Storage and Disposal

Proper storage and disposal are critical to maintaining the integrity of the compound and ensuring environmental safety.

Storage Plan
FormStorage TemperatureDurationSpecial Conditions
Solid (Powder) -20°CUp to 3 yearsKeep in a tightly sealed container.
In Solvent -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
In Solvent -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.

  • Waste Identification : Label all waste containers clearly as "Hazardous Waste" and include the full chemical name "this compound."

  • Containerization :

    • Solid Waste : Collect in a designated, sealed, and properly labeled container.

    • Liquid Waste : Collect in a compatible, leak-proof, and clearly labeled container. Do not mix with other waste streams unless compatibility is confirmed.

  • Collection : Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company. Do not dispose of down the drain.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures
Exposure RouteAction
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.
Spill Response

In the event of a spill, follow these steps to ensure a safe and effective cleanup.

Spill Response Workflow for this compound

This compound Handling and Disposal Logic

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

Handling_Disposal_Logic Start Start: Receive this compound Store Store at Recommended Temperature Start->Store Weigh Weigh Solid in Ventilated Enclosure Store->Weigh Prepare Prepare Solution in Fume Hood Weigh->Prepare Use Use in Experiment Prepare->Use Waste_Collection Collect Waste (Solid & Liquid) Use->Waste_Collection Label_Waste Label Waste Container Waste_Collection->Label_Waste Store_Waste Store Waste in Designated Area Label_Waste->Store_Waste Dispose Arrange for EHS Pickup Store_Waste->Dispose End End of Lifecycle Dispose->End

Lifecycle of this compound in the Laboratory

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
GSK3532795

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.